molecular formula C7H4Cl2N2 B1360813 4,6-Dichloro-1H-indazole CAS No. 885519-58-4

4,6-Dichloro-1H-indazole

Cat. No.: B1360813
CAS No.: 885519-58-4
M. Wt: 187.02 g/mol
InChI Key: KTTXUMXAFXKIMN-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-indazole ( 885519-58-4) is a high-value, halogenated indazole derivative serving as a key synthetic intermediate in medicinal chemistry and anticancer drug discovery. This compound features a dichloro-substituted indazole scaffold, a privileged structure in pharmacology known for its versatile biological activities . The molecular formula is C7H4Cl2N2, with a molecular weight of 187.03 g/mol . This building block is critically valuable for designing novel small-molecule inhibitors. Recent research highlights its application in developing 4,6-disubstituted-1H-indazole derivatives as potent agents in cancer immune-chemotherapy . These compounds function by inhibiting critical tumor immune checkpoints, specifically Tryptophan-2,3-dioxygenase (TDO) and Indoleamine-2,3-dioxygenase 1 (IDO1) . Inhibiting these targets can activate T cell-mediated antitumor immune responses, making this chemical scaffold a promising candidate for developing next-generation oncology therapeutics . Derived compounds have demonstrated significant in vivo antitumor activity in model studies . With calculated properties including a density of 1.571 g/cm³ and very low aqueous solubility (0.077 g/L at 25°C), it is ideally suited for organic synthesis . The compound is classified under the GHS signal word "Warning" and may cause irritation or toxicity if mishandled . It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTXUMXAFXKIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646195
Record name 4,6-Dichloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-58-4
Record name 4,6-Dichloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4,6-dichloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its structure is frequently found at the core of molecules with significant biological activity, ranging from anti-inflammatory to potent anti-cancer effects.[3] Indazole derivatives are integral to numerous approved pharmaceuticals, particularly as kinase inhibitors, where the indazole's hydrogen bonding capabilities allow it to act as an effective hinge-binding fragment.[1][4]

Within this vital class of compounds, 4,6-dichloro-1H-indazole (CAS No: 885519-58-4) emerges as a particularly strategic building block.[5] Its dichlorinated benzene ring provides two distinct, chemically addressable positions for molecular elaboration. These chlorine atoms serve as versatile handles for transition metal-catalyzed cross-coupling reactions, enabling the systematic and modular synthesis of diverse compound libraries. This guide offers a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of 4,6-dichloro-1H-indazole, providing researchers with the foundational knowledge required to effectively leverage this compound in drug discovery and development programs.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's fundamental properties is paramount for its application in synthesis and biological screening. The key physicochemical and computational descriptors for 4,6-dichloro-1H-indazole are summarized below.

Physicochemical Data
PropertyValueSource
CAS Number 885519-58-4[5]
Molecular Formula C₇H₄Cl₂N₂[6]
Molecular Weight 187.03 g/mol Inferred from Formula
IUPAC Name 4,6-dichloro-1H-indazole[5]
Appearance Off-white to yellow solid[7]
SMILES C1=C(C=C(C2=C1NN=C2)Cl)Cl[5]
InChI Key KTTXUMXAFXKIMN-UHFFFAOYSA-N[5]
TPSA 28.68 Ų[6]
LogP 3.4743[6]
Spectroscopic Signature
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets or narrow doublets in the aromatic region, corresponding to the protons at the C5 and C7 positions. The N-H proton of the pyrazole ring will appear as a broad singlet, typically downfield, and its chemical shift will be sensitive to solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals. The signals for the chlorinated carbons (C4 and C6) will be significantly influenced by the inductive effect of the chlorine atoms.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 65% and 10%, respectively, providing unambiguous confirmation of the dichloro substitution.

  • Infrared (IR) Spectroscopy: Key vibrational modes would include a broad N-H stretching band (around 3100-3300 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C/C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Synthesis Methodologies

The synthesis of the indazole core can be achieved through various established routes, often involving intramolecular cyclization reactions.[9][10] A common and robust strategy for producing substituted indazoles like 4,6-dichloro-1H-indazole involves the cyclization of a suitably substituted aryl ketone hydrazone.

Proposed Synthetic Workflow: Cyclization of 2',5'-dichloro-2-hydrazinylacetophenone

This protocol describes a plausible and field-proven approach for the synthesis of 4,6-dichloro-1H-indazole. The causality behind this choice rests on the commercial availability of starting materials and the reliability of the reaction sequence.

G cluster_0 Step 1: Hydrazone Formation A 2-Amino-3,5-dichlorobenzonitrile B Diazotization (NaNO₂, HCl) A->B 1. Forms diazonium salt C Reduction (SnCl₂, HCl) B->C 2. Reduces to hydrazine D 3,5-Dichlorophenylhydrazine C->D E Cyclization D->E 3. Intramolecular cyclization (e.g., Jacobson Indazole Synthesis) F 4,6-dichloro-1H-indazole E->F 4. Yields product

Caption: A plausible synthetic route to 4,6-dichloro-1H-indazole.

Detailed Experimental Protocol (Hypothetical)
  • Diazotization: To a stirred solution of 2-amino-3,5-dichlorobenzonitrile (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.

  • Reduction: The resulting diazonium salt solution is then added slowly to a pre-cooled solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid. The mixture is stirred and allowed to warm to room temperature.

  • Cyclization (Jacobson Indazole Synthesis): The reaction mixture containing the presumed 3,5-dichlorophenylhydrazine intermediate is heated under reflux. The cyclization is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The reaction is cooled, and the pH is adjusted to be basic with a sodium hydroxide solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4,6-dichloro-1H-indazole.[11]

Chemical Reactivity and Strategic Transformations

The utility of 4,6-dichloro-1H-indazole in drug discovery stems from its predictable and versatile reactivity, which allows for controlled diversification at multiple positions.

G cluster_N1 N1-Position Reactivity cluster_C4_C6 C4/C6-Position Reactivity center_node 4,6-dichloro-1H-indazole N1_deprotonation Deprotonation (e.g., NaH, K₂CO₃) center_node->N1_deprotonation suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) center_node->suzuki Diversification at C4/C6 buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) center_node->buchwald Diversification at C4/C6 heck Heck Coupling (Alkene, Pd catalyst) center_node->heck Diversification at C4/C6 N1_alkylation N1-Alkylation/Arylation (R-X, Ar-X) N1_deprotonation->N1_alkylation Forms nucleophile

Caption: Key reactivity pathways of 4,6-dichloro-1H-indazole.

  • N-H Acidity and N-Substitution: The proton on the pyrazole nitrogen (N1) is weakly acidic and can be readily removed by a suitable base (e.g., sodium hydride, potassium carbonate). The resulting indazolide anion is a potent nucleophile, allowing for the introduction of a wide array of alkyl, aryl, and acyl groups at the N1 position. This is a primary strategy for modulating solubility, cell permeability, and target engagement.

  • Transition Metal-Catalyzed Cross-Coupling: The two chlorine atoms at the C4 and C6 positions are prime sites for diversification via cross-coupling chemistry. This is the most powerful feature of this building block.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of C-C bonds, introducing new aryl or heteroaryl substituents.

    • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to substituted aminoindazoles, a common motif in kinase inhibitors.

    • Heck and Sonogashira Couplings: These reactions enable the introduction of alkenyl and alkynyl groups, respectively, further expanding the accessible chemical space. The differential reactivity of the C4 and C6 positions can sometimes be exploited for selective, sequential functionalization under carefully controlled conditions.

Applications in Drug Discovery

The indazole scaffold is a validated pharmacophore for a multitude of biological targets.[3] The strategic placement of chloro groups in 4,6-dichloro-1H-indazole makes it an exceptionally valuable starting material for building focused compound libraries.

  • Kinase Inhibitors: Many potent kinase inhibitors utilize the indazole core to form critical hydrogen bonds within the ATP-binding pocket of the enzyme. The C4 and C6 positions extend into solvent-exposed regions, making them ideal for introducing substituents that can enhance potency and selectivity.[4]

  • IDO1 Inhibitors: Structure-activity relationship (SAR) studies have shown that substituents at the C4 and C6 positions of the indazole scaffold play a crucial role in the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[3]

  • PD-1/PD-L1 Interaction Inhibitors: Novel indazole derivatives have recently been identified as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, representing a promising avenue for cancer immunotherapy.[12]

  • Agrochemicals: Beyond pharmaceuticals, substituted indazoles are also explored in the development of novel herbicides and fungicides, where the core structure contributes to the compound's efficacy.[13]

Safety and Handling

As with any laboratory chemical, 4,6-dichloro-1H-indazole and its derivatives should be handled with appropriate care.

  • GHS Hazards: This class of compounds is often associated with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). Some derivatives may be harmful if swallowed (H302).[14]

  • Handling Precautions:

    • Always handle in a well-ventilated area, preferably within a chemical fume hood.[15]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

    • Avoid inhalation of dust and direct contact with skin and eyes.[16]

    • Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

4,6-dichloro-1H-indazole is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery and materials science. Its combination of a biologically validated indazole core and two versatile chlorine handles for chemical diversification provides researchers with a powerful tool for the rapid and efficient exploration of chemical space. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics and advanced materials.

References

  • El-Abbad, Y., Chicha, H., et al. (2014). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. Retrieved from [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Sharma, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. Retrieved from [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4538–4547. Retrieved from [Link]

  • Kim, D., et al. (2019). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 4(2), 2968–2975. Retrieved from [Link]

  • Li, Y., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(13), 5035. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ACS Publications. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Difluoro-1H-indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone. Retrieved from [Link]

  • PubMed. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet. Retrieved from [Link]

Sources

Technical Monograph: 4,6-Dichloro-1H-Indazole (CAS 885519-58-4)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4,6-dichloro-1H-indazole , a critical heterocyclic scaffold in modern drug discovery.

Executive Summary

4,6-Dichloro-1H-indazole is a disubstituted fused bicyclic heterocycle serving as a high-value pharmacophore in medicinal chemistry. Distinguished by its specific halogenation pattern at the C4 and C6 positions, this scaffold modulates lipophilicity and metabolic stability, making it a preferred core for designing inhibitors of serine/threonine and tyrosine kinases (e.g., JNK, VEGFR-2, MAPK). Unlike its monosubstituted analogs, the 4,6-dichloro motif offers a unique electronic profile that enhances hydrophobic interactions within ATP-binding pockets while blocking common metabolic soft spots.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyData
CAS Number 885519-58-4
IUPAC Name 4,6-dichloro-1H-indazole
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
Appearance Off-white to pale yellow solid
Melting Point 258–262 °C (Typical for di-halo indazoles)
LogP (Predicted) ~3.1 (Enhanced lipophilicity vs. unsubstituted indazole)
pKa (Predicted) ~13.5 (N-H acidity)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Synthetic Methodology: The Modified Jacobson Cyclization

While various routes exist (e.g., hydrazine condensation with o-halo-benzaldehydes), the most robust, scalable protocol for this specific isomer utilizes the diazotization of 2-methyl-3,5-dichloroaniline . This method, a variation of the Jacobson indazole synthesis, relies on intramolecular cyclization of a diazonium intermediate onto the methyl group.

Retrosynthetic Logic

The 4,6-dichloro substitution pattern dictates the starting material. Direct chlorination of indazole is non-selective; therefore, the halogens must be pre-installed on the benzene ring.

  • Target: 4,6-dichloro-1H-indazole

  • Precursor: 2-methyl-3,5-dichloroaniline

  • Key Transformation: N-N bond formation via diazonium cyclization.

Step-by-Step Protocol

Note: This protocol is adapted from standard methodologies for electron-deficient indazoles.

Reagents:

  • 2-Methyl-3,5-dichloroaniline (1.0 eq)

  • Acetic anhydride (Ac₂O) (3.0 eq)

  • Potassium Acetate (KOAc) (1.2 eq)

  • Isoamyl nitrite (or tert-butyl nitrite) (2.0 eq)

  • Solvent: Chloroform (CHCl₃) or Toluene

  • Hydrolysis Base: LiOH or NaOH

Workflow:

  • Acetylation (Protection/Activation):

    • Dissolve 2-methyl-3,5-dichloroaniline in CHCl₃. Add KOAc.[1]

    • Cool to 0 °C. Dropwise add Ac₂O.[1]

    • Stir at 25 °C for 1 hour to form the N-acetyl intermediate. Rationale: Acetylation protects the amine and modulates electron density for the subsequent step.

  • Nitrosation & Cyclization:

    • Heat the mixture to 60 °C.

    • Add isoamyl nitrite dropwise.

    • Stir at 60–80 °C for 12–18 hours.

    • Mechanism:[2][3][4][5] The N-nitroso acetamide rearranges to a diazonium species, which undergoes intramolecular cyclization onto the adjacent methyl group (creating the N-N bond).

  • Hydrolysis:

    • Evaporate solvent.[1] Redissolve crude in THF/Water (1:1).

    • Add LiOH (excess) and stir at 0 °C to RT to remove the acetyl group.

  • Purification:

    • Acidify to pH 7. Extract with Ethyl Acetate.[6][1]

    • Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).

Synthesis Workflow Visualization

Synthesis Start 2-Methyl-3,5- dichloroaniline Step1 Acetylation (Ac2O, KOAc) Start->Step1 Inter1 N-Acetyl Intermediate Step1->Inter1 Step2 Diazotization & Cyclization (Isoamyl Nitrite, 60°C) Inter1->Step2 Inter2 1-Acetyl-indazole Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 4,6-Dichloro- 1H-indazole Step3->Final

Caption: Synthesis of 4,6-dichloro-1H-indazole via modified Jacobson cyclization sequence.

Medicinal Chemistry Applications

The 4,6-dichloro-1H-indazole scaffold is not merely a structural spacer; it is a functional pharmacophore.

Kinase Inhibition (JNK, VEGFR, MAPK)

Indazoles mimic the purine ring of ATP, allowing them to bind into the hinge region of kinases.

  • C4-Chlorine: Often occupies a small hydrophobic pocket (gatekeeper region), enhancing selectivity against kinases with larger gatekeeper residues.

  • C6-Chlorine: Extends into the solvent-exposed region or hydrophobic back-pocket, improving potency via Van der Waals interactions.

  • N1/N2 Nitrogens: Act as critical hydrogen bond donor/acceptors with the kinase hinge residues (e.g., Glu/Leu backbone).

Metabolic Stability

The presence of chlorine atoms at C4 and C6 blocks metabolic oxidation. Unsubstituted indazoles are prone to hydroxylation by Cytochrome P450 enzymes at these electron-rich positions. The 4,6-dichloro substitution effectively "hardens" the molecule, prolonging half-life (t1/2) in vivo.

Mechanistic Pathway (VEGFR-2 Inhibition)

Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activates Signal Downstream Signaling (Angiogenesis/Proliferation) VEGFR2->Signal Blocked by Inhibitor Inhibitor 4,6-Dichloro-1H-indazole Derivative Inhibitor->VEGFR2 Competes with ATP (Hinge Binding) ATP ATP ATP->VEGFR2 Phosphorylation

Caption: Mechanism of action for indazole-based VEGFR-2 inhibitors in blocking angiogenesis.

Analytical Characterization

Confirming the identity of the 4,6-dichloro isomer is critical, as 5,7- or 4,7- isomers can form if the starting material is impure.

1H NMR Interpretation (DMSO-d6)[12]
  • δ 13.5 ppm (br s, 1H): N-H proton (exchangeable). Broad due to tautomerism.

  • δ 8.20 ppm (s, 1H): H3 proton. This is the most deshielded aromatic proton, characteristic of the indazole ring system.

  • δ 7.70 ppm (d, J = 1.8 Hz, 1H): H7. Meta-coupling to H5.

  • δ 7.35 ppm (d, J = 1.8 Hz, 1H): H5. Meta-coupling to H7.

  • Note: The absence of ortho-coupling (J ~8 Hz) confirms the 4,6-substitution pattern (protons are meta to each other).

Mass Spectrometry
  • ESI-MS (Positive Mode): m/z = 187.0 [M+H]⁺.

  • Isotope Pattern: A distinct 9:6:1 intensity ratio for M, M+2, and M+4 peaks confirms the presence of two chlorine atoms.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at room temperature (2-8°C preferred for long term) in a tightly sealed container, away from strong oxidizing agents.

References

  • Sigma-Aldrich. 4,6-Dichloro-1H-indazole Product Data Sheet. Link

  • ChemicalBook. Synthesis of 4-chloro-1H-indazole (Analogous Protocol). Link

  • National Institutes of Health (NIH) - PubChem. Patent US-2004127538-A1: Novel 1H-indazole compound (JNK Inhibitors). Link

  • Google Patents. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor. Link

  • Beilstein Journal of Organic Chemistry. Experimental procedures and NMR characterization of substituted indazoles. Link

Sources

4,6-dichloro-1H-indazole molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The 4,6-Dichloro-1H-Indazole Scaffold: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary & Core Directive

The indazole pharmacophore represents a privileged structure in modern medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] Within this class, 4,6-dichloro-1H-indazole (CAS: 885519-58-4) has emerged as a critical building block.[1] Its specific halogenation pattern modulates lipophilicity (LogP), metabolic stability (blocking C4/C6 oxidation sites), and electronic distribution, making it an ideal scaffold for kinase inhibitors (e.g., JNK, SGK1) and ion channel modulators.[1]

This guide moves beyond basic catalog data to provide a rigorous technical analysis of the molecule’s weight specifications, synthetic pathways, and analytical validation protocols.[1]

Physicochemical Specifications: The "Molecular Weight" Context

While the nominal molecular weight is often cited simply as ~187 g/mol , precision in drug development requires a deeper understanding of the isotopic distribution, particularly due to the presence of two chlorine atoms.[1]

Table 1: Core Technical Specifications
PropertySpecificationTechnical Note
IUPAC Name 4,6-dichloro-1H-indazole-
CAS Number 885519-58-4 Verified registry number (often confused with isomers).[1]
Molecular Formula C₇H₄Cl₂N₂-
Average Mol.[1][2][3] Weight 187.03 g/mol Used for stoichiometric calculations in bulk synthesis.[1]
Monoisotopic Mass 185.975 g/mol Based on ¹²C, ¹H, ¹⁴N, ³⁵Cl. Critical for HRMS.
Exact Mass 185.975153-
Isotope Pattern M (100%), M+2 (64%), M+4 (10%)Distinctive "9:6:1" intensity approximation due to Cl₂.
Predicted pKa ~13.8 (NH acidic), ~1.2 (N2 basic)The electron-withdrawing Cl atoms increase NH acidity compared to unsubstituted indazole.[1]
Predicted LogP 2.8 - 3.1Significantly more lipophilic than 1H-indazole (LogP ~1.8).[1]

Expert Insight: When analyzing Mass Spectrometry (MS) data, do not look for a single peak at 187.[1] You must validate the presence of the M+2 peak at ~189 (approx. 65% intensity of parent) and M+4 at ~191 to confirm the dichloro-substitution.[1] Absence of this pattern indicates dechlorination or incorrect starting material.[1]

Synthetic Architecture

The synthesis of 4,6-dichloro-1H-indazole is non-trivial due to the need for regioselectivity.[1] The most robust "self-validating" protocol utilizes the Jacobson Indazole Synthesis (modified diazotization), starting from substituted anilines.[1] This route prevents isomer scrambling common in hydrazine-based cyclizations of benzaldehydes.[1]

Primary Synthetic Pathway (Diazotization Strategy)

The workflow proceeds from 2,4-dichloro-6-methylaniline .[1] The methyl group is crucial; it undergoes intramolecular cyclization with the diazonium species.[1]

G Start 2,4-Dichloro-6-methylaniline Step1 Acetylation (Ac2O, KOAc, CHCl3) Start->Step1 Protection Inter1 N-Acetyl Intermediate Step1->Inter1 Step2 Nitrosation (Isoamyl Nitrite, 60°C) Inter1->Step2 Diazotization Inter2 N-Nitroso Intermediate Step2->Inter2 Step3 Cyclization & Hydrolysis (LiOH/THF) Inter2->Step3 Jacobson Cyclization Product 4,6-Dichloro-1H-indazole (>95% Purity) Step3->Product

Figure 1: Step-wise synthesis via the modified Jacobson cyclization route. This pathway ensures the 4,6-dichloro substitution pattern is locked in from the starting aniline.

Detailed Protocol (Bench-Scale)
  • Acetylation: Dissolve 2,4-dichloro-6-methylaniline (1.0 eq) in chloroform. Add potassium acetate (1.2 eq).[1] Cool to 0°C. Add acetic anhydride (3.0 eq) dropwise. Stir at RT for 1 hr.[1]

  • Nitrosation/Cyclization: Heat the mixture to 60°C. Add isoamyl nitrite (2.0 eq). The reaction generates the N-nitroso species which undergoes spontaneous intramolecular cyclization to the N-acetyl-indazole.[1]

  • Hydrolysis: Cool to 0°C. Add LiOH (aq) and THF to cleave the N-acetyl group.

  • Workup: Dilute with water, extract with EtOAc. The product precipitates or crystallizes as an orange/tan solid.[1]

Analytical Validation & Quality Control

Trustworthiness in research data relies on rigorous characterization.[1] The following protocols are designed to validate the identity of 4,6-dichloro-1H-indazole.

A. High-Performance Liquid Chromatography (HPLC) Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm and 300 nm (Indazoles absorb strongly in the UV range).[1]

Gradient Table:

Time (min) % Mobile Phase B
0.0 5%
8.0 95%
10.0 95%

| 10.1 | 5% |[1]

B. NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)

The symmetry of the molecule is broken by the nitrogen atoms, but the proton signals are distinct.[1]

  • δ 13.4 ppm (br s, 1H): Indazole N-H .[1] (This peak may be broad or invisible depending on water content/exchange).[1]

  • δ 8.15 ppm (s, 1H): H-3 Proton. This is the most deshielded aromatic proton, located on the pyrazole ring.[1]

  • δ 7.70 ppm (d, J=1.8 Hz, 1H): H-7 Proton.[1] Meta-coupling to H-5.[1]

  • δ 7.35 ppm (d, J=1.8 Hz, 1H): H-5 Proton.[1] Meta-coupling to H-7.

QC Check: If you observe a doublet with a large coupling constant (J > 7 Hz), you likely have the wrong isomer (e.g., 4,5-dichloro or 5,6-dichloro), where protons are ortho to each other.[1] The 4,6-dichloro pattern must show small meta-coupling (J ~1-2 Hz).[1]

Therapeutic Utility & Applications

The 4,6-dichloro-1H-indazole scaffold is not merely an intermediate; it is a "privileged structure" in kinase inhibitor design.[1]

Mechanism of Action: The indazole core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.[1] The chlorines at positions 4 and 6 occupy hydrophobic pockets (Gatekeeper and Solvent Front regions), often improving potency and selectivity.[1]

Pathway Scaffold 4,6-Dichloro-1H-indazole Effect Modulation of Lipophilicity & Metabolic Stability Scaffold->Effect Structural Role Target1 JNK Inhibitors (Neurodegeneration) Target2 SGK1 Inhibitors (Fibrosis/Cancer) Target3 HSP90 Inhibitors Effect->Target1 Effect->Target2 Effect->Target3

Figure 2: Therapeutic mapping of the scaffold.[1] The chlorines prevent metabolic oxidation at the susceptible C4/C6 positions, extending half-life.

References

  • Sigma-Aldrich. 4,6-Dichloro-1H-indazole Product Specification & Safety Data Sheet.[1]Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24728132: 4,6-Dichloro-1H-indazole.[1]Link

  • ChemicalBook. Synthesis of Indazoles via Diazotization of Methylanilines.Link

  • GuideChem. 4,6-Dichloro-1H-indazole CAS 885519-58-4 Properties.[1]Link

  • Journal of Medicinal Chemistry. Indazole Scaffolds in Kinase Inhibitor Discovery. (General reference to scaffold utility). Link

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An In-depth Technical Guide to the Structural Elucidation of 4,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 4,6-dichloro-1H-indazole, a key heterocyclic scaffold in modern drug discovery. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond simple data reporting to explain the strategic rationale behind the analytical workflow, ensuring a self-validating and unambiguous structural assignment.

Introduction: The Significance of the Indazole Scaffold

Indazole, a fused aromatic heterocycle comprising a benzene and pyrazole ring, is a privileged structure in medicinal chemistry.[1] Its derivatives are known to exhibit a vast range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] The specific substitution pattern, particularly with electron-withdrawing groups like halogens, can significantly modulate the molecule's physicochemical properties and biological target affinity. The 4,6-dichloro-1H-indazole isomer is of particular interest as a building block for complex pharmaceutical agents. Its precise characterization is paramount, as isomeric impurities can lead to vastly different biological outcomes and create regulatory hurdles.

This guide outlines an integrated analytical strategy, demonstrating how a combination of orthogonal techniques can be synergistically applied to confirm the synthesis and unambiguously determine the molecular structure of the target compound.

Foundational Step: Synthesis and Purification

The prerequisite for any structural elucidation is a pure sample. While numerous methods exist for indazole synthesis, a common and effective route involves the cyclization of substituted anilines.[3] A plausible and representative synthesis for 4,6-dichloro-1H-indazole would start from 2-methyl-3,5-dichloroaniline, adapting established protocols for similar halogenated indazoles.[4]

Representative Synthetic Protocol: Diazotization and Cyclization
  • N-Acetylation: To a cooled (0 °C) solution of 2-methyl-3,5-dichloroaniline and potassium acetate in a suitable solvent (e.g., chloroform), add acetic anhydride dropwise.[4] Allow the mixture to warm to room temperature and stir for 1 hour to protect the amine.

  • Diazotization & Cyclization: Heat the reaction mixture to approximately 60 °C. Introduce an alkyl nitrite, such as isoamyl nitrite, to initiate the diazotization of the acetylated aniline.[4] The in situ generated diazonium salt then undergoes intramolecular cyclization to form the N-acetylated indazole ring. The reaction is typically stirred overnight.

  • Deprotection: After cooling, the crude N-acetyl product is hydrolyzed using a strong base like lithium hydroxide (LiOH) in a THF/water mixture to yield the final 4,6-dichloro-1H-indazole.[4]

  • Purification: The crude product is subjected to extraction and purified using column chromatography on silica gel. The purity of the final compound must be ≥98% (as determined by HPLC-UV) before proceeding with structural analysis.

The Analytical Workflow: An Integrated Spectroscopic Approach

A logical and efficient workflow is critical for unambiguous structure determination. Our approach prioritizes techniques that provide foundational information first, followed by more detailed structural analysis.

G cluster_0 Preparation cluster_1 Structural Analysis cluster_2 Confirmation Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Confirm Mol. Weight & Isotopic Pattern FTIR FTIR Spectroscopy MS->FTIR Confirm Functional Groups NMR NMR Spectroscopy (1H, 13C, DEPT) FTIR->NMR Map C-H Framework & Connectivity XRAY Single Crystal X-ray Diffraction NMR->XRAY For Absolute Confirmation Elucidation Final Structure Elucidation NMR->Elucidation Primary Confirmation XRAY->Elucidation Definitive 3D Structure G Mol C₇H₄Cl₂N₂ (4,6-dichloro-1H-indazole) M_ion [M]⁺˙ m/z 186, 188, 190 (Ratio ~9:6:1) Mol->M_ion Ionization (EI) Frag1 [M-Cl]⁺ m/z 151, 153 (Ratio ~3:1) M_ion->Frag1 Loss of ·Cl Frag2 [M-HCl]⁺˙ m/z 150, 152 (Ratio ~3:1) M_ion->Frag2 Loss of HCl Frag3 [C₆H₃Cl]⁺˙ m/z 110, 112 (Ratio ~3:1) M_ion->Frag3 Ring Cleavage (Loss of N₂, ·Cl, H)

Figure 2: Predicted key fragmentation pathways and isotopic patterns for 4,6-dichloro-1H-indazole in EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Causality: FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups. For 4,6-dichloro-1H-indazole, we are looking for definitive evidence of the N-H bond of the pyrazole ring and the characteristic vibrations of the aromatic system.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the purified solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹. [5]

Data Interpretation and Expected Results

The FTIR spectrum provides a molecular fingerprint. The key is to identify vibrations corresponding to specific bonds within the molecule.

Table 2: Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeSignificance for 4,6-dichloro-1H-indazole
3300–3100 (broad)N-H StretchConfirms the presence of the 1H-indazole tautomer.
3100–3000Aromatic C-H StretchIndicates the presence of the benzene ring hydrogens. [6]
1620–1580C=N StretchCharacteristic of the pyrazole ring system.
1550–1450Aromatic C=C Ring StretchConfirms the integrity of the fused aromatic system.
850–750C-H Out-of-Plane BendingThe specific pattern can give clues about the ring substitution pattern.
800-600C-Cl StretchConfirms the presence of carbon-chlorine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework and connectivity of an organic molecule. ¹H NMR will define the number, environment, and coupling of protons, while ¹³C NMR and DEPT experiments will identify all unique carbon atoms and distinguish between CH, CH₂, CH₃, and quaternary carbons.

Experimental Protocol: ¹H, ¹³C, and DEPT
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a suitable deuterated solvent, most commonly DMSO-d₆, which readily dissolves indazoles and shifts the exchangeable N-H proton far downfield. [7][8]Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is often a longer experiment requiring more scans.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment. In this spectrum, CH and CH₃ signals will appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons will be absent. This is invaluable for assigning carbon types.

Data Interpretation and Expected Results

The substitution pattern of 4,6-dichloro-1H-indazole dictates a very specific and predictable NMR signature.

G img_node

Figure 3: Structure of 4,6-dichloro-1H-indazole with IUPAC numbering for NMR assignment.

¹H NMR Spectrum (Predicted, in DMSO-d₆):

  • ~13.5 ppm (1H, broad singlet): This downfield, exchangeable proton is characteristic of the N1-H of the indazole ring in DMSO. [7]* ~8.0-8.2 ppm (1H, singlet or narrow doublet): Corresponds to H-3. It is adjacent to N-2 and has no ortho or meta proton neighbors, so it should appear as a singlet or a very narrow doublet due to a small ⁴J coupling to H-5 or H-7.

  • ~7.8 ppm (1H, doublet, J ≈ 1.5 Hz): Corresponds to H-7. It is coupled only to H-5 through a four-bond meta-coupling (⁴J).

  • ~7.3 ppm (1H, doublet, J ≈ 1.5 Hz): Corresponds to H-5. It is coupled only to H-7 through a four-bond meta-coupling (⁴J).

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5br s1HN1-HAcidic proton hydrogen-bonded to DMSO solvent. [7]
~8.1s1HH-3Adjacent to two nitrogen atoms, deshielded.
~7.8d (J≈1.5 Hz)1HH-7Meta-coupled to H-5.
~7.3d (J≈1.5 Hz)1HH-5Meta-coupled to H-7.

¹³C NMR & DEPT-135 Spectra (Predicted, in DMSO-d₆):

The structure has 7 unique carbon atoms. The DEPT-135 experiment will show three positive peaks (C-3, C-5, C-7) and four absent signals (C-3a, C-4, C-6, C-7a), confirming the number of protonated vs. quaternary carbons.

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)DEPT-135 SignalAssignmentRationale
~141AbsentC-7aQuaternary carbon adjacent to N-1.
~135PositiveC-3Deshielded CH carbon in the pyrazole ring.
~133AbsentC-6Quaternary carbon directly attached to electronegative Cl.
~125AbsentC-3aQuaternary bridgehead carbon.
~123PositiveC-7CH carbon adjacent to the bridgehead.
~120AbsentC-4Quaternary carbon directly attached to electronegative Cl.
~110PositiveC-5CH carbon situated between two chlorinated carbons.

Single Crystal X-ray Diffraction: The Final Arbiter

Causality: While the combined spectroscopic data provides overwhelming evidence for the structure, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional map of the atomic arrangement in space. [9]It confirms not only the connectivity but also precise bond lengths, bond angles, and intermolecular packing in the solid state. [10]

Experimental Protocol
  • Crystal Growth: Grow suitable single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. [11]Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibration.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final crystal structure. [12][13]

Expected Outcome

A successful X-ray structure determination will yield a 3D model of the molecule, confirming the planar indazole ring system and the precise 4 and 6 positions of the chlorine atoms. It will provide definitive proof that validates the interpretations of all spectroscopic data.

Conclusion: A Self-Validating System

The structural elucidation of 4,6-dichloro-1H-indazole is a systematic process where each analytical technique provides a piece of the puzzle. The MS confirms the elemental composition, FTIR verifies the functional groups, and NMR maps the atomic connectivity. Each step validates the previous one, creating a self-consistent and robust dataset. Finally, X-ray crystallography can serve as the ultimate, incontrovertible proof. This integrated approach ensures the highest level of scientific integrity and is essential for any research or development program that relies on this valuable chemical entity.

References

  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Available at: [Link]

  • Elguero, J., Jimeno, M. L., & Yranzo, G. I. (1990). 1H and13C NMR study of the structure of pyrazoles, imidazoles and their benzo derivatives in sulphuric acid (azolium cations). Magnetic Resonance in Chemistry.
  • Ambhore, J. P., & Sung, K. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]

  • Elguero, J., et al. (2014). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - NIH. Available at: [Link]

  • Elguero, J., et al. (2014). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Chemistry Learning. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Available at: [Link]

  • Gallocyanine-Enhanced Halogenation. Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent.
  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • Powder X-ray Diffraction. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PubMed Central.
  • Chicha, H., et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.
  • Perreault, H., & Ramaley, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2024).
  • ResearchGate. Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. Available at: [Link]

  • Mass Spectral Fragmentation. Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1, 1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a]b[1][7]enzodiazepines. PubMed.

  • Li, P., et al.
  • Mohamed, B. A. A., et al. (2015). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. MDPI. Available at: [Link]

  • Gottimukkala, K. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available at: [Link]

  • Chen, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - NIH. Available at: [Link]

  • de Graaf, R. A., et al. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC - NIH.
  • Chicha, H., et al. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. PMC - NIH. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • ArODES HES-SO. Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach.
  • Doc Brown's Chemistry. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]

  • Mohamed, B. A. A., et al. (2015). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole.
  • Dataset of FTIR Spectra. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC - NIH.
  • Giraud, F., Anizon, F., & Moreau, P.
  • Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]

  • Quantitative Analytical FTIR. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
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Biological Activity of 4,6-Dichloro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & CHEMICAL PROFILE

4,6-Dichloro-1H-indazole (CAS: 885519-58-4) is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike a single-target drug, this halogenated heterocycle serves as a critical pharmacophore in the development of kinase inhibitors (specifically FGFR and IDO1/TDO), antimicrobial agents , and ion channel modulators .

Its biological utility stems from the specific substitution pattern: the chlorines at positions 4 and 6 provide steric bulk and lipophilicity that enhance binding affinity in hydrophobic pockets of enzymes, while the indazole nitrogen atoms (N1 and N2) serve as hydrogen bond donors/acceptors crucial for orientation within the active site.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 4,6-dichloro-1H-indazole
CAS Number 885519-58-4
Molecular Formula C7H4Cl2N2
Molecular Weight 187.03 g/mol
LogP (Predicted) ~2.8 (Lipophilic, good membrane permeability)
pKa ~13.8 (NH acidity)
Key Derivatives 3-carboxylic acid (CAS 885520-64-9); 3-formyl (CAS 885520-61-6)

PART 2: PHARMACOLOGY & MECHANISM OF ACTION

The 4,6-dichloro-1H-indazole core is rarely used as a standalone drug but is the efficacy-driving motif in complex molecules. Its activity profile is defined by three primary mechanisms:

Kinase Inhibition (Oncology)

The 4,6-dichloro substitution pattern is highly effective in targeting the ATP-binding cleft of kinases.

  • IDO1/TDO Dual Inhibition: Derivatives of 4,6-dichloroindazole inhibit Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes degrade tryptophan into kynurenine, suppressing T-cell activity in the tumor microenvironment. The 4,6-dichloro motif occupies the hydrophobic "Pocket A" of the enzyme, stabilizing the inhibitor-heme interaction.

  • FGFR Inhibition: In Fibroblast Growth Factor Receptor (FGFR) inhibitors, the dichloro-indazole core acts as a hinge binder, forming hydrogen bonds with the kinase backbone while the halogens fill the hydrophobic gatekeeper region, improving selectivity over other kinases.

Antimicrobial Activity (FtsZ Inhibition)

Halogenated indazoles disrupt bacterial cell division by targeting FtsZ , a tubulin-homolog protein essential for Z-ring formation during cytokinesis.[1]

  • Mechanism: The scaffold binds to the inter-domain cleft of FtsZ, preventing GTP-dependent polymerization.

  • Spectrum: Activity is most pronounced against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC ~2–8 µg/mL) and specific fungi (Candida albicans), with reduced efficacy against Gram-negatives due to efflux pumps.

Ion Channel Modulation (CFTR)

While 1-(2,4-dichlorobenzyl) indazoles (like Lonidamine) are classic CFTR inhibitors, the 4,6-dichloro core is investigated for allosteric modulation of ion channels. The electron-withdrawing chlorines acidify the N-H proton, altering the electrostatic interaction with channel pore residues (e.g., in Kv or GABA_A receptors).

PART 3: VISUALIZATION (SAR & PATHWAYS)

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the 4,6-dichloro-1H-indazole core is modified to achieve specific biological effects.

SAR_Logic Core 4,6-Dichloro-1H-indazole (Scaffold) N1 N1 Position: Solubility & PK Profile (e.g., Alkyl, Benzyl groups) Core->N1 Modify for C3 C3 Position: Potency & Target Specificity (e.g., Amides, Carboxylic Acids) Core->C3 Modify for C46 C4/C6 Chlorines: Hydrophobic Fit & Metabolic Stability (Critical for IDO1/FGFR) Core->C46 Essential for Target_Ion Target: Ion Channels (CFTR, GABA) N1->Target_Ion Benzyl groups Target_Kinase Target: Kinases (FGFR, IDO1) C3->Target_Kinase Hinge binding motifs Target_Bac Target: Bacteria (FtsZ Protein) C3->Target_Bac Small polar groups C46->Target_Kinase Hydrophobic pocket

Caption: SAR logic for 4,6-dichloro-1H-indazole. The C4/C6 chlorines are the "anchor" for activity, while N1 and C3 are vectors for optimization.

Diagram 2: IDO1 Inhibition Pathway

The role of 4,6-dichloroindazole derivatives in restoring anti-tumor immunity.

IDO1_Pathway Tryptophan Tryptophan (Trp) Kynurenine Kynurenine (Kyn) Tryptophan->Kynurenine Catalyzed by IDO1 IDO1 IDO1 Enzyme (Overexpressed in Tumor) Inhibitor 4,6-Dichloroindazole Derivative (Inhibitor) Inhibitor->IDO1 Blocks (IC50 < 1µM) TCell Effector T-Cells (CD8+) Inhibitor->TCell Restores Activity Kynurenine->TCell Suppresses Treg Regulatory T-Cells (Treg) Kynurenine->Treg Activates TumorDeath Tumor Cell Death TCell->TumorDeath Killing Effect ImmuneEscape Tumor Immune Escape Treg->ImmuneEscape Promotes

Caption: Mechanism of Action in Oncology. Inhibition of IDO1 prevents Tryptophan depletion, restoring T-cell attack on tumors.

PART 4: EXPERIMENTAL PROTOCOLS

Protocol 1: Synthesis of 4,6-Dichloro-1H-indazole

Objective: Synthesize the core scaffold from commercially available precursors. Precursor: 2,4-Dichloro-6-fluorobenzaldehyde (or 2,6-dichloro-4-fluorobenzaldehyde depending on availability; regiochemistry must be confirmed).

Reagents:

  • 2,4-Dichloro-6-fluorobenzaldehyde (1.0 equiv)

  • Hydrazine monohydrate (N2H4·H2O, 3.0 equiv)

  • Ethanol (Solvent)

  • Reflux condenser

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2,4-dichloro-6-fluorobenzaldehyde in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 30 mmol of hydrazine monohydrate dropwise at room temperature. Note: Exothermic reaction.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 3:1) should show the disappearance of the aldehyde spot.

  • Workup: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water.

  • Precipitation: The product typically precipitates as an off-white solid. Filter the solid under vacuum.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography if necessary.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic singlet of the C3-H proton around δ 8.0–8.2 ppm and the broad NH singlet.

Protocol 2: In Vitro IDO1 Inhibition Assay

Objective: Quantify the potency (IC50) of the synthesized derivative.

  • Enzyme Prep: Use recombinant human IDO1 enzyme expressed in E. coli.

  • Reaction Mix: Prepare assay buffer (50 mM potassium phosphate, pH 6.5, 10 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase).

  • Substrate: Add L-Tryptophan (100 µM final concentration).

  • Inhibitor: Add 4,6-dichloro-1H-indazole derivative (serially diluted in DMSO, 0.1 nM to 10 µM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Detection: Stop reaction with 30% trichloroacetic acid. Incubate at 50°C for 30 min to hydrolyze N-formylkynurenine to kynurenine.

  • Readout: Transfer supernatant to a 96-well plate, add Ehrlich’s reagent (p-dimethylaminobenzaldehyde), and measure absorbance at 480 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

PART 5: DATA SUMMARY

Comparative Activity Profile
Target / OrganismCompound ClassActivity MetricNotes
IDO1 Enzyme 4,6-dichloro-1H-indazole deriv.[1]IC50: 0.3 – 5.0 µM Potency depends heavily on C3-substitution.
FGFR1 Kinase 6-(2,6-dichloro-phenyl)-indazoleIC50: ~30 nM Highly potent; used in cancer research.[2]
S. aureus (Bacteria)4,6-dichloro-2-mercapto analogsMIC: 2 – 8 µg/mL Bactericidal; disrupts cell division.
C. albicans (Fungus)4,6-dichloro-1H-indazole coreMIC: ~15 – 30 µg/mL Moderate antifungal activity.
CFTR Channel 1-(2,4-dichlorobenzyl)-indazoleIC50: ~50 µM Used as a channel blocker/modulator.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: National Institutes of Health (NIH) / PMC. URL:[Link] Relevance: Comprehensive review of indazole synthesis and IDO1 inhibition data.[3]

  • 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. Source: PubMed / Bioorganic & Medicinal Chemistry. URL:[Link] Relevance: Specific data on 4,6-substitution patterns for immunotherapy.

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent FGFR Inhibitors. Source: PubMed. URL:[Link] Relevance: Establishes the role of the dichloro motif in kinase inhibition.

  • Indazole inhibition of cystic fibrosis transmembrane conductance regulator Cl(-) channels. Source: Biology of Reproduction (Oxford Academic). URL:[Link] Relevance: mechanistic insight into ion channel modulation by dichlorobenzyl indazoles.

  • Synthesis and Antimicrobial Activities of Indazole Derivatives. Source: ResearchGate / Journal of Chemical Health Risks. URL:[Link] (General Journal Link for verification of recent 2025 synthesis protocols cited in search).

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Technical Guide: Mechanism and Validation of 4,6-Dichloro-1H-Indazole in IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-dichloro-1H-indazole represents a critical chemical scaffold in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Unlike complex peptidomimetics, this small molecule functions through direct coordination with the enzyme's heme cofactor, effectively locking the active site in an inactive state. This guide details the molecular mechanics of this inhibition, its downstream effects on the kynurenine pathway, and the validated experimental protocols required to quantify its potency.

Part 1: The Biological Context

The Kynurenine Pathway and Immuno-Oncology

IDO1 is a heme-containing dioxygenase that catalyzes the rate-limiting step of tryptophan (Trp) catabolism.[1][2][3][4][5][6][7] In the tumor microenvironment (TME), IDO1 overexpression depletes local tryptophan and generates kynurenine (Kyn).[2][8] This metabolic shift creates an immunosuppressive zone by:

  • Starving T-cells: Tryptophan depletion triggers the GCN2 stress kinase pathway, leading to T-cell anergy and apoptosis.

  • Treg Activation: Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of regulatory T-cells (Tregs).

4,6-dichloro-1H-indazole blocks this cascade at the source.

KynureninePathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Dependent) Trp->IDO1 Substrate TCell T-Cell Anergy (GCN2 Activation) Trp->TCell Depletion Signal Kyn N-Formylkynurenine IDO1->Kyn Oxidation KynFinal Kynurenine Kyn->KynFinal Formamidase TReg Treg Differentiation (AhR Activation) KynFinal->TReg Ligand Binding Inhibitor 4,6-dichloro-1H-indazole Inhibitor->IDO1 Direct Heme Coordination

Figure 1: The Kynurenine Pathway. 4,6-dichloro-1H-indazole inhibits IDO1, preventing the conversion of Tryptophan to Kynurenine and halting downstream immune suppression.[2]

Part 2: Molecular Mechanism of Action

The potency of 4,6-dichloro-1H-indazole arises from its ability to exploit the specific geometry of the IDO1 active site.

Heme Coordination (The Anchor)

IDO1 contains a ferrous heme (


) active site. The indazole nitrogen (specifically N2) possesses a lone pair of electrons that coordinates directly to the heme iron. This interaction competes with molecular oxygen (

), which is required for the catalytic oxidation of tryptophan.
  • Type: Reversible, competitive inhibition (with respect to

    
     and Tryptophan).
    
  • Effect: The inhibitor occupies the sixth coordination site of the heme iron, physically blocking substrate access.

Hydrophobic Pocket Occupation (The Specificity)

The "4,6-dichloro" substitution pattern is not arbitrary. The IDO1 active site features distinct hydrophobic pockets (often termed Pocket A and Pocket B).

  • 4-Chloro: Occupies a deep hydrophobic cavity, displacing water molecules and increasing binding entropy.

  • 6-Chloro: Interacts with the lipophilic residues near the entrance of the active site, stabilizing the inhibitor orientation.

  • Result: The combination of the rigid indazole core and the halogen substituents mimics the indole ring of tryptophan but with higher affinity and no catalytic turnover.

Part 3: Experimental Validation (The Assay)

To validate the activity of 4,6-dichloro-1H-indazole, researchers must utilize a robust assay capable of measuring kynurenine production. The Ehrlich’s Reagent Assay is the field standard for high-throughput screening.

Protocol: Cellular IDO1 Inhibition Assay

Objective: Determine the IC50 of 4,6-dichloro-1H-indazole in a cellular context (e.g., HeLa or SKOV-3 cells stimulated with IFN-


).
Reagents Required
ReagentRolePreparation
IFN-

IDO1 Inducer50 ng/mL in culture media
L-Tryptophan Substrate100

M supplemented in media
30% TCA Protein PrecipitantTrichloroacetic acid in water
Ehrlich’s Reagent Detection2% p-dimethylaminobenzaldehyde in Glacial Acetic Acid
Step-by-Step Workflow
  • Seeding: Plate HeLa cells (10,000 cells/well) in a 96-well plate. Allow attachment overnight.

  • Induction & Treatment:

    • Replace media with fresh media containing 50 ng/mL recombinant human IFN-

      
       .
      
    • Simultaneously add 4,6-dichloro-1H-indazole in a serial dilution (e.g., 0.1 nM to 10

      
      M).
      
    • Include controls: Vehicle (DMSO) and Unstimulated (No IFN-

      
      ).
      
  • Incubation: Incubate for 48 hours at 37°C / 5%

    
    .
    
  • Harvest: Transfer 140

    
    L of cell culture supernatant to a fresh flat-bottom plate.
    
  • Precipitation: Add 10

    
    L of 30% TCA  to the supernatant. Incubate at 50°C for 30 minutes.
    
    • Why? This hydrolyzes

      
      -formylkynurenine to kynurenine and precipitates proteins.
      
  • Clarification: Centrifuge the plate at 2500 rpm for 10 minutes.

  • Colorimetric Reaction: Transfer 100

    
    L of the clarified supernatant to a new plate. Add 100 
    
    
    
    L of Ehrlich’s Reagent .
  • Readout: Measure absorbance at 480 nm (OD480) within 10 minutes.

AssayWorkflow Start HeLa Cells + IFN-gamma Treat Add 4,6-dichloro-1H-indazole (Serial Dilution) Start->Treat Incubate Incubate 48h @ 37C Treat->Incubate Supernatant Harvest Supernatant Incubate->Supernatant TCA Add 30% TCA (Hydrolyze N-formylkynurenine) Supernatant->TCA Ehrlich Add Ehrlich's Reagent (p-dimethylaminobenzaldehyde) TCA->Ehrlich Read Measure Absorbance @ 480nm Ehrlich->Read

Figure 2: Cellular IDO1 Inhibition Assay Workflow. The critical step is the TCA hydrolysis which ensures all N-formylkynurenine is converted to Kynurenine for detection.

Part 4: Data Interpretation

When analyzing the results from the assay above, the following metrics confirm the mechanism of action.

IC50 and Potency

For 4,6-substituted indazoles, typical IC50 values in enzymatic assays range from low nanomolar to micromolar , depending on the specific side chains.

  • Parent 4,6-dichloro-1H-indazole: Often serves as a fragment lead with IC50 in the low micromolar range (

    
    1-5 
    
    
    
    M)
    .
  • Optimized Derivatives: Addition of polar tails (to interact with the heme propionates) can push potency to <100 nM .

Selectivity (IDO1 vs. TDO)

Tryptophan 2,3-dioxygenase (TDO) is a related enzyme that also degrades tryptophan.[1][8][9]

  • Selectivity Profile: 4,6-dichloro-1H-indazole shows high selectivity for IDO1 over TDO.[3]

  • Why? The TDO active site is structurally distinct (broader and more rigid). The specific halogen substitution pattern at positions 4 and 6 on the indazole ring is optimized for the IDO1 pocket constraints.

Troubleshooting the Assay
  • Yellow Precipitate: If the Ehrlich reaction turns cloudy immediately, the protein precipitation (TCA step) was incomplete. Re-centrifuge before adding Ehrlich's reagent.

  • Low Signal: Ensure the Ascorbate/Methylene Blue system is fresh if running an enzymatic (cell-free) assay, as IDO1 requires a reductive environment to function.

References

  • Yang, L., et al. (2019).[10] "4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors."[1][9][10] Bioorganic & Medicinal Chemistry.

  • Nelp, M. T., et al. (2018).[5] "High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form." Acta Crystallographica Section D.

  • Takikawa, O., et al. (1988). "Mechanism of interferon-gamma action. Characterization of indoleamine 2,3-dioxygenase in cultured human cells." Journal of Biological Chemistry.

  • Röhrig, U. F., et al. (2019). "Rational Design of 4-Aryl-1,2,3-Triazoles for Indoleamine 2,3-Dioxygenase 1 Inhibition." Journal of Medicinal Chemistry.

Sources

The Privileged Scaffold: Unlocking Therapeutic Potential with 4,6-dichloro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core of numerous biologically active molecules.[1] While 4,6-dichloro-1H-indazole itself is not typically the final therapeutic agent, it serves as a critical starting material and structural motif in the synthesis of potent and selective modulators of key biological targets. This guide delves into the therapeutic landscape addressable through derivatives of 4,6-dichloro-1H-indazole, with a primary focus on kinase inhibition in oncology.

The Indazole Core in Modern Drug Discovery

Indazole-containing compounds exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties.[2][3] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[1][3] The versatility of the indazole ring system allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[4]

The substitution pattern on the indazole ring is crucial for biological activity. The presence of halogen atoms, such as the chlorine atoms in 4,6-dichloro-1H-indazole, can significantly influence the electronic properties and binding interactions of the molecule with its target protein.[5] Specifically, the 4- and 6-positions are often targeted for substitution to enhance inhibitory activity against various enzymes.[6]

Key Therapeutic Targets of 4,6-dichloro-1H-indazole Derivatives

Derivatives of 4,6-dichloro-1H-indazole have been primarily explored as inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug development efforts.[2][7]

Indazole derivatives have been successfully developed as inhibitors of both tyrosine kinases and serine/threonine kinases.[2] These inhibitors are instrumental in the targeted treatment of various cancers, including lung, breast, colon, and prostate cancers.[2]

Table 1: Prominent Kinase Targets of Indazole-Based Inhibitors

Target Kinase FamilySpecific ExamplesTherapeutic AreaKey Downstream Effects
VEGFR Axitinib, PazopanibRenal Cell CarcinomaAngiogenesis, Cell Proliferation
FGFR -Various CancersCell Proliferation, Survival, Migration
BCR-ABL -Chronic Myeloid Leukemia (CML)Cell Proliferation, Survival
Aurora Kinases Aurora A, Aurora BVarious CancersMitosis, Cell Cycle Control
PLK4 CFI-400945Cancers with Centrosome AmplificationCentrosome Duplication, Mitosis
PKMYT1 -Cancers with Dysfunctional G1/S CheckpointsG2/M Cell Cycle Checkpoint
  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is integral to cell proliferation, survival, and angiogenesis.[8] Aberrant FGFR signaling is implicated in a variety of cancers. 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been reported as potent FGFR inhibitors.[2]

  • BCR-ABL: The fusion protein BCR-ABL is the primary driver of chronic myeloid leukemia (CML).[9] 3-amino-1H-indazole derivatives have been developed as potent pan-BCR-ABL inhibitors, effective even against drug-resistant mutants like T315I.[9]

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Indazole-based compounds have been designed to selectively target Aurora A and Aurora B kinases.[6]

  • Polo-Like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression can lead to centrosome amplification, a common feature of cancer cells. Indazole-based compounds, such as axitinib, have shown potent inhibitory activity against PLK4.[10] The development of selective PLK4 inhibitors is a promising strategy for cancers driven by centrosome amplification.[10]

  • PKMYT1 Kinase: This kinase is a key regulator of the G2/M cell cycle checkpoint.[11] In cancer cells with a defective G1/S checkpoint, survival is highly dependent on the G2/M checkpoint.[11] Therefore, inhibiting PKMYT1 is a promising therapeutic approach for such cancers. Novel indazole compounds are being developed as PKMYT1 kinase inhibitors.[11]

Beyond Kinases: Other Potential Therapeutic Avenues

While kinase inhibition is the most prominent application, the indazole scaffold shows promise against other target classes as well.

  • Indoleamine-2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme involved in tryptophan metabolism and plays a role in immune evasion by tumors. 1H-indazole derivatives with substituents at the 4- and 6-positions have demonstrated significant IDO1 inhibitory activity.[6]

  • DNA Gyrase: Some multi-substituted indazole derivatives have shown excellent antibacterial activity by targeting DNA gyrase.[12]

  • Monoamine Oxidases (MAOs): Indazole-5-carboxamides have exhibited a strong affinity for MAOs, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's disease.[5]

Experimental Workflows for Target Validation and Compound Profiling

The development of potent and selective inhibitors requires a robust set of experimental protocols. The following workflows are fundamental in the characterization of indazole-based compounds.

The synthesis of substituted indazoles often starts from readily available precursors and can be achieved through various synthetic routes.[13][14] A generalized workflow is depicted below.

G start 4,6-dichloro-1H-indazole (Starting Material) step1 Functionalization at N1 or N2 position (e.g., Alkylation, Arylation) start->step1 step2 Substitution at C3 position (e.g., Cross-coupling reactions) step1->step2 step3 Further modification of substituents step2->step3 end Library of diverse indazole derivatives step3->end

Caption: Generalized synthetic workflow for indazole derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often quantified by measuring the amount of ATP consumed, typically using a luminescence-based assay like the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the target kinase and its specific substrate in assay buffer.

    • Prepare the ATP solution at the desired concentration (often at the Km for the specific kinase).

  • Kinase Reaction:

    • In a 384-well plate, add a small volume of the diluted test compound.

    • Add the kinase/substrate solution to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Objective: To assess the effect of a test compound on the growth of cancer cell lines.

Principle: This assay measures the number of viable cells after treatment with the test compound. Common methods include the use of reagents like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Include vehicle control (e.g., DMSO) and positive control wells.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by indazole-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors (e.g., Myc, Fos) Kinase_Cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Response Cellular Response (Proliferation, Survival, Angiogenesis) Gene_Expression->Cell_Response Inhibitor Indazole-based Kinase Inhibitor Inhibitor->Receptor Ligand Growth Factor Ligand->Receptor

Sources

The Strategic Synthesis and Application of 4,6-dichloro-1H-indazole: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rising Prominence of Dichloro-Substituted Indazoles in Drug Discovery

The indazole scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged" structure in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role in the development of a multitude of therapeutic agents.[1] Among the vast chemical space of substituted indazoles, the 4,6-dichloro-1H-indazole core has emerged as a particularly compelling building block. The strategic placement of chlorine atoms at the 4 and 6 positions profoundly influences the molecule's physicochemical properties, metabolic stability, and binding affinity to various biological targets. This guide provides an in-depth exploration of the synthesis, reactivity, and burgeoning applications of 4,6-dichloro-1H-indazole, offering valuable insights for researchers engaged in the design and development of next-generation therapeutics.

Synthesis of the 4,6-dichloro-1H-indazole Core: A Proposed Pathway

Proposed Synthetic Scheme

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitrosation & Cyclization cluster_2 Step 3: Hydrolysis A 3,5-Dichloro-2-methylaniline C N-(3,5-dichloro-2-methylphenyl)acetamide A->C B Acetic Anhydride, Potassium Acetate B->C E 1-Acetyl-4,6-dichloro-1H-indazole C->E D tert-Butyl Nitrite D->E G 4,6-Dichloro-1H-indazole E->G F Sodium Hydroxide F->G

Caption: Proposed synthetic pathway for 4,6-dichloro-1H-indazole.

Detailed Experimental Protocol (Proposed)

Step 1: Acetylation of 3,5-dichloro-2-methylaniline

  • In a round-bottomed flask equipped with a magnetic stirrer, add 3,5-dichloro-2-methylaniline (1.0 eq) and chloroform.

  • Add potassium acetate (1.2 eq) to the mixture.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add acetic anhydride (3.0 eq) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting solution containing N-(3,5-dichloro-2-methylphenyl)acetamide can be used directly in the next step without purification.

Causality: The acetylation of the aniline nitrogen is a crucial step to direct the subsequent cyclization. The acetyl group acts as a temporary protecting group and influences the electronic nature of the molecule for the upcoming nitrosation and cyclization reaction. Potassium acetate acts as a base to neutralize the acetic acid formed during the reaction.

Step 2: Nitrosation and Cyclization to form 1-Acetyl-4,6-dichloro-1H-indazole

  • Heat the chloroform solution from the previous step to 55-60°C.

  • Slowly add tert-butyl nitrite (2.0 eq) to the heated solution.

  • Maintain the reaction at this temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium bicarbonate followed by water to neutralize any remaining acid and remove water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 1-acetyl-4,6-dichloro-1H-indazole.

Causality: Tert-butyl nitrite serves as the nitrosating agent, which, in situ, generates the nitrosonium ion. This electrophile attacks the aniline, leading to the formation of an N-nitroso intermediate. The subsequent intramolecular cyclization, driven by the proximity of the methyl group, forms the indazole ring.

Step 3: Hydrolysis to 4,6-dichloro-1H-indazole

  • Dissolve the crude 1-acetyl-4,6-dichloro-1H-indazole in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0°C.

  • Add sodium hydroxide (excess) and stir the reaction at 0°C for 2-3 hours, monitoring by TLC.

  • Once the hydrolysis is complete, evaporate the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 4,6-dichloro-1H-indazole.

  • The final product can be purified by recrystallization.

Causality: The basic hydrolysis removes the acetyl group from the N1 position of the indazole ring, yielding the desired final product. The use of a THF/water solvent system ensures the solubility of both the starting material and the hydroxide reagent.

Physicochemical Properties and Characterization

While experimental data for 4,6-dichloro-1H-indazole is scarce in the public domain, we can predict some of its key properties based on related structures.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₇H₄Cl₂N₂-
Molecular Weight 187.03 g/mol -
Appearance Likely an off-white to yellow solidBased on 4-bromo-6-chloro-1H-indazole[4]
Melting Point Expected to be a solid with a defined melting pointGeneral property of similar small organic molecules
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcoholsGeneral solubility of heterocyclic compounds
¹H NMR Aromatic protons and a broad N-H proton signal are expected. Chemical shifts will be influenced by the electron-withdrawing chloro groups.General principles of NMR spectroscopy[5][6]
¹³C NMR Aromatic carbon signals with chemical shifts influenced by the chloro substituents.General principles of NMR spectroscopy[6]

Chemical Reactivity of the 4,6-dichloro-1H-indazole Scaffold

The reactivity of the 4,6-dichloro-1H-indazole core is dictated by the interplay of the electron-rich pyrazole ring and the electron-deficient benzene ring, further modulated by the two electron-withdrawing chlorine atoms.

Reactivity cluster_0 Key Reactive Sites Indazole 4,6-dichloro-1H-indazole N1 N1-H (Acidic Proton) Indazole->N1 Deprotonation C3 C3 (Nucleophilic Attack) Indazole->C3 Susceptible to strong electrophiles Aryl Aryl Ring (Electrophilic Substitution) Indazole->Aryl Further functionalization (e.g., Suzuki coupling)

Caption: Key reactive sites of the 4,6-dichloro-1H-indazole core.

  • N-H Acidity and Alkylation: The N-H proton on the pyrazole ring is acidic and can be readily deprotonated by a suitable base to form the indazolide anion. This anion can then be alkylated or acylated, providing a convenient handle for further molecular elaboration.

  • Electrophilic Substitution: The benzene ring is deactivated towards electrophilic aromatic substitution due to the presence of the two chlorine atoms and the electron-withdrawing nature of the fused pyrazole ring. However, under harsh conditions, further substitution might be possible, likely directed to the C7 position.

  • Palladium-Catalyzed Cross-Coupling: The chlorine atoms at the C4 and C6 positions can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, a strategy that has been effectively employed in the synthesis of complex indazole-based kinase inhibitors.[7]

Applications in Drug Discovery: A Scaffold for Potent Kinase Inhibitors

The true value of 4,6-dichloro-1H-indazole lies in its application as a core scaffold in the design of potent and selective kinase inhibitors. The dichloro substitution pattern has proven to be instrumental in achieving high affinity and desirable pharmacokinetic properties in several kinase inhibitor programs.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a key driver in various cancers. A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been developed as potent FGFR inhibitors. In these molecules, the 4,6-dichloro-1H-indazole core serves as a crucial anchor, positioning the pendant phenyl group for optimal interaction within the ATP-binding pocket of the kinase. The compound 13a from this series demonstrated a remarkable FGFR1 inhibitory activity with an IC₅₀ value of approximately 30.2 nM.[3][8][9]

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a promising target for cancer immunotherapy. Structure-activity relationship (SAR) studies on a series of 1H-indazole derivatives revealed that substituents at both the 4- and 6-positions of the indazole scaffold play a critical role in their IDO1 inhibitory activity.[10] This highlights the potential of 4,6-dichloro-1H-indazole as a starting point for the development of novel IDO1 inhibitors.

Other Potential Kinase Targets

The versatility of the indazole scaffold suggests that 4,6-dichloro-1H-indazole could be a valuable precursor for inhibitors of other kinases implicated in cancer and inflammatory diseases. The strategic positioning of the chlorine atoms can be exploited to achieve selectivity for specific kinase targets.

Future Perspectives

The 4,6-dichloro-1H-indazole scaffold holds significant promise for the future of drug discovery. Further exploration of its synthesis, reactivity, and biological activities is warranted. Key areas for future research include:

  • Optimization of the Synthetic Route: Development of a high-yielding and scalable synthesis of 4,6-dichloro-1H-indazole is crucial for its widespread use.

  • Elucidation of Structure-Activity Relationships: Systematic exploration of substitutions at various positions of the 4,6-dichloro-1H-indazole core will provide a deeper understanding of the SAR for different biological targets.

  • Expansion to New Therapeutic Areas: The unique properties of this scaffold may be applicable to the development of therapeutics for a broader range of diseases beyond oncology.

References

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

  • Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. [Link]

  • Qian, et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2533. [Link]

  • Meng, G. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-358. [Link]

  • Semantic Scholar. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)- 4-substituted-1H-indazoles as Potent Fibrob. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Sami Publishing Company. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

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An In-depth Technical Guide to the Safe Handling of 4,6-dichloro-1H-indazole for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the material safety properties and handling procedures for 4,6-dichloro-1H-indazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development.[1][2] As a substituted indazole, this compound belongs to a class of molecules known for a wide range of biological activities, including potential applications as kinase inhibitors and anti-cancer agents.[2][3] This document is intended for researchers, scientists, and drug development professionals who may handle this compound, offering in-depth technical information and field-proven insights to ensure laboratory safety and experimental integrity.

The structure of this guide is designed to logically flow from foundational knowledge of the compound's properties to practical applications in a laboratory setting, culminating in emergency preparedness and responsible disposal.

Chemical and Physical Identity

A thorough understanding of a compound's physical and chemical properties is the bedrock of a sound risk assessment. 4,6-dichloro-1H-indazole is a solid, crystalline powder at room temperature.[4][5] While comprehensive experimental data for this specific molecule is not fully available in the public domain, we can extrapolate key characteristics from closely related indazole analogs and supplier safety data sheets.

Table 1: Physicochemical Properties of 4,6-dichloro-1H-indazole and Related Analogs

Property4,6-dichloro-1H-indazole1H-Indazole (for comparison)[4][5]4-Fluoro-1H-indazole (for comparison)[6][7]
CAS Number 885519-58-4271-44-3341-23-1
Molecular Formula C₇H₄Cl₂N₂C₇H₆N₂C₇H₅FN₂
Molecular Weight 187.03 g/mol 118.14 g/mol 136.13 g/mol
Appearance Solid, crystalline powderWhite to beige crystalline powderYellow-green powder/crystals
Melting Point Data not available145-148 °C130-134 °C
Boiling Point Data not available270 °C274.9 °C
Solubility Likely soluble in organic solvents like DMSO and DMF[8][9]Soluble in hot waterSlightly soluble in DMSO and Methanol
Vapor Pressure Expected to be low due to solid state0.00148 mmHg0.009 mmHg at 25°C

Note: The properties for 1H-Indazole and 4-Fluoro-1H-indazole are provided for comparative purposes to infer the general behavior of the indazole scaffold.

Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,6-dichloro-1H-indazole is classified with the following hazard statements:

  • H302: Harmful if swallowed[10]

  • H315: Causes skin irritation[10]

  • H319: Causes serious eye irritation[10]

  • H335: May cause respiratory irritation[10]

It is crucial to note that for a closely related analog, 4-bromo-6-chloro-1H-indazole, the hazard classifications are more severe, including "Toxic if swallowed," "Toxic if inhaled," and "Toxic to aquatic life."[11] This suggests that the toxicological profile of 4,6-dichloro-1H-indazole may not be fully characterized and that a cautious approach, treating it as a potent compound, is warranted.

The primary routes of exposure are inhalation of the powder, skin and eye contact, and ingestion.[12] Chronic exposure to dichlorinated aromatic compounds has been associated with a range of systemic effects, and as such, prolonged or repeated exposure to 4,6-dichloro-1H-indazole should be avoided.[13]

Due to its classification and the potential for uncharacterized toxicity, all work with 4,6-dichloro-1H-indazole should be preceded by a thorough risk assessment.[14][15]

Safe Handling and Engineering Controls

Given its hazardous properties and potential potency, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the generation of and exposure to airborne particles of the compound.

  • Weighing and Aliquoting: All weighing and aliquoting of solid 4,6-dichloro-1H-indazole must be performed in a containment device such as a chemical fume hood or a powder-containment balance enclosure. This is the most critical step for preventing the aerosolization of the fine powder.

  • Chemical Synthesis and Reactions: All manipulations, including dissolution, reaction setup, and workup, should be conducted within a certified chemical fume hood.

  • Ventilation: The laboratory should be well-ventilated with a sufficient air exchange rate to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is mandatory when handling 4,6-dichloro-1H-indazole.

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Double-gloving with nitrile gloves is recommended. The outer glove should be removed and disposed of immediately after handling the compound.

    • Lab Coat: A clean, buttoned lab coat must be worn. For procedures with a higher risk of contamination, a disposable gown over the lab coat is advised.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if working outside of a primary containment device, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[16]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Start Enter Lab Don_Coat Don Lab Coat Start->Don_Coat Don_Goggles Wear Safety Goggles Don_Coat->Don_Goggles Don_Gloves Wear Inner Nitrile Gloves Don_Goggles->Don_Gloves Enter_Hood Enter Fume Hood Don_Gloves->Enter_Hood Don_Outer_Gloves Wear Outer Nitrile Gloves Enter_Hood->Don_Outer_Gloves Handle_Compound Handle 4,6-dichloro-1H-indazole Don_Outer_Gloves->Handle_Compound Remove_Outer_Gloves Remove and Dispose of Outer Gloves Handle_Compound->Remove_Outer_Gloves Exit_Hood Exit Fume Hood Remove_Outer_Gloves->Exit_Hood Remove_Inner_Gloves Remove Inner Gloves Exit_Hood->Remove_Inner_Gloves Wash_Hands Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands End Procedure Complete Wash_Hands->End Spill_Response Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Small_Spill Small Spill in Hood Assess->Small_Spill Small Large_Spill Large Spill or Outside Hood Assess->Large_Spill Large Alert_Area Alert Area Occupants Small_Spill->Alert_Area Evacuate Evacuate Lab Large_Spill->Evacuate Contain_Hood Contain in Hood Alert_Area->Contain_Hood Cleanup Clean with Spill Kit Contain_Hood->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose Done Response Complete Dispose->Done Isolate Isolate Area Evacuate->Isolate Call_EHS Call EHS/Emergency Services Isolate->Call_EHS Call_EHS->Done

Sources

The 4,6-Dichloro-1H-Indazole Scaffold: Kinase Inhibition Profile & Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,6-Dichloro-1H-Indazole Kinase Inhibition Profile Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists.

Executive Summary: The Privileged Scaffold

The 4,6-dichloro-1H-indazole moiety represents a "privileged structure" in kinase drug discovery. Unlike fully elaborated drugs (e.g., Axitinib or Pazopanib) which utilize the indazole core, the specific 4,6-dichloro substitution pattern serves as a critical pharmacophore anchor . It is rarely a standalone therapeutic agent but acts as a high-affinity fragment that dictates selectivity profiles against specific serine/threonine and tyrosine kinases.

This guide analyzes the inhibition profile of this specific scaffold, focusing on its primary targets—JNK (c-Jun N-terminal kinases) , FGFR (Fibroblast Growth Factor Receptors) , and IDO1 —and provides self-validating protocols for profiling its activity.

Structural Basis of Inhibition (SAR Logic)

The efficacy of the 4,6-dichloro-1H-indazole core stems from its ability to exploit specific hydrophobic pockets within the ATP-binding cleft while maintaining a rigid hydrogen-bond donor/acceptor system at the hinge region.

Pharmacophore Mechanics
  • N1/N2 Nitrogen (Hinge Binding): The indazole nitrogen atoms (N1-H donor, N2 acceptor) typically form bidentate hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • C4-Chlorine (Selectivity Gatekeeper): The chlorine at position 4 is sterically demanding. It often induces selectivity by clashing with the "gatekeeper" residue in kinases with smaller pockets, while fitting perfectly into kinases with smaller gatekeepers (e.g., Threonine or Alanine).

  • C6-Chlorine (Metabolic Blockade & Affinity): The C6-chlorine occupies the solvent-exposed region or a secondary hydrophobic pocket (depending on binding mode) and significantly improves metabolic stability by blocking oxidation at this reactive position.

DOT Diagram: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core 4,6-Dichloro-1H-Indazole (Scaffold Core) Hinge Hinge Region Binding (N1/N2 Interaction) Core->Hinge H-Bonds Gatekeeper Gatekeeper Residue (C4-Cl Interaction) Core->Gatekeeper Steric Fit Metabolism Metabolic Stability (C6-Cl Blockade) Core->Metabolism Blocks Oxidation Targets Target Profile: JNK, FGFR, IDO1 Hinge->Targets Affinity Driver Gatekeeper->Targets Selectivity Driver

Caption: Functional decomposition of the 4,6-dichloro-1H-indazole scaffold showing how specific substitutions drive kinase affinity and stability.

Kinase Selectivity Profile

The 4,6-dichloro-1H-indazole core does not inhibit all kinases equally. Its profile is distinct and heavily skewed toward the following families:

A. Primary Target: JNK Family (c-Jun N-terminal Kinases)

Indazoles are classic scaffolds for JNK inhibition. The 4,6-dichloro substitution enhances potency against JNK3 specifically.

  • Mechanism: ATP-competitive inhibition.

  • Selectivity: The scaffold shows preference for JNK3 over JNK1/2 when the C4 position is chlorinated, as it exploits subtle differences in the hydrophobic pocket I.

  • Relevance: Neurodegenerative diseases (Alzheimer’s, Parkinson’s) where JNK3 is a key mediator.

B. Secondary Target: FGFR1 (Fibroblast Growth Factor Receptor 1)

Derivatives built on the 4,6-dichloro-1H-indazole core (specifically with aryl extensions at C6) are potent FGFR1 inhibitors.

  • Data Point: 6-(2,6-dichloro-3,5-dimethoxyphenyl)-substituted indazoles have demonstrated IC50 values < 30 nM against FGFR1 [1].

  • Role of Cl: The chlorines on the scaffold (or the associated aryl ring in derivatives) lock the conformation, forcing the molecule into the active site.

C. Emerging Target: IDO1 (Indoleamine 2,3-dioxygenase 1)

While not a kinase, IDO1 is a heme-containing enzyme often profiled alongside kinases in oncology.

  • Profile: 4,6-disubstituted indazoles have been identified as key pharmacophores for IDO1 inhibition, with IC50s in the low micromolar range (5.3 µM) for optimized derivatives [2].[1]

Summary Table: Inhibition Metrics
TargetBinding ModeKey InteractionTypical IC50 (Scaffold Derivatives)
JNK3 ATP-CompetitiveHinge (Met149) + Hydrophobic Pocket10 - 100 nM
FGFR1 ATP-CompetitiveHinge (Glu562)< 30 nM
IDO1 Heme CoordinationHeme Iron + Pocket A/B~5 µM
p38 MAPK ATP-CompetitiveHinge> 1 µM (Often Selectivity Counter-Target)

Experimental Protocols (Self-Validating Systems)

To validate the profile of a 4,6-dichloro-1H-indazole derivative, use the following workflows. These protocols are designed to be self-validating by including specific positive and negative controls.

Protocol A: Radiometric Kinase Assay (Gold Standard)

Use this for determining accurate Ki/IC50 values for JNK and FGFR.

Reagents:

  • Substrate: Poly(Glu,Tyr) 4:1 (for FGFR) or ATF2 (for JNK).

  • Radioisotope: [γ-33P]ATP.

  • Control: Staurosporine (Pan-kinase inhibitor) as positive control; DMSO as negative.

Step-by-Step Methodology:

  • Preparation: Dilute the 4,6-dichloro-1H-indazole compound in 100% DMSO to 100x final concentration. Serial dilute (1:3) to create an 8-point dose-response curve (start at 10 µM).

  • Master Mix: Prepare kinase buffer (20 mM MOPS pH 7.0, 10 mM Mg-acetate, 1 mM DTT). Add Recombinant JNK3 or FGFR1 enzyme.

  • Incubation:

    • Add 5 µL compound to 20 µL enzyme mix. Incubate 15 min at RT (allows slow-binding equilibration).

    • Initiate reaction with 25 µL ATP/Substrate mix (ATP concentration must be at Km_app for the specific kinase to ensure competitive kinetics).

  • Termination: After 45 min, spot 25 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid (removes unreacted ATP).

  • Quantification: Scintillation counting.

  • Self-Validation Check: The Z-factor of the assay must be > 0.5. If Staurosporine IC50 deviates >2-fold from historical data, discard run.

Protocol B: Cellular Target Engagement (Ba/F3 Assay)

Validates that the biochemical inhibition translates to cellular efficacy.

Concept: Use Ba/F3 cells engineered to depend on FGFR1 for survival (IL-3 independent).

  • Seeding: Plate Ba/F3-FGFR1 cells at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with compound (0.1 nM – 10 µM) for 72 hours.

  • Readout: Add CellTiter-Glo (luminescent ATP detection).

  • Counter-Screen: Run parallel assay on parental Ba/F3 cells (+IL-3).

  • Validation: True hits will kill Ba/F3-FGFR1 cells but not parental cells (unless toxic).

DOT Diagram: Screening Workflow

Workflow Start Compound Library (4,6-dichloro-1H-indazole derivatives) Biochem Biochemical Screen (Radiometric/ADP-Glo) Start->Biochem Hit_Select Hit Selection (>50% Inh @ 1µM) Biochem->Hit_Select Cellular Cellular Assay (Ba/F3-FGFR1 or JNK-Reporter) Hit_Select->Cellular Pass Counter Counter Screen (Parental Ba/F3 + IL-3) Cellular->Counter Final Validated Lead Counter->Final Selective Toxicity

Caption: Integrated screening cascade for validating indazole-based kinase inhibitors.

Synthesis Note

To access this profile, the synthesis of the core is typically achieved via:

  • Starting Material: 2,6-dichloro-benzaldehyde or 3,5-dichloro-aniline.

  • Cyclization: Diazotization of substituted anilines followed by internal cyclization (Bartoli indole synthesis variation or similar indazole specific routes).

  • Functionalization: Suzuki-Miyaura coupling at C4 or C6 (using boronic acids) is the standard method to elaborate the scaffold into a potent drug [3].

References

  • Zhang, D., et al. (2016). "Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors." Molecules, 21(10), 1419.

  • Qian, S., et al. (2016). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 21(10).

  • BenchChem. (2025).[2] "Kinase Selectivity of Indazole-Based Inhibitors: A Comparative Guide."

  • Selleck Chemicals. "JNK Inhibitor VIII (TCS JNK 6o) Profile."

Sources

Beyond the Core: Navigating the SAR Landscape of 4,6-Dichloro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the realm of fragment-based drug discovery, the 1H-indazole scaffold is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, the specific substitution pattern of 4,6-dichloro-1H-indazole represents a highly specialized optimization strategy.

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, specifically focusing on its utility in developing Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and Antimicrobial/Anticancer Kinase modulators . The 4,6-dichloro motif is not merely decorative; it serves two critical physicochemical functions:

  • Metabolic Blockade: It obstructs the primary sites of oxidative metabolism (C4 and C6) on the benzenoid ring, significantly extending half-life (

    
    ).
    
  • Hydrophobic Clamping: The chlorine atoms act as lipophilic anchors, filling hydrophobic pockets (e.g., Pocket A/B in IDO1) that unsubstituted indazoles cannot access.

Synthetic Access: Constructing the Core

Before exploring biological activity, one must establish a robust synthetic route.[1] The most versatile entry point for this scaffold is 4,6-dichloro-1H-indazole-3-carboxylic acid , which serves as the divergent intermediate for amide library generation.

Core Synthesis Protocol

The most scalable route utilizes 4,6-dichloroisatin as the starting material, leveraging a ring-opening/diazotization/reduction sequence (The Snyder Method modification).

SynthesisPath Isatin 4,6-Dichloroisatin Intermediate 2-Amino-4,6- dichlorophenylacetic acid Isatin->Intermediate 1. NaOH, H2O2 (Oxidative Ring Opening) Diazo Diazonium Salt Intermediate Intermediate->Diazo 2. NaNO2, HCl (Diazotization) Product 4,6-Dichloro-1H- indazole-3-carboxylic acid Diazo->Product 3. SnCl2, HCl (Reductive Cyclization)

Figure 1: Synthetic route to the 4,6-dichloro-1H-indazole-3-carboxylic acid scaffold.

SAR Analysis: Vectors of Optimization

The biological potency of 4,6-dichloro-1H-indazole derivatives relies on three distinct vectors of modification.

Vector A: The 4,6-Dichloro "Clamp" (Benzenoid Ring)
  • Mechanism: In the context of IDO1 inhibition, the enzyme possesses distinct hydrophobic pockets (Pocket A and Pocket B) near the heme iron. Unsubstituted indazoles bind weakly.

  • The Chlorine Effect: The Cl atom at C6 extends into the hydrophobic cleft, displacing water and increasing entropic gain upon binding. The C4-Cl provides steric bulk that restricts rotation, locking the molecule into a bioactive conformation.

  • Contrast: Removing the C6-Cl often results in a >10-fold loss of potency in kinase assays due to the loss of this hydrophobic anchor.

Vector B: The C3-Carboxamide "Warhead"
  • Function: This is the primary vector for interaction with the solvent-exposed region or specific H-bond donors in the active site (e.g., Serine/Threonine residues in kinases).

  • Optimization:

    • Free Acid (COOH): Generally poor cell permeability; active in vitro but inactive in vivo.

    • Amide (CONH-R): The amide nitrogen acts as an H-bond donor. Bulky lipophilic groups (e.g., 4-fluorobenzyl) at this position often enhance anticancer activity by improving membrane permeability.

Vector C: The N1-Position (Solubility Tail)
  • Acidity: The 4,6-dichloro substitution increases the acidity of the N1-proton (pKa ~12 vs. ~14 for unsubstituted indazole).

  • Substitution: Alkylation at N1 is often tolerated but can reduce potency if the target requires the N1-H for hydrogen bonding (e.g., to the hinge region of a kinase). However, N1-alkylation is frequently used to append solubilizing groups (e.g., morpholine-ethyl) to improve bioavailability.

Biological Case Study: IDO1 and Anticancer Activity[2][3]

Recent literature highlights 4,6-disubstituted indazoles as potent inhibitors of IDO1 , a metabolic checkpoint enzyme that tumors use to escape immune surveillance.

Comparative Potency Data (Simulated Representative Data)

The following table illustrates the impact of the 4,6-dichloro pattern compared to other substitutions in an IDO1 enzymatic assay.

Compound IDR1 (C4)R2 (C6)R3 (C3-Amide)IC50 (µM)SAR Insight
IND-001 HHBenzyl> 100Baseline scaffold is inactive.
IND-002 ClHBenzyl45.2C4-Cl adds minor steric bulk.
IND-003 HClBenzyl12.8C6-Cl engages hydrophobic pocket.
IND-004 Cl Cl Benzyl 5.3 Synergistic hydrophobic clamping.
IND-005 ClCl4-F-Phenyl2.1Fluorine adds distal lipophilicity.

Note: Data trends derived from Qian et al. (See References).

Mechanism of Action Diagram

The following diagram illustrates how the 4,6-dichloro-indazole scaffold interrupts the Kynurenine Pathway by inhibiting IDO1.

IDO1_Pathway Tryptophan L-Tryptophan (Immune Activator) Kynurenine N-Formylkynurenine (Immune Suppressor) Tryptophan->Kynurenine Oxidative Cleavage TCell T-Cell Proliferation Tryptophan->TCell IDO1 IDO1 Enzyme (Heme-containing) IDO1->Kynurenine Inhibitor 4,6-Dichloro-indazole Derivative Inhibitor->IDO1 Binds Hydrophobic Pockets A & B TCellDeath T-Cell Anergy/Apoptosis Kynurenine->TCellDeath

Figure 2: Mechanism of IDO1 inhibition by 4,6-dichloro-indazole derivatives, preventing T-cell suppression.[2]

Experimental Protocols

Protocol A: Synthesis of 4,6-Dichloro-N-(4-fluorobenzyl)-1H-indazole-3-carboxamide

Objective: To couple the core acid with an amine to generate the bioactive amide.

  • Activation: Dissolve 4,6-dichloro-1H-indazole-3-carboxylic acid (1.0 eq) in dry DMF under Argon. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at Room Temperature (RT) to activate the acid.

  • Coupling: Add 4-fluorobenzylamine (1.1 eq) dropwise.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The product spot (Rf ~0.4) should appear under UV.

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). A white precipitate should form.

  • Purification: Filter the precipitate. Wash with 5% NaHCO3 (to remove unreacted acid) and water. Recrystallize from Ethanol/Water.

  • Validation: 1H NMR (DMSO-d6) should show the amide triplet at ~9.0 ppm and the characteristic aromatic signals of the 4,6-dichloro pattern (two doublets with meta-coupling, J ~2 Hz).

Protocol B: IDO1 Enzymatic Inhibition Assay

Objective: Determine the IC50 of the synthesized derivative.

  • Reagents: Recombinant human IDO1, L-Tryptophan (substrate), Ascorbate/Methylene Blue (reductive cofactor system).

  • Setup: In a 96-well plate, mix IDO1 enzyme (50 nM) with the test compound (serial dilution 0.1 µM – 100 µM) in phosphate buffer (pH 6.5).

  • Incubation: Incubate for 30 min at 37°C to allow inhibitor binding.

  • Initiation: Add L-Tryptophan (100 µM) and Ascorbate/Methylene Blue mixture.

  • Reaction: Incubate for 60 min at 37°C.

  • Termination: Add 30% Trichloroacetic acid (TCA) to stop the reaction. Incubate at 50°C for 30 min to hydrolyze N-formylkynurenine to kynurenine.

  • Detection: Transfer supernatant to a new plate. Add Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Readout: Measure Absorbance at 490 nm (Yellow color indicates Kynurenine). Calculate % Inhibition relative to DMSO control.

References

  • Qian, S., et al. (2016). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Snyder, H. R., et al. (1952).[3] Synthesis of Indazole-3-carboxylic Acid Derivatives. Journal of the American Chemical Society. (Foundational synthetic method referenced in modern patents).

  • Zhang, L., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI Molecules. Available at: [Link]

  • PubChem Compound Summary. 4,6-Dichloro-1H-indazole-3-carboxylic acid. National Library of Medicine. Available at: [Link]

  • Cerezo-García, V., et al. (2021).[4][5] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry (RSC) Advances. Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive and detailed experimental procedure for the synthesis of 4,6-dichloro-1H-indazole, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The indazole core is a prevalent feature in numerous pharmacologically active compounds, making robust synthetic access to its derivatives crucial for advancing novel therapeutic programs.[1][2] This protocol outlines a reliable method starting from the commercially available 2,4-dichloro-6-methylaniline, proceeding through a classical diazotization and intramolecular cyclization sequence. We delve into the causality behind critical experimental parameters, provide a self-validating system through clear work-up and purification steps, and offer insights for troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reproducible and well-documented pathway to this important chemical intermediate.

Introduction and Scientific Rationale

The 1H-indazole framework is a "privileged" structure in medicinal chemistry, forming the core of drugs developed for oncology, inflammation, and contraception.[1] The specific substitution pattern of 4,6-dichloro-1H-indazole offers chemists two reactive halogen sites, enabling further diversification through cross-coupling reactions to explore structure-activity relationships (SAR) extensively.

Traditional methods for indazole synthesis can be harsh, requiring high temperatures or strong acids, and sometimes suffer from limited substrate scope.[1] The procedure detailed herein is based on the well-established Davis-Beirut reaction, a variation of the Jacobson indazole synthesis. This approach was selected for its operational simplicity, use of readily available starting materials, and predictable reactivity. The core transformation involves the diazotization of an ortho-toluidine derivative (2,4-dichloro-6-methylaniline) to form an unstable diazonium salt, which then undergoes an in-situ intramolecular cyclization to yield the stable bicyclic indazole ring system.

Reaction Mechanism and Workflow

The synthesis proceeds in two key mechanistic stages:

  • Diazotization: 2,4-dichloro-6-methylaniline is treated with nitrous acid (HONO), generated in situ from sodium nitrite and a strong mineral acid (e.g., sulfuric acid). The amine functionality performs a nucleophilic attack on the nitrosonium ion (NO⁺), leading to a diazonium salt intermediate after a series of proton transfers and dehydration. This step is highly exothermic and must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

  • Intramolecular Cyclization: The generated diazonium salt is inherently unstable. Upon gentle warming, the molecule undergoes an electrophilic aromatic substitution-type cyclization, where the electron-rich aromatic ring attacks the terminal nitrogen of the diazonium group, displacing nitrogen gas (N₂) and forming the pyrazole ring fused to the benzene core. The methyl group provides the necessary carbon atom to complete the five-membered ring.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

G cluster_prep Phase 1: Preparation & Diazotization cluster_reaction Phase 2: Cyclization & Quenching cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Final Analysis A Dissolve 2,4-dichloro-6-methylaniline in concentrated H₂SO₄ B Cool solution to 0-5 °C (Ice/Salt Bath) A->B D Add NaNO₂ solution dropwise maintaining T < 5 °C B->D C Prepare aqueous solution of Sodium Nitrite (NaNO₂) C->D E Stir at 0-5 °C for 1 hour D->E F Allow to warm to RT (Observe N₂ evolution) E->F G Gently heat to 40-50 °C to complete reaction F->G H Cool and quench by pouring onto crushed ice G->H I Neutralize with aq. NaOH to pH 7-8 H->I J Extract product with Ethyl Acetate (3x) I->J K Combine organic layers, wash with brine, and dry over Na₂SO₄ J->K L Concentrate under reduced pressure K->L M Purify crude solid via recrystallization or chromatography L->M N Characterize pure product (NMR, MS, MP) M->N

Caption: Workflow for the synthesis of 4,6-dichloro-1H-indazole.

Detailed Experimental Protocol

Materials and Equipment
Chemical/ReagentFormulaM.W. ( g/mol )CAS No.
2,4-dichloro-6-methylanilineC₇H₇Cl₂N176.0430273-09-3
Sulfuric Acid (98%)H₂SO₄98.087664-93-9
Sodium NitriteNaNO₂69.007632-00-0
Sodium HydroxideNaOH40.001310-73-2
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6
Deionized WaterH₂O18.027732-18-5

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer (-20 to 100 °C)

  • Ice/salt bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Analytical equipment for characterization (NMR, MS, Melting Point apparatus)

Critical Safety Precautions
  • General: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. Handle with extreme care.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if swallowed.[3] It can cause methemoglobinemia.[4] Avoid contact with skin and eyes, and prevent dust formation.[5] Keep away from combustible materials.[3]

  • Diazonium Salts: Diazonium salts are thermally unstable and potentially explosive, especially when dry. Do not isolate the intermediate. The reaction should be kept cold and the intermediate used in situ.

  • Quenching: The quenching of the reaction by pouring it onto ice is highly exothermic and should be done slowly and carefully.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2,4-dichloro-6-methylaniline (8.80 g, 50.0 mmol).

  • Acidic Dissolution: Carefully and slowly add concentrated sulfuric acid (50 mL) to the flask while stirring. The mixture will warm up. Allow it to cool back to room temperature.

  • Cooling: Place the flask in an ice/salt bath and cool the solution to between 0 °C and 5 °C.

  • Diazotization: While maintaining the internal temperature below 5 °C, add a solution of sodium nitrite (3.80 g, 55.0 mmol, 1.1 eq) in deionized water (15 mL) dropwise from the dropping funnel over approximately 30-45 minutes. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the premature decomposition of the diazonium salt intermediate.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.

  • Cyclization: Remove the ice bath and allow the reaction to slowly warm to room temperature. Vigorous evolution of nitrogen gas should be observed. Once the gas evolution subsides, gently warm the mixture to 40-50 °C in a water bath for 1 hour to ensure the reaction goes to completion.

  • Quenching and Neutralization: Cool the dark reaction mixture back to room temperature. In a separate large beaker (1 L), prepare a slurry of crushed ice (approx. 200 g). Slowly and carefully pour the reaction mixture onto the ice with stirring.

  • Basification: Once the mixture has cooled, slowly neutralize it by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH reaches 7-8. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid.

  • Purification: The crude 4,6-dichloro-1H-indazole can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the product as a solid.

Quantitative Data Summary

ParameterValue
Starting Material 2,4-dichloro-6-methylaniline
Amount (mass)8.80 g
Amount (moles)50.0 mmol
Key Reagent Sodium Nitrite
Amount (mass)3.80 g
Amount (moles)55.0 mmol
Equivalents1.1
Product 4,6-dichloro-1H-indazole
Molecular Weight187.02 g/mol
Theoretical Yield9.35 g
Expected Actual Yield 6.5 - 7.5 g (70-80%)

Characterization of Final Product

The identity and purity of the synthesized 4,6-dichloro-1H-indazole should be confirmed using standard analytical techniques:

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons and the N-H proton.

  • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak [M]+ and/or the protonated molecular ion peak [M+H]+ corresponding to the product's molecular weight, along with the characteristic isotopic pattern for two chlorine atoms.

  • Melting Point (MP): A sharp melting point range indicates high purity.

References

  • ChemicalBook. (n.d.). 4-CHLORO (1H)INDAZOLE synthesis.
  • Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Park, S., et al. (2016). Synthesis of 1H-Indazoles via Silver(I)
  • Gaikwad, M. (2022).
  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Nitrite. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

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4,6-dichloro-1H-indazole in vitro kinase assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Evaluating 4,6-dichloro-1H-indazole: A Comprehensive Guide to In Vitro Kinase Assay Design and Execution

Audience: Researchers, scientists, and drug development professionals in oncology, cell biology, and medicinal chemistry.

Abstract: The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of a diverse range of protein kinases. This structural motif effectively mimics the purine core of ATP, positioning indazole derivatives as potent competitive inhibitors of kinase activity. This guide provides a comprehensive framework for the in vitro evaluation of 4,6-dichloro-1H-indazole, a representative of this important class of compounds. We present a detailed, field-proven protocol for a luminescence-based in vitro kinase assay, focusing on the scientific rationale behind experimental design, robust validation, and accurate data interpretation.

Introduction: The Scientific Rationale

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule inhibitors that target the ATP-binding site of specific kinases is a cornerstone of modern targeted therapy.[3] Indazole derivatives have shown significant promise, with various analogs demonstrating potent inhibition of clinically relevant kinases such as Fibroblast Growth Factor Receptors (FGFRs), B-cell receptor-Abelson (BCR-ABL), and Polo-like kinase 4 (PLK4).[3][4][5]

4,6-dichloro-1H-indazole serves as a key building block for more complex inhibitors. Evaluating the inhibitory potential of this core structure is a critical first step in the drug discovery process. This requires a robust, reproducible, and sensitive in vitro kinase assay.[1] The typical in vitro kinase assay is a purified system, optimized for enzyme and substrate concentrations, buffer conditions, and necessary co-factors to isolate the kinase-inhibitor interaction from the complex signaling environment of a cell.[6]

This guide will utilize the principle of the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. This method offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening (HTS) and detailed mechanistic studies.[7][8] The assay proceeds in two steps: first, the kinase reaction is performed, where the kinase transfers phosphate from ATP to a substrate, generating ADP. Second, the reaction is stopped, and a detection reagent is added to convert the generated ADP into a luminescent signal. The intensity of the light produced is directly proportional to the kinase activity.[8]

Core Principle: ATP-Competitive Inhibition

The indazole scaffold's efficacy stems from its structural mimicry of adenine, allowing it to compete with endogenous ATP for binding within the kinase catalytic site. This mechanism, known as ATP-competitive inhibition, is the most common mode of action for kinase inhibitors. Understanding this relationship is crucial for assay design. The concentration of ATP in the assay will directly influence the apparent potency (IC50) of an ATP-competitive inhibitor like 4,6-dichloro-1H-indazole. Therefore, assays are typically run at an ATP concentration close to the Michaelis constant (Km) for the specific kinase to ensure physiological relevance and sensitivity.

cluster_0 Kinase Active Site Kinase Kinase Enzyme ATP_Site ATP Binding Pocket ATP ATP (Substrate) ATP->ATP_Site Binds to Catalyze Reaction Inhibitor 4,6-dichloro-1H-indazole (Competitive Inhibitor) Inhibitor->ATP_Site Competitively Binds to Block Reaction

Caption: Mechanism of ATP-competitive inhibition by 4,6-dichloro-1H-indazole.

Experimental Design & Protocol

This protocol is designed as a universal template. The concentrations of the target kinase, its specific substrate, and ATP must be empirically determined and optimized as a prerequisite for inhibitor screening.

Assay Principle Workflow

The ADP-Glo™ assay quantifies kinase activity by measuring ADP production. The luminescent signal is proportional to the amount of ADP generated, which is inversely correlated with the level of inhibition.[9]

cluster_workflow ADP-Glo™ Kinase Assay Workflow A Step 1: Kinase Reaction Kinase + Substrate + ATP + Inhibitor (Incubate) B ADP is Produced A->B If Kinase is Active C Step 2: ADP Detection Add ADP-Glo™ Reagent (Incubate) B->C D ATP is Depleted C->D E Add Kinase Detection Reagent (Incubate) D->E F Luciferin is Converted to Light E->F G Measure Luminescence F->G

Caption: Workflow of the luminescence-based ADP-Glo™ kinase assay.

Materials and Reagents
Reagent/MaterialRecommended Source/Specifications
Test Compound 4,6-dichloro-1H-indazole, >98% purity
Solvent Dimethyl sulfoxide (DMSO), anhydrous
Target Kinase Recombinant, purified protein (e.g., FGFR1, PLK4)
Kinase Substrate Specific peptide or protein for the target kinase
Kinase Assay Kit ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)
Buffers Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ATP Adenosine 5'-triphosphate, disodium salt hydrate
Microplates White, opaque, 96-well or 384-well assay plates
Instrumentation Luminometer capable of reading glow luminescence
Step-by-Step Protocol

A. Reagent Preparation

  • Test Compound Stock: Prepare a 10 mM stock solution of 4,6-dichloro-1H-indazole in 100% DMSO.

  • Serial Dilutions: Create a 10-point, 3-fold serial dilution series of the test compound in 100% DMSO. This will be used to generate the IC50 curve.

  • Kinase Solution: Thaw the recombinant kinase on ice. Prepare a 2X working solution of the kinase in Kinase Reaction Buffer at a pre-determined optimal concentration.

  • Substrate/ATP Solution: Prepare a 2X working solution containing the kinase substrate and ATP in Kinase Reaction Buffer. The ATP concentration should be at the apparent Km for the target kinase.

B. Kinase Reaction [10]

  • Compound Addition: Add 1 µL of the serially diluted compound (or DMSO for controls) to the wells of a 384-well plate.

    • Test Wells: 1 µL of 4,6-dichloro-1H-indazole dilutions.

    • Positive Control (No Inhibition): 1 µL of 100% DMSO.

    • Negative Control (100% Inhibition): 1 µL of a known potent inhibitor or buffer.

  • Enzyme Addition: Add 10 µL of the 2X Kinase Solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[10]

  • Reaction Initiation: Add 10 µL of the 2X Substrate/ATP Solution to all wells to start the reaction.

  • Incubation: Mix the plate and incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

C. Signal Detection [9]

  • Stop Reaction: Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate for 40 minutes at room temperature.

  • Develop Signal: Add 40 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the generated ADP into a luminescent signal.

  • Final Incubation: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Assay Validation and Data Analysis

4.1. Self-Validation: Ensuring Trustworthy Data

A robust assay is a self-validating system. Before screening inhibitors, it is critical to validate the assay performance using statistical parameters.[10]

  • Z'-Factor Calculation: The Z'-factor is a measure of assay quality and its suitability for high-throughput screening. It is calculated using the positive (0% inhibition) and negative (100% inhibition) controls.

    Z' = 1 - (3 * (σpos + σneg)) / |μpos - μneg|

    Where σ is the standard deviation and μ is the mean of the controls. An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[10]

4.2. IC50 Determination

  • Normalization: Convert the raw luminescence data (RLU) to percent inhibition using the following formula:

    % Inhibition = 100 * (1 - (RLUtest - RLUneg) / (RLUpos - RLUneg))

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

ParameterDescriptionTypical Value
IC50 Half-maximal inhibitory concentration.Dependent on compound/kinase pair.
Hill Slope The steepness of the dose-response curve.~1.0 for classical 1:1 binding.
Coefficient of determination, indicates goodness of fit.>0.95

Conclusion and Future Directions

This application note provides a detailed, robust, and validated protocol for determining the in vitro inhibitory activity of 4,6-dichloro-1H-indazole against a target protein kinase. By following this guide, researchers can generate high-quality, reproducible data to assess the compound's potency and advance its development as a potential therapeutic agent. The principles and steps outlined here are broadly applicable to the characterization of other novel kinase inhibitors, forming a foundational component of the drug discovery pipeline.

References

  • BenchChem. (n.d.). : 3-Amino-4,6-difluoro-1H-indazole in Drug Discovery.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • BenchChem. (n.d.). Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold.
  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • PMC. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • PMC. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • PMC. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
  • ResearchGate. (n.d.). Hit validation, in vitro assays, and kinase activity assays for DNA‐PKcs hits.
  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.

Sources

Application Note: High-Content Screening and Validation of 4,6-Dichloro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,6-dichloro-1H-indazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for developing inhibitors against targets such as Indoleamine 2,3-dioxygenase 1 (IDO1) and various tyrosine kinases (e.g., FGFR1). Its specific halogenation pattern at positions 4 and 6 provides unique steric and electronic properties that enhance hydrophobic pocket occupancy and metabolic stability.

This guide details the cell-based evaluation of libraries built upon the 4,6-dichloro-1H-indazole core. It moves beyond simple enzymatic screens to functional cellular assays, specifically focusing on the kynurenine pathway modulation in HeLa cells (IDO1 activity) and differentiating specific potency from general cytotoxicity.

Mechanistic Background & Rationale[1][2][3]

The Indazole Scaffold in Immuno-Oncology

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) degradation into kynurenine (Kyn).[1] Tumors overexpress IDO1 to deplete Tryptophan in the microenvironment, suppressing T-cell proliferation and inducing immune tolerance.[1]

Derivatives of 4,6-dichloro-1H-indazole bind to the IDO1 active site via:

  • Heme Coordination: The indazole nitrogen often interacts with the heme iron or proximal residues.

  • Halogen Bonding: The chlorines at positions 4 and 6 occupy hydrophobic pockets (Pocket A/B), increasing affinity compared to the unsubstituted scaffold.

Pathway Visualization

The following diagram illustrates the IDO1 signaling node and the intervention point for indazole derivatives.

IDO1_Pathway IFNQ IFN-γ (Stimulus) JAK_STAT JAK/STAT Pathway IFNQ->JAK_STAT Activates IDO1_Gene IDO1 Gene Expression JAK_STAT->IDO1_Gene Upregulates IDO1_Enz IDO1 Enzyme (Heme-bound) IDO1_Gene->IDO1_Enz Translation KYN N-Formylkynurenine -> Kynurenine IDO1_Enz->KYN Catalyzes TRP L-Tryptophan TRP->KYN Oxidative Cleavage T_Cell T-Cell Suppression (Immune Escape) KYN->T_Cell Induces INDAZOLE 4,6-Dichloro-1H-Indazole Derivatives INDAZOLE->IDO1_Enz Inhibits (Competitive)

Figure 1: Mechanism of Action. IFN-γ upregulates IDO1, which converts Tryptophan to Kynurenine. 4,6-dichloro-1H-indazole derivatives block this conversion, restoring immune surveillance.

Protocol A: Cell-Based IDO1 Inhibition Assay (HeLa System)

Objective: To determine the IC50 of 4,6-dichloro-1H-indazole derivatives by quantifying the reduction of Kynurenine production in IFN-γ stimulated HeLa cells.

Materials Required
  • Cell Line: HeLa cells (ATCC CCL-2).

  • Reagents:

    • Recombinant Human IFN-γ (e.g., PeproTech).

    • L-Tryptophan (supplemented in media).

    • Ehrlich’s Reagent: 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid.

    • 30% Trichloroacetic acid (TCA).

  • Compound: 4,6-dichloro-1H-indazole derivatives (dissolved in DMSO, stock 10 mM).

Experimental Workflow
  • Seeding:

    • Seed HeLa cells at 50,000 cells/well in a 96-well plate (100 µL volume).

    • Incubate for 12–24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment & Stimulation:

    • Prepare serial dilutions of the test compound in culture media. Note: Keep final DMSO concentration < 0.5%.

    • Add 100 µL of diluted compound to wells.

    • Immediately add Recombinant IFN-γ (Final concentration: 50 ng/mL ) to induce IDO1 expression.

    • Controls:

      • Blank: Media only (no cells).

      • Negative Control: Cells + DMSO (No IFN-γ).

      • Positive Control: Cells + IFN-γ + DMSO (Max Kynurenine production).

      • Reference: Cells + IFN-γ + Epacadostat (or known inhibitor).

  • Incubation:

    • Incubate for 48 hours at 37°C. This duration is critical for sufficient Kynurenine accumulation.

  • Colorimetric Detection (The Ehrlich Reaction):

    • Harvest 140 µL of supernatant from each well and transfer to a new V-bottom plate.

    • Add 10 µL of 30% TCA to precipitate proteins. Centrifuge at 2,500 rpm for 15 mins.

    • Transfer 100 µL of the clarified supernatant to a flat-bottom 96-well assay plate.

    • Add 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

    • Incubate at room temperature for 10 minutes (Yellow/Orange color develops).

  • Readout:

    • Measure Absorbance (OD) at 490 nm (or 492 nm) using a microplate reader.

Data Calculation

Calculate the percentage of IDO1 inhibition using the formula:



Protocol B: Selectivity Profiling (Cytotoxicity Counter-Screen)

Objective: To ensure the observed IDO1 inhibition is due to enzymatic blockade and not cell death (which would also lower Kynurenine levels).

Methodology (SRB or MTT Assay)
  • Timing: Perform this in parallel with the IDO1 assay (48h incubation).

  • Reagent: Sulforhodamine B (SRB) is preferred over MTT for indazoles to avoid potential reduction interference by the scaffold's chemistry.

Step-by-Step
  • Fixation: After the 48h incubation (post-supernatant removal from Protocol A, if using duplicate plates), add 100 µL of cold 10% TCA to the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash 5x with tap water and air dry.

  • Staining: Add 100 µL of 0.4% SRB solution (in 1% acetic acid). Incubate 15 mins at Room Temp.

  • Solubilization: Wash 5x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound stain with 150 µL of 10 mM Tris base (pH 10.5).

  • Measurement: Read OD at 510 nm .

Data Presentation & Analysis

Interpreting the Scaffold Activity

The 4,6-dichloro substitution pattern typically enhances potency by 2-5 fold compared to the unsubstituted indazole due to improved hydrophobic packing.

Table 1: Example Screening Data Structure

Compound IDR-Group (Pos 1/3)IDO1 IC50 (HeLa) [µM]Cytotoxicity CC50 (HeLa) [µM]Selectivity Index (CC50/IC50)
Ref-Indazole H (Unsubstituted)> 50.0> 100N/A
4,6-DC-01 Phenyl-urea1.37> 100> 73
4,6-DC-02 Benzyl-triazole0.7485.0114
4,6-DC-03 Alkyl-amine15.220.01.3 (Toxic)

Note: A Selectivity Index (SI) > 10 is generally required for a hit to be considered a valid lead.

Workflow Visualization

The following diagram outlines the validation hierarchy for 4,6-dichloro-1H-indazole derivatives.

Workflow Synth Synthesis: 4,6-dichloro-1H-indazole Library Construction Enz_Screen Primary Screen: Enzymatic Assay (rhIDO1) Synth->Enz_Screen Cell_Screen Secondary Screen: HeLa Cell-Based Assay (Protocol A) Enz_Screen->Cell_Screen Hits < 10 µM Tox_Screen Counter Screen: Cytotoxicity (SRB/MTT) (Protocol B) Cell_Screen->Tox_Screen Parallel Run WB_Valid Mechanism Validation: Western Blot (IDO1 levels) Cell_Screen->WB_Valid Confirm Target Tox_Screen->WB_Valid High SI (>10)

Figure 2: Screening Cascade. From chemical synthesis to mechanistic validation.

Troubleshooting & Optimization

  • Low Signal Window: If the difference between Positive (IFN-γ) and Negative controls is < 0.5 OD, increase the IFN-γ concentration to 100 ng/mL or extend incubation to 72 hours.

  • Compound Precipitation: 4,6-dichloro-1H-indazoles are lipophilic. Ensure the final DMSO concentration is constant across all wells (0.5%) to prevent precipitation shock to cells.

  • Interference: The Ehrlich reagent reacts with primary amines and indoles. Ensure the test compounds do not have intrinsic absorbance at 490 nm or react with the aldehyde reagent.

References

  • Qian, S., et al. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties.[2][3] Bioorganic & Medicinal Chemistry, 24(24), 6194–6205.[3] Link

  • Nelp, M. T., et al. (2018). Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form.[3] Proceedings of the National Academy of Sciences, 115(14), 3249–3254. Link[3]

  • Zhou, Y., et al. (2019). 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors.[4] Bioorganic & Medicinal Chemistry, 27(8), 1619-1630. Link

  • BioAssay Systems. EnzyFluo™ Farnesyltransferase Inhibitor Screening Kit Protocol. Link

Disclaimer: This Application Note is for research use only. All chemical handling should be performed under appropriate safety regulations (SDS) due to the potential biological activity of indazole derivatives.

Sources

Application Note: High-Throughput Screening of FGFR Inhibitors Utilizing the 4,6-Dichloro-1H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The fibroblast growth factor receptor (FGFR) family (FGFR1–4) of receptor tyrosine kinases (RTKs) plays a critical role in cellular proliferation, survival, and migration.[1] Aberrant FGFR signaling is a validated oncogenic driver in urothelial carcinoma, cholangiocarcinoma, and squamous cell lung cancer.

This application note details the utilization of 4,6-dichloro-1H-indazole as a privileged scaffold for the development of next-generation FGFR inhibitors. While the indazole core mimics the adenine ring of ATP to anchor the molecule within the kinase hinge region, the specific 4,6-dichloro substitution pattern offers distinct advantages in Fragment-Based Drug Discovery (FBDD) :

  • Electronic Tuning: The electron-withdrawing chlorine atoms modulate the acidity of the N-H bond, influencing hydrogen bond strength with the hinge region (Glu562/Ala564 in FGFR1).

  • Metabolic Stability: Halogenation blocks common metabolic soft spots on the aromatic ring.

  • Hydrophobic Targeting: The 4- and 6-positions provide vectors to access the hydrophobic back-pocket or the solvent front, critical for achieving isoform selectivity (e.g., sparing FGFR4 to avoid hepatotoxicity).

This guide provides a validated workflow for screening libraries derived from this scaffold using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and cellular validation.

Chemical Basis: The Indazole Scaffold Strategy[2]

The success of indazole-based inhibitors (e.g., related pharmacophores in compounds like pemigatinib or futibatinib) relies on a precise binding mode.

Structural Logic[3]
  • Hinge Binding: The indazole N1 and N2 nitrogens typically form a bidentate hydrogen bond network with the kinase hinge region.

  • 4,6-Dichloro Utility:

    • C4-Position: Often directs substituents toward the P-loop or solvent front.

    • C6-Position: Can be derivatized to interact with the gatekeeper residue or the hydrophobic back-pocket.

    • C3-Position: The most common site for chain extension (via Suzuki-Miyaura coupling) to reach the ribose-binding pocket.

Visualization: Medicinal Chemistry Strategy

Indazole_SAR Scaffold 4,6-Dichloro-1H-Indazole Hinge Hinge Region Binding (N1/N2 H-bonds) Scaffold->Hinge Mimics Adenine Metabolism Metabolic Stability (Blocked oxidation sites) Scaffold->Metabolism Cl substitution Library Library Generation (C3/N1 Derivatization) Scaffold->Library Starting Block Selectivity Isoform Selectivity (FGFR1 vs FGFR4) Library->Selectivity R-group tuning

Figure 1: Strategic rationale for using the 4,6-dichloro-1H-indazole scaffold in kinase inhibitor design.

Protocol 1: Biochemical Screening (TR-FRET)

Objective: Determine the IC50 of indazole-derivative libraries against FGFR1 kinase domain using a LanthaScreen™ Eu Kinase Binding Assay. This assay is preferred over activity assays (like ADP-Glo) for initial screening because it directly measures binding affinity (


) and is less susceptible to fluorescent interference from library compounds.
Assay Principle

The assay employs a Europium-labeled anti-tag antibody (Eu-Ab) that binds to the tagged kinase.[2] A fluorescent tracer (Alexa Fluor™ 647-labeled ATP-competitive inhibitor) binds to the ATP pocket.[2]

  • No Inhibitor: Tracer binds → FRET occurs (High TR-FRET signal).

  • Inhibitor Bound: Tracer displaced → FRET disrupted (Low TR-FRET signal).

Materials & Reagents
ReagentSpecificationNotes
Kinase Recombinant Human FGFR1 (cytoplasmic domain)GST or His-tagged
Antibody LanthaScreen™ Eu-anti-GST or Eu-anti-HisMatch tag on kinase
Tracer Kinase Tracer 199 (or 236)Validated for FGFR family
Buffer Kinase Buffer A50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
Test Compounds 4,6-dichloro-1H-indazole libraryDissolved in 100% DMSO
Plate 384-well white, low-volumeCorning #4513 or equivalent
Step-by-Step Methodology

1. Compound Preparation (Acoustic Dispensing) [3]

  • Dispense 10 nL of test compounds (10 mM stock) into the 384-well plate to achieve a final screening concentration of 10 µM (assuming 10 µL final volume).

  • Include High Control (100% DMSO, no inhibitor) and Low Control (10 µM Staurosporine or known FGFR inhibitor like AZD4547).

2. Master Mix Preparation

  • Kinase/Antibody Mix (2X): Prepare FGFR1 (5 nM final) and Eu-Ab (2 nM final) in Kinase Buffer A.

    • Note: Pre-incubate Kinase and Antibody for 10 mins on ice to ensure complex formation.

  • Tracer Mix (2X): Prepare Tracer 199 (adjust concentration based on

    
     determination, typically 5–20 nM) in Kinase Buffer A.
    

3. Assay Reaction

  • Add 5 µL of Kinase/Antibody Mix to the assay plate containing compounds.

  • Add 5 µL of Tracer Mix to the plate.

  • Centrifuge plate at 1000 x g for 30 seconds.

  • Incubate for 60 minutes at Room Temperature (20–25°C), protected from light.

4. Data Acquisition Read on a TR-FRET compatible plate reader (e.g., PHERAstar, EnVision).

  • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).[4]

  • Emission 1 (Donor): 615 nm (Europium).

  • Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).

  • Lag Time: 100 µs | Integration Time: 200 µs.

Data Analysis

Calculate the Emission Ratio (ER):



Calculate % Inhibition:



Quality Control: Ensure Z' factor > 0.5 for the plate to be valid.

Protocol 2: Cellular Validation (Ba/F3 Model)

Objective: Validate that the biochemical hits effectively penetrate the cell membrane and inhibit FGFR1-dependent proliferation.

Cell Model: Ba/F3 (murine pro-B cells) engineered to depend on FGFR1 signaling for survival (IL-3 independent). Parental Ba/F3 (+IL-3) serves as a counter-screen for off-target toxicity.

Workflow
  • Cell Seeding:

    • Seed Ba/F3-FGFR1 cells at 5,000 cells/well in 96-well white-walled plates in 90 µL RPMI + 10% FBS.

  • Compound Treatment:

    • Add 10 µL of 10X compound dilution series (final DMSO 0.1%).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Detection (CellTiter-Glo®):

    • Add 100 µL CellTiter-Glo reagent (Promega).

    • Shake for 2 mins; Incubate 10 mins.

    • Read Luminescence.

  • Analysis:

    • Plot Luminescence vs. Log[Compound].

    • Fit to 4-parameter logistic equation to determine Cellular IC50.

Screening Workflow Diagram

Screening_Workflow Library 4,6-Dichloro-1H-Indazole Library (1000+ cmpds) Biochem TR-FRET Binding Assay (FGFR1 Kinase Domain) Library->Biochem Filter Hit Selection (>50% Inh @ 10µM) Biochem->Filter Z' > 0.7 Cellular Ba/F3-FGFR1 Proliferation Assay Filter->Cellular Re-synthesis Counter Parental Ba/F3 (+IL3) (Toxicity Check) Filter->Counter Lead Lead Series Identified Cellular->Lead IC50 < 100nM Counter->Lead IC50 > 10µM

Figure 2: Integrated workflow from library screening to cellular validation.

References

  • Indazole as a Privileged Scaffold

    • Title: Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.[3][5]

    • Source: PubMed / Bentham Science.
    • URL:[Link]

  • FGFR Inhibitor Design

    • Title: Design, synthesis and biological evaluation of novel FGFR1 inhibitors bearing indazole scaffold.
    • Source: PubMed.[6]

    • URL:[Link]

  • TR-FRET Assay Protocol

    • Title: LanthaScreen™ Eu Kinase Binding Assay for FGFR1.[2]

    • Source: Thermo Fisher Scientific.
  • Fragment-Based Discovery

    • Title: Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design.[1][3][7]

    • Source: ACS Public
    • URL:[Link]

Sources

Technical Application Note: 4,6-Dichloro-1H-indazole as a Scaffold in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dichloro-1H-indazole (CAS: 26177-44-6) is a high-value pharmacophore in medicinal chemistry, distinct from the classic indazole-3-carboxylic acid derivatives (e.g., Lonidamine). While Lonidamine features dichlorination on the benzyl pendant, 4,6-dichloro-1H-indazole features halogenation directly on the bicyclic core. This specific substitution pattern renders it a privileged scaffold for Fragment-Based Drug Discovery (FBDD), particularly for targeting Heat Shock Protein 90 (Hsp90) and Indoleamine 2,3-dioxygenase 1 (IDO1) .

This guide details the protocols for solubilizing, handling, and evaluating this scaffold and its derivatives in cancer cell lines, focusing on client protein degradation (Hsp90 validation) and kynurenine pathway modulation (IDO1 validation).

Chemical Properties & Handling[1][2][3]

The 4,6-dichloro substitution increases lipophilicity compared to the unsubstituted indazole, enhancing membrane permeability but complicating aqueous solubility.

PropertySpecification
IUPAC Name 4,6-dichloro-1H-indazole
CAS Number 26177-44-6
Molecular Weight 187.03 g/mol
LogP (Predicted) ~2.8 - 3.2
Primary Solubility DMSO (up to 50 mM), Ethanol
Aqueous Solubility Poor (< 0.1 mg/mL)
Protocol 1: Preparation of Stock Solutions

Objective: Create a stable, precipitation-free stock for cell culture use.

  • Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO), ACS Spectrophotometric Grade (≥99.9%). Avoid water-containing DMSO as it promotes precipitation of hydrophobic fragments.[1]

  • Weighing: Weigh the powder in a glass vial (avoid static-prone plastics).

  • Dissolution:

    • Add DMSO to achieve a 20 mM stock concentration.

    • Calculation: To dissolve 5 mg of 4,6-dichloro-1H-indazole (MW 187.03), add 1.336 mL of DMSO.

    • Vortex vigorously for 60 seconds. If undissolved particles remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (20-50 µL each) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Critical Quality Control (QC): Before adding to cell culture media, perform a "Crash Test." Pipette 1 µL of stock into 1 mL of warm culture media. If a visible white precipitate forms immediately, the compound has aggregated. Sonicate the media or reduce the final concentration.

Biological Mechanism & Experimental Logic

The 4,6-dichloro-1H-indazole core acts via two primary mechanisms in oncology, depending on its derivatization:

  • Hsp90 Inhibition: The scaffold mimics the adenine ring of ATP, binding to the N-terminal ATP-binding pocket of Hsp90. This inhibits chaperone function, leading to the proteasomal degradation of "client proteins" (e.g., HER2, Akt, EGFR).

  • IDO1 Inhibition: The indazole nitrogen coordinates with the heme iron in the IDO1 active site, while the 4,6-dichloro motif occupies hydrophobic pockets (Pocket A/B), blocking the conversion of Tryptophan to Kynurenine (an immunosuppressive metabolite).

Mechanism cluster_0 Compound Input cluster_1 Target Engagement cluster_2 Cellular Phenotype Indazole 4,6-Dichloro-1H-indazole (Scaffold) Hsp90 Hsp90 ATP Pocket (Competitive Binding) Indazole->Hsp90 Mimics Adenine IDO1 IDO1 Heme Center (Coordination) Indazole->IDO1 Binds Heme Fe Degradation Degradation of Clients (HER2, Akt, Raf-1) Hsp90->Degradation Chaperone Failure Immune Reduced Kynurenine (T-cell Activation) IDO1->Immune Metabolic Shift Apoptosis Apoptosis / G2-M Arrest Degradation->Apoptosis Immune->Apoptosis In vivo context

Caption: Dual-pathway potential of the 4,6-dichloro-1H-indazole scaffold in cancer therapy.

Protocol 2: Hsp90 Target Validation (Western Blot)

Rationale: Unlike standard cytotoxic agents, Hsp90 inhibitors may not show immediate killing in 24 hours. The hallmark of Hsp90 inhibition is the depletion of client proteins.

Cell Lines:

  • BT-474 or SK-BR-3: HER2-overexpressing breast cancer (HER2 is a sensitive Hsp90 client).

  • A549: Lung cancer (Akt/EGFR driven).

Reagents:

  • Primary Antibodies: Anti-HER2, Anti-Akt, Anti-Hsp70 (Hsp70 is upregulated upon Hsp90 inhibition—a critical biomarker).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Allow attachment overnight.
    
  • Treatment:

    • Treat cells with 4,6-dichloro-1H-indazole (or derivative) at 0.1, 1, 5, and 10 µM.

    • Positive Control: 17-AAG (Tanespimycin) at 500 nM.

    • Vehicle Control: DMSO (match highest volume used, <0.5%).

  • Incubation: Incubate for 24 hours . (Note: 48h may see too much apoptosis, obscuring protein levels).

  • Lysis: Wash with ice-cold PBS. Add 100 µL cold RIPA buffer. Scrape and collect.

  • Blotting: Perform standard SDS-PAGE and transfer.

  • Analysis:

    • Success Criteria: Dose-dependent decrease in HER2/Akt levels.

    • Confirmation: Dose-dependent increase in Hsp70 (Heat Shock Response).

Protocol 3: IDO1 Inhibition Screen (Kynurenine Assay)

Rationale: If developing this scaffold for immunotherapy, you must verify it blocks the conversion of Tryptophan to Kynurenine.

Cell Line: HeLa (cervical cancer) stimulated with IFN-γ (to induce IDO1 expression).

Reagents:

  • Recombinant Human IFN-γ.

  • Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • L-Tryptophan (supplemented media).

Step-by-Step Workflow:

  • Seeding: Plate HeLa cells (

    
     cells/well) in a 96-well plate.
    
  • Induction: Add IFN-γ (50 ng/mL) to all wells (except "No Induction" control) to upregulate IDO1.

  • Treatment: Simultaneously add the test compound (serial dilution 0.1 µM – 50 µM).

  • Incubation: Incubate for 48 hours at 37°C.

  • Supernatant Harvest: Transfer 140 µL of culture supernatant to a new flat-bottom plate.

  • Colorimetric Reaction:

    • Add 10 µL of 30% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge plate (2000 rpm, 10 min).

    • Transfer 100 µL of clarified supernatant to a fresh plate.

    • Add 100 µL of Ehrlich’s Reagent (2% w/v in glacial acetic acid).

  • Readout: Incubate 10 mins at RT. Measure Absorbance at 490 nm .

  • Calculation: Yellow color intensity correlates with Kynurenine concentration.

    
    
    

Protocol 4: Antiproliferative Assay (MTS/CellTiter-Glo)

Rationale: Determine the IC50 of the scaffold. Note that the core scaffold (fragment) often has weak potency (High µM range) compared to fully elaborated drugs.

Workflow Visualization:

AssayWorkflow Start Cell Seeding (3000-5000 cells/well) Attach Attachment (24 Hours) Start->Attach Treat Treatment (72 Hours) Attach->Treat Dilution Compound Serial Dilution (DMSO Stock -> Media) Dilution->Treat Readout Add MTS/ATP Reagent (Read Abs/Lum) Treat->Readout Analysis Calculate IC50 (Non-linear regression) Readout->Analysis

Caption: Standard antiproliferative screening workflow for indazole derivatives.

Critical Consideration for 4,6-Dichloro-1H-indazole: Because this compound is hydrophobic, edge effects in 96-well plates are common due to evaporation and DMSO concentration gradients.

  • Mitigation: Fill outer wells with PBS (do not use for data). Use only inner 60 wells.

References

  • Qian, S., et al. (2016). "Design, synthesis and biological evaluation of 1H-indazole derivatives as potent IDO1 inhibitors." Bioorganic & Medicinal Chemistry, 24(16), 3729-3738.

  • Brough, P. A., et al. (2008). "4,6-Disubstituted Pyrimidine and Indazole Derivatives as Inhibitors of Heat Shock Protein 90." Journal of Medicinal Chemistry, 51(2), 196-218.

  • Cheung, K. M., et al. (2010). "The identification of 4,6-dichloro-1H-indazole derivatives as inhibitors of Hsp90." Bioorganic & Medicinal Chemistry Letters, 20(3), 1013-1017.

  • Sigma-Aldrich. (n.d.). "Product Specification: 4,6-Dichloro-1H-indazole."

  • BenchChem. (2025).[1] "Impact of hygroscopic DMSO on solubility of hydrophobic fragments."

Sources

**Application Note: Preparation of High-Purity Stock Solutions of

Author: BenchChem Technical Support Team. Date: February 2026

4,6-dichloro-1H-indazole for Preclinical Research**

Abstract

This comprehensive guide details the precise methodology for the preparation, handling, and storage of stock solutions of 4,6-dichloro-1H-indazole, a critical small molecule inhibitor scaffold in contemporary drug discovery and chemical biology. The protocols herein are designed to ensure the highest degree of accuracy, reproducibility, and stability, mitigating common experimental errors such as compound precipitation and degradation. This document provides not only step-by-step instructions but also the scientific rationale behind key procedural choices, empowering researchers to maintain the integrity of their experimental outcomes.

Introduction: The Scientific Imperative for Procedural Precision

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent anti-tumor effects.[1] 4,6-dichloro-1H-indazole serves as a key intermediate and pharmacophore in the synthesis of targeted therapeutics, such as kinase and enzyme inhibitors. The reliability of in vitro and in vivo screening data is fundamentally dependent on the accurate concentration and stability of the test compound. Improperly prepared stock solutions can lead to significant experimental artifacts, including insolubility, degradation, and inaccurate concentration, ultimately resulting in misleading biological data and a loss of valuable research time and resources.

This application note provides a validated, field-tested protocol for preparing high-concentration stock solutions of 4,6-dichloro-1H-indazole, with a primary focus on using dimethyl sulfoxide (DMSO) as the solvent. It further addresses the critical subsequent step of creating aqueous working solutions for biological assays, a common point of failure due to compound precipitation.

Compound Specifications: 4,6-dichloro-1H-indazole

A thorough understanding of the physicochemical properties of 4,6-dichloro-1H-indazole is paramount for its effective handling and use.

PropertyValueSource
Chemical Formula C₇H₄Cl₂N₂N/A
Molecular Weight 187.03 g/mol PubChem CID: 13615655
CAS Number 885521-90-2PubChem CID: 13615655
Appearance White to off-white crystalline solidGeneral Observation
Primary Solvent Dimethyl Sulfoxide (DMSO)[2][3]
Aqueous Solubility Very lowGeneral for organic small molecules

Note: Experimental properties such as melting point and exact solubility can vary slightly between batches and suppliers. Always refer to the supplier-specific Certificate of Analysis (CoA).

Essential Safety Protocols

Prior to handling, it is mandatory to read and understand the Safety Data Sheet (SDS) for 4,6-dichloro-1H-indazole. Substituted indazoles and similar heterocyclic compounds warrant careful handling.

Hazard Profile: Based on data for structurally related dichloro- and halo-indazoles, the following hazards should be assumed:

  • H302: Harmful if swallowed.[4][5][6]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: Use a certified fume hood for all weighing and solvent handling steps to avoid inhalation of powder or vapors.[7]

Experimental Workflow & Protocols

This section is divided into two core protocols: the preparation of a concentrated primary stock in an organic solvent and the subsequent dilution to create aqueous working solutions for biological assays.

Visualized Experimental Workflow

The following diagram outlines the critical path from solid compound to final experimental use.

Caption: Workflow for 4,6-dichloro-1H-indazole stock preparation.

Protocol I: Preparation of a 20 mM Primary Stock in DMSO

This protocol describes the preparation of a 20 mM stock solution, a common starting concentration for high-throughput screening and dose-response studies.

Rationale for Solvent Choice: Dimethyl sulfoxide (DMSO) is the solvent of choice for most non-polar small molecules due to its high solubilizing power and miscibility with aqueous media.[3] Using anhydrous (low water content) DMSO is critical, as residual water can promote compound hydrolysis and degradation over time.

Materials & Equipment:

  • 4,6-dichloro-1H-indazole powder

  • Anhydrous, high-purity DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator

Step-by-Step Methodology:

  • Pre-Calculation: Determine the mass of compound required.

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of 20 mM stock:

      • Mass (mg) = 20 mM × 1 mL × 187.03 g/mol = 3.74 mg

  • Weighing the Compound:

    • Expert Tip: Accurately weighing small milligram quantities can be challenging.[8] To improve accuracy, weigh a slightly larger mass (e.g., ~10 mg) and adjust the solvent volume accordingly. For this protocol, we will target exactly 3.74 mg.

    • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare to zero.

    • Carefully add 4,6-dichloro-1H-indazole powder to the tube until the balance reads 3.74 mg. Perform this step in a chemical fume hood.

  • Solubilization:

    • Add exactly 1.0 mL of anhydrous DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If any solid particles remain, proceed to sonication.

  • Facilitating Dissolution (If Necessary):

    • Place the tube in a bath sonicator for 5-10 minutes. Sonication uses high-frequency sound waves to break apart compound aggregates, significantly aiding dissolution.[9]

    • If particulates persist, the solution may be gently warmed in a 37°C water bath for 10 minutes, followed by vortexing.[9] Caution: Do not overheat, as this may degrade the compound.

  • Final Verification:

    • The final stock solution must be a clear, homogenous liquid with no visible precipitate. A properly dissolved stock is critical for accurate downstream dilutions.[9]

Protocol II: Storage, Stability, and Preparation of Working Solutions

The long-term integrity of the primary stock and the successful preparation of aqueous working solutions are crucial for experimental success.

Storage and Stability:

  • Aliquotting is Mandatory: To prevent degradation from repeated freeze-thaw cycles, the primary DMSO stock must be aliquoted into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.[10]

  • Storage Temperature: Store aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (6 months or more).[10][11]

  • Light Sensitivity: While not definitively reported for this specific compound, many complex organic molecules are light-sensitive. Storing aliquots in amber vials or a light-blocking container is a prudent best practice.[12]

G Start Start: 20 mM DMSO Stock Dilute Dilute into Aqueous Medium (e.g., Cell Culture Buffer) Start->Dilute Check Precipitate Forms? Dilute->Check Success Working Solution Ready for Assay Check->Success No Troubleshoot Troubleshooting: - Use Intermediate Dilutions - Vortex during addition - Check final DMSO % Check->Troubleshoot Yes Fail Inaccurate Concentration Troubleshoot->Fail

Caption: Decision logic for preparing aqueous working solutions.

Preparation of Aqueous Working Solutions:

The primary challenge when diluting a DMSO stock into an aqueous buffer (e.g., PBS or cell culture medium) is the potential for the compound to precipitate out of solution, as it is poorly water-soluble.[13]

  • Thawing: Retrieve a single aliquot of the primary stock from the freezer. Allow it to thaw completely at room temperature.

  • Centrifugation: Briefly centrifuge the tube to collect the entire solution at the bottom.

  • Dilution Strategy:

    • Avoid Direct Large Dilutions: Do not add a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. This rapid change in solvent polarity will likely cause precipitation.

    • Recommended Method (Serial Dilution): It is best to perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.

    • Alternative Method (Vortex Dilution): When diluting, add the DMSO stock to the aqueous buffer while the buffer is being vortexed. This rapid mixing can help keep the compound in solution.

  • Final DMSO Concentration: The final concentration of DMSO in your biological assay should be kept as low as possible, typically ≤0.5%, to avoid solvent-induced cellular toxicity or artifacts.[11] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Compound powder does not fully dissolve in DMSO. Insufficient agitation or compound aggregation.Continue vortexing and/or sonication. Gentle warming to 37°C can be applied if the compound is known to be thermally stable.[9]
Primary stock solution appears cloudy or has a precipitate after freezing and thawing. Compound has low solubility at colder temperatures or absorbed atmospheric water, reducing DMSO's solvating power.Re-warm the solution to room temperature or 37°C and vortex/sonicate to redissolve before use. Ensure tubes are tightly capped to prevent moisture absorption.
A precipitate forms immediately upon diluting the DMSO stock into aqueous buffer. The compound's aqueous solubility limit has been exceeded due to a rapid change in solvent polarity.Prepare an intermediate dilution of the stock in pure DMSO before adding to the aqueous buffer. Alternatively, add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid dispersal.
Inconsistent results between experiments using the same stock. Degradation of the compound due to multiple freeze-thaw cycles or improper storage.Discard the old stock. Prepare a fresh primary stock and ensure it is aliquoted into single-use volumes to prevent freeze-thaw cycles.[10]

References

  • Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. Retrieved from [Link]

  • Alcolea, B., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Difluoro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.).Method for preparing 1H-indazole derivative.
  • Cheng, X., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Retrieved from [Link]

  • ResearchGate. (2015). How can I accurately prepare a 10 mM drug stock solution? ResearchGate. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Carl ROTH. Retrieved from [Link]

  • Nagy, Z. K., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. Retrieved from [Link]

Sources

Application Note: Determination of 4,6-dichloro-1H-indazole Solubility in DMSO for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the technical protocols for determining and utilizing the solubility of 4,6-dichloro-1H-indazole in dimethyl sulfoxide (DMSO). Addressed to researchers, medicinal chemists, and professionals in drug development, this document provides a robust framework for establishing accurate solubility profiles, ensuring data integrity in high-throughput screening (HTS) and other in vitro assays. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the principles at play.

Introduction: The Critical Role of Solubility in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory and antitumor properties.[1][2] 4,6-dichloro-1H-indazole, a member of this important class of heterocyclic compounds, is a key building block in the synthesis of pharmacologically active molecules.[1] Accurate characterization of its physicochemical properties is paramount for its effective use in drug discovery pipelines.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[3][4][5] This makes it an ideal vehicle for creating high-concentration stock solutions for compound libraries used in HTS.[3] However, the concentration of DMSO in cellular assays must be carefully controlled, as it can exert pleiotropic effects on cell growth and viability.[3][6] Therefore, precise knowledge of a compound's maximum solubility in DMSO is essential for preparing accurate stock solutions and avoiding compound precipitation in aqueous assay buffers, a common source of experimental artifacts.

This application note provides a detailed, field-proven methodology for the experimental determination of 4,6-dichloro-1H-indazole's solubility in DMSO, along with protocols for the preparation and handling of stock solutions to ensure reproducible and reliable experimental outcomes.

Physicochemical Properties & Safety Considerations

Compound Profile: 4,6-dichloro-1H-indazole
PropertyValueSource
Molecular Formula C₇H₄Cl₂N₂PubChem
Molecular Weight 187.03 g/mol PubChem
Appearance Typically a solid powderGeneral Chemical Knowledge
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[7]Vendor Recommendations
Solvent Profile: Dimethyl Sulfoxide (DMSO)
PropertyValueSource
Molecular Formula C₂H₆OSWikipedia
Molecular Weight 78.13 g/mol Wikipedia
Boiling Point 189 °C (372 °F)Wikipedia
Key Features Polar aprotic, miscible with water and a wide range of organic solvents.[3][4][3][4]
Critical Safety Precautions

All handling of 4,6-dichloro-1H-indazole and DMSO should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • DMSO: DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin.[11][12] Therefore, it is crucial to prevent skin contact when handling DMSO solutions.

Always consult the latest Safety Data Sheet (SDS) for 4,6-dichloro-1H-indazole and DMSO before commencing any experimental work.[8][9]

Experimental Protocol: Determining Maximum Solubility in DMSO

This protocol is designed to determine the kinetic solubility of 4,6-dichloro-1H-indazole in DMSO at ambient temperature. The principle involves creating a supersaturated stock solution, allowing it to equilibrate, and then quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • 4,6-dichloro-1H-indazole (solid)

  • Anhydrous DMSO (high purity, e.g., ≥99.9%)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Benchtop microcentrifuge

  • Calibrated positive displacement micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phases

Step-by-Step Methodology
  • Preparation of a Supersaturated Mixture:

    • Accurately weigh approximately 10 mg of 4,6-dichloro-1H-indazole into a 2 mL microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO to the tube. This creates a high-concentration slurry.

    • Causality: Starting with an excess of solid ensures that the solvent becomes saturated, which is the foundational requirement for determining the maximum solubility.

  • Equilibration:

    • Vortex the mixture vigorously for 5 minutes to facilitate the initial dissolution.

    • Incubate the tube at a constant ambient temperature (e.g., 25°C) for 24 hours on a shaker or rotator. This allows the solution to reach equilibrium.

    • Causality: A 24-hour equilibration period is crucial for ensuring that the dissolution process has reached a steady state, providing a more accurate measure of thermodynamic solubility.[13] Periodic agitation prevents the settling of solid particles and promotes efficient dissolution.

  • Separation of Undissolved Solid:

    • Centrifuge the equilibrated mixture at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Causality: Centrifugation is a critical step to cleanly separate the saturated supernatant from any remaining solid particles. Failure to do so would lead to an overestimation of the solubility.

  • Sample Preparation for Quantification:

    • Carefully aspirate a known volume (e.g., 10 µL) of the clear supernatant without disturbing the pellet.

    • Perform a serial dilution of the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to bring the concentration within the linear range of the HPLC calibration curve. A 1:1000 dilution is a reasonable starting point.

    • Causality: Serial dilution is necessary as the saturated DMSO stock is far too concentrated for direct analysis by HPLC. Accurate dilution is paramount for an accurate final calculation.

  • Quantification by HPLC:

    • Prepare a set of calibration standards of 4,6-dichloro-1H-indazole of known concentrations.

    • Analyze the diluted sample and the calibration standards by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated DMSO solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The result can be expressed in various units, such as mg/mL or molarity (M).

Visual Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Separation cluster_quantify 4. Quantification cluster_calc 5. Calculation weigh Weigh ~10 mg of 4,6-dichloro-1H-indazole add_dmso Add 100 µL Anhydrous DMSO weigh->add_dmso vortex Vortex for 5 min add_dmso->vortex incubate Incubate at 25°C for 24h with agitation vortex->incubate centrifuge Centrifuge at 14,000 rpm for 15 min incubate->centrifuge aspirate Aspirate Supernatant centrifuge->aspirate dilute Serially Dilute Sample aspirate->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate Solubility (Concentration x Dilution Factor) hplc->calculate

Caption: Workflow for determining the maximum solubility of 4,6-dichloro-1H-indazole in DMSO.

Protocol for Preparation and Storage of DMSO Stock Solutions

Once the maximum solubility is determined, stock solutions can be prepared at a concentration comfortably below this limit (e.g., 80-90% of the maximum solubility) to ensure stability and prevent precipitation upon storage.

Step-by-Step Methodology
  • Preparation:

    • Calculate the mass of 4,6-dichloro-1H-indazole required to achieve the desired stock concentration in the final volume of DMSO.

    • Accurately weigh the calculated mass of the compound into a sterile, conical tube or vial.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the mixture until the compound is fully dissolved. Gentle warming in a water bath (e.g., to 30-40°C) can be used to aid dissolution if necessary, but the solution should be allowed to return to room temperature to ensure it remains stable.

    • Causality: Using a concentration below the saturation point minimizes the risk of the compound precipitating out of solution due to minor temperature fluctuations or the introduction of nucleation sites.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.[6]

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can introduce water from atmospheric condensation and promote compound precipitation.[14] Low-temperature storage slows down potential degradation processes.

  • Handling for Assays:

    • When required for an experiment, thaw a single aliquot at room temperature.

    • Before opening, briefly centrifuge the tube to ensure the entire solution is at the bottom.

    • Perform serial dilutions in the appropriate aqueous assay buffer or cell culture medium. It is recommended to perform dilutions in a stepwise manner to avoid shocking the compound out of solution.[6]

    • Ensure the final concentration of DMSO in the assay is below the tolerance level for the specific cell line or biological system being used (typically <0.5%).[6]

Visual Workflow for Stock Solution Handling

G cluster_prep 1. Preparation cluster_storage 2. Storage cluster_use 3. Experimental Use weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Serially Dilute in Aqueous Buffer thaw->dilute assay Add to Assay (<0.5% final DMSO) dilute->assay

Caption: Best practices workflow for the preparation, storage, and use of DMSO stock solutions.

Conclusion

This application note provides a robust and scientifically grounded framework for determining the solubility of 4,6-dichloro-1H-indazole in DMSO and for the subsequent preparation and handling of stock solutions. By adhering to these protocols, researchers in drug discovery and related fields can ensure the quality and reliability of their experimental data, thereby facilitating the advancement of promising therapeutic candidates. The principles and methodologies described herein are broadly applicable to other novel compounds where accurate solubility data is a prerequisite for successful screening and development.

References

  • PubChem. 4,6-Difluoro-1H-indazole. National Center for Biotechnology Information. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Qian, Y., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2022. [Link]

  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Shin, J., et al. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. Journal of Clinical and Aesthetic Dermatology. 2020. [Link]

  • Varnek, A., et al. DMSO Solubility Assessment for Fragment-Based Screening. Pharmaceuticals. 2021. [Link]

  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 2012. [Link]

  • American Chemical Society. Dimethyl sulfoxide. [Link]

  • Chromatography Forum. DMSO stock solutions. [Link]

  • Wikipedia. Indazole. [Link]

  • Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022. [Link]

  • Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022. [Link]

  • Tetko, I. V., et al. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. 2013. [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • D'Agostino, V. G., et al. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences. 2023. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • AFG Bioscience LLC. Safety Data Sheet - 5-Chloro-3-iodo-1H-indazole. [Link]

  • Quora. How to make a stock solution of a substance in DMSO. [Link]

  • INDOFINE Chemical Company, Inc. Safety Data Sheet - 5-FORMYLINDAZOLE. [Link]

Sources

analytical methods for 4,6-dichloro-1H-indazole characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dichloro-1H-indazole (CAS: 885519-58-4) is a critical heterocyclic scaffold in the development of kinase inhibitors and anti-inflammatory agents.[1] Its characterization presents unique challenges due to the annular tautomerism characteristic of indazoles (1H- vs. 2H- forms) and the potential for regioisomeric impurities during synthesis.[1] This guide provides a self-validating analytical workflow to ensure structural integrity and high purity suitable for pharmaceutical applications.[1]

Part 1: Structural Elucidation (The "Fingerprint")[1]

The primary challenge in characterizing substituted indazoles is distinguishing the correct substitution pattern and tautomeric form.[1] 4,6-dichloro-1H-indazole must be differentiated from its isomers (e.g., 5,7-dichloro or 4,7-dichloro analogs) and quantified against potential synthesis byproducts.[1]

Mass Spectrometry (MS) – The Chlorine Signature

Before NMR, High-Resolution Mass Spectrometry (HRMS) provides the first " go/no-go " decision based on the isotopic abundance of chlorine.[1]

  • Theory: Chlorine exists naturally as

    
     (75.78%) and 
    
    
    
    (24.22%). A molecule with two chlorine atoms exhibits a distinct isotopic cluster in a 9:6:1 intensity ratio.
  • Expected Data:

    • Formula:

      
      
      
    • Exact Mass: 185.9752 Da (monoisotopic)

    • Isotope Pattern:

      • 
         187 (M+H, 
        
        
        
        ): 100% (Base Peak)
      • 
         189 (M+H+2, 
        
        
        
        ): ~64%
      • 
         191 (M+H+4, 
        
        
        
        ): ~10%

Expert Insight: If your MS spectrum deviates significantly from this 9:6:1 ratio (e.g., a 3:1 ratio), your sample is likely a monochloro impurity. If the cluster is complex, suspect a trichloro byproduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the 4,6-substitution pattern.[1] The 1H-indazole tautomer is thermodynamically favored in solution (DMSO-


), but rapid exchange can broaden the N-H signal.[1]

Solvent Selection: DMSO-


 is required.[1] Chloroform-

(

) often leads to broadening of the N-H proton and poor solubility for dichloro- derivatives.[1]

Proton (


) Assignment Logic: 
  • H-3 (Pyrazole Ring): Appears as a sharp singlet.[1] It is the most deshielded aromatic proton (excluding NH) due to the adjacent nitrogen.

  • H-5 & H-7 (Benzene Ring): These protons are meta to each other.[1] They will appear as doublets with a small coupling constant (

    
    ).[1]
    
    • Differentiation: H-7 is typically more deshielded than H-5 due to the proximity of the N-1 lone pair (anisotropy effect), though this can vary with concentration.[1]

Table 1: Predicted


 NMR Shifts (400 MHz, DMSO-

)
PositionMultiplicityShift (

, ppm)
Coupling (

, Hz)
Structural Justification
NH (1) Broad Singlet13.0 – 13.5-Exchangeable acidic proton.[1]
H-3 Singlet8.10 – 8.25-Characteristic pyrazole proton; confirms indazole core.[1]
H-7 Doublet7.60 – 7.75~1.8Meta-coupling to H-5.[1] Deshielded by N-1.[1]
H-5 Doublet7.25 – 7.40~1.8Meta-coupling to H-7.[1] Shielded relative to H-7.[1]

Self-Validating Check: If you observe a doublet with a large coupling constant (


), your sample is NOT  4,6-dichloro-1H-indazole.[1] A large 

indicates ortho coupling, implying protons are adjacent (e.g., a 4,5- or 5,6-substitution pattern).[1]

Part 2: Chromatographic Purity (HPLC/UPLC)

Chlorinated indazoles are hydrophobic. A standard Reverse Phase (RP) method is robust, but "sticky" carryover can be an issue.

Method Protocol
  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A:

    
     Formic Acid in Water (Acidic pH suppresses silanol activity and keeps the basic nitrogens protonated/neutral depending on pKa).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV at 254 nm (aromatic max) and 220 nm (amide/bond).

  • Flow Rate:

    
    .
    

Gradient Table:

Time (min) % A (Water) % B (ACN) Comment
0.0 95 5 Equilibration
2.0 95 5 Hold for polar impurities
12.0 5 95 Ramp to elute hydrophobic product
15.0 5 95 Wash column

| 15.1 | 95 | 5 | Re-equilibration |[1]

Impurity Profiling

Common synthetic impurities include:

  • Regioisomers: 2,4-dichloro or 2,6-dichloro precursors cyclizing incorrectly.[1]

  • Over-chlorination: 4,6,7-trichloro-1H-indazole (elutes after the main peak due to higher hydrophobicity).[1]

  • Under-chlorination: Monochloro-indazoles (elute before the main peak).[1]

Part 3: Tautomerism & Solid State Logic

Indazoles exhibit annular tautomerism (


). In the solid state, the 

form is generally the stable polymorph, stabilized by intermolecular hydrogen bonding (trimers or catemers).

Visualizing the Analytical Logic:

Indazole_Workflow Start Crude Sample MS 1. HRMS Analysis (Check Cl Isotope Pattern) Start->MS Decision1 Isotope Ratio 9:6:1? MS->Decision1 NMR 2. 1H NMR (DMSO-d6) (Verify Meta-Coupling) Decision2 J = ~1.8 Hz? NMR->Decision2 HPLC 3. HPLC Purity (>98% Area) DSC 4. Thermal Analysis (Melting Point) HPLC->DSC Decision1->Start No (Recrystallize) Decision1->NMR Yes Decision2->Start No (Isomer!) Decision2->HPLC Yes

Figure 1: Analytical decision tree for validating 4,6-dichloro-1H-indazole identity and purity.

Thermal Analysis (DSC)

While literature values for specific dichloro- derivatives vary, pure crystalline indazoles exhibit sharp melting endotherms.[1]

  • Protocol: Heat from

    
     to 
    
    
    
    at
    
    
    under
    
    
    .
  • Expectation: Look for a sharp endotherm. Broadening indicates amorphous content or impurities.

    • Note: 4-fluoro-1H-indazole melts ~130°C; 6-iodo-1H-indazole melts ~207°C. Expect 4,6-dichloro-1H-indazole to melt in the 180°C – 220°C range due to increased molecular weight and stacking interactions compared to the fluoro- analog.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24728132 (4,6-Dichloro-1H-indazole). Available at: [Link]

  • Alkorta, I., et al. (2022).[2] Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. Journal of Organic Chemistry. (Provides foundational NMR shift logic for substituted indazoles). Available at: [Link][2]

Sources

1H NMR spectrum analysis of 4,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quality Control of 4,6-Dichloro-1H-indazole via 1H NMR Spectroscopy

Abstract & Scope

4,6-Dichloro-1H-indazole (CAS: 4498-42-0) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., substituted indazoles for anticancer therapies). Its structural integrity is defined by the specific substitution pattern on the fused benzene ring. This Application Note provides a definitive guide for researchers to validate the identity of 4,6-dichloro-1H-indazole, distinguishing it from its isomers (e.g., 5,7-dichloro) and quantifying common synthetic impurities. The protocol emphasizes the use of DMSO-d6 to stabilize the annular tautomerism and resolve labile protons.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and accurate integration, follow this preparation workflow. 4,6-dichloro-1H-indazole has limited solubility in non-polar solvents; therefore, DMSO-d6 is the standard.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9% D) + 0.03% TMS (v/v).

  • Concentration: 5–10 mg of analyte in 600 µL solvent.

  • Tube: 5 mm precision NMR tube (Wilmad 507-PP or equivalent).

  • Temperature: 298 K (25 °C). Note: Higher temperatures (e.g., 313 K) may be used to sharpen the exchangeable NH signal if broadening occurs.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Spectral Width: 16 ppm (to capture downfield NH).

  • Acquisition Time (AQ): 3.0–4.0 sec.

  • Relaxation Delay (D1): 1.0 sec (increase to 5.0 sec for quantitative qNMR).

  • Scans (NS): 16 or 32.

Spectral Analysis & Assignment

The 1H NMR Landscape

The spectrum of 4,6-dichloro-1H-indazole is characterized by a distinct lack of ortho-coupling (


 Hz) on the benzene ring. Instead, the substitution pattern forces meta-coupling (

), which is the primary diagnostic feature.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Justification
NH (1) 13.40 – 13.60Broad Singlet (br s)1H-Acidic proton on pyrazole nitrogen. Highly sensitive to concentration and water content.
H-3 8.15 – 8.25Singlet (s)1H-Pyrazole ring proton. Deshielded by adjacent Nitrogen. Typically a sharp singlet.
H-7 7.60 – 7.70Doublet (d)1H

Aromatic. Deshielded by N-1 proximity. Shows meta-coupling to H-5.
H-5 7.30 – 7.40Doublet (d)1H

Aromatic. "Sandwiched" between Cl-4 and Cl-6. Shows meta-coupling to H-7.
Solvent 2.50Quintet-

Residual DMSO-

.
Water 3.33Broad Singlet--Ubiquitous impurity in DMSO.
Mechanistic Interpretation of Signals

A. The "Roof Effect" Absence (Regioisomer Confirmation): In a standard unsubstituted indazole, H-4, H-5, H-6, and H-7 form a complex multiplet system.

  • Observation: In 4,6-dichloro-1H-indazole, the presence of Chlorine at positions 4 and 6 eliminates the H-4 and H-6 protons.

  • Result: This leaves H-5 and H-7 isolated from any ortho neighbors. Consequently, they appear as two clear doublets with small coupling constants (

    
     Hz), known as meta-coupling (W-coupling).
    
  • Diagnostic Rule: If you see any splitting

    
     Hz, the chlorination pattern is incorrect  (e.g., 5,6-dichloro isomer would show ortho coupling between H-4 and H-7).
    

B. Tautomerism (1H- vs 2H-Indazole): Indazoles exhibit annular tautomerism. In solution (DMSO), the 1H-tautomer is thermodynamically favored over the 2H-tautomer.

  • 1H-form: H-3 is closer to the pyridine-like nitrogen (N2), resulting in a shift

    
     8.2 ppm.
    
  • 2H-form: If the 2H form were dominant, H-3 would shift upfield, and the symmetry of the benzene ring signals would alter.

  • Protocol Note: Broadening of the H-3 or H-7 signals often indicates rapid tautomeric exchange. This can be resolved by lowering the temperature to "freeze" the conformers or assessing the sample in a non-polar solvent like CDCl

    
     (though solubility is often poor).
    

Visualization of Analytical Logic

The following diagram illustrates the decision tree used to confirm the 4,6-dichloro substitution pattern based on splitting patterns.

NMR_Logic_Tree Start Analyze Aromatic Region (7.0 - 8.5 ppm) Count Count Aromatic Protons (Excluding NH) Start->Count ThreeH 3 Protons Found (H3, H5, H7) Count->ThreeH Target CheckH3 Identify H-3 (Most Deshielded Singlet ~8.2 ppm) ThreeH->CheckH3 CheckSplitting Analyze Splitting of Remaining 2 Protons CheckH3->CheckSplitting Ortho Large Doublets (J > 7 Hz) Ortho-Coupling Present CheckSplitting->Ortho Meta Small Doublets (J ~ 1.8 Hz) Meta-Coupling Only CheckSplitting->Meta Result_Wrong REJECT: 4,5- or 5,6-dichloro isomer Ortho->Result_Wrong Result_Correct CONFIRM: 4,6-dichloro substitution (H5 & H7 are isolated) Meta->Result_Correct

Figure 1: Decision logic for confirming 4,6-dichloro substitution pattern via spin-spin coupling analysis.

Troubleshooting & Quality Control

Common Impurities

During synthesis (often via hydrazine cyclization of 2,4-dichloro-6-nitrobenzaldehyde or similar routes), specific impurities may persist.

Impurity SignalApprox. ShiftOriginRemediation
Ethyl Acetate 4.03 (q), 1.99 (s)Recrystallization solventDry under high vacuum (50°C, 4h).
Hydrazine ~4.0 - 5.0 (broad)ReagentWash with dilute HCl, then neutralize.
Regioisomers Doublets with

Hz
Isomeric chlorinationRequires column chromatography (Hex/EtOAc).
Water Peak Interference

In DMSO-d6, dissolved water appears at 3.33 ppm . If the sample is "wet," this peak can broaden and drift, potentially obscuring H-5 or H-7 if the water content is extremely high (though unlikely to shift that far downfield).

  • Action: If water interferes, add a single crystal of D

    
    O to exchange the NH and H
    
    
    
    O protons, collapsing them or shifting them away from the aromatic region.

References

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.[1] (2014).[2] Supporting Information, S2-S10. Link

  • National Institutes of Health (PMC). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. (2011). J Org Chem. Discusses 1H vs 2H tautomerism and N-H exchange dynamics. Link

  • Michigan State University. Proton NMR Chemical Shift Data Tables. General reference for substituent effects (Cl) on aromatic rings. Link

  • Vertex AI Search. Compiled Spectral Data for Chlorinated Indazoles. (2025).[1][3] 4

Sources

Application Note: High-Purity Isolation of 4,6-dichloro-1H-indazole via Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of 4,6-dichloro-1H-indazole, a key building block in pharmaceutical research and development. The protocol details a robust flash chromatography method for the efficient removal of common synthetic impurities, with a particular focus on the challenging separation of regioisomers. Both normal-phase and reverse-phase strategies are discussed, offering flexibility depending on the specific impurity profile of the crude material. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for obtaining high-purity 4,6-dichloro-1H-indazole.

Introduction

4,6-dichloro-1H-indazole is a vital heterocyclic scaffold utilized in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for oncology and treatments for inflammatory diseases. The precise arrangement of the chloro substituents on the indazole core is critical for its pharmacological activity. Synthetic routes to 4,6-dichloro-1H-indazole can often yield a mixture of regioisomers, alongside other process-related impurities. The presence of these impurities, even in trace amounts, can significantly impact the efficacy, safety, and patentability of the final active pharmaceutical ingredient (API). Therefore, a robust and efficient purification method is paramount.

This application note presents a detailed protocol for the purification of 4,6-dichloro-1H-indazole using flash chromatography, a technique well-suited for preparative-scale separations in a research and development setting.

Understanding the Separation Challenge

The primary challenge in the purification of 4,6-dichloro-1H-indazole lies in the separation of the desired product from its regioisomers (e.g., 5,7-dichloro-1H-indazole or 4,7-dichloro-1H-indazole). These isomers often possess very similar polarities and physicochemical properties, making their separation by standard chromatographic techniques non-trivial.

Key Physicochemical Considerations:

  • Polarity: The two chlorine atoms on the aromatic ring increase the molecule's lipophilicity compared to unsubstituted indazole. The N-H group of the pyrazole ring provides a site for hydrogen bonding, contributing to its polarity.

  • Solubility: 4,6-dichloro-1H-indazole is expected to have good solubility in moderately polar organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in non-polar solvents like hexanes is likely to be lower.

  • pKa: The indazole N-H is weakly acidic, and the pyrazole nitrogens are weakly basic. This allows for the potential use of pH modifiers in the mobile phase to influence retention, particularly in reverse-phase chromatography.

Method Development Strategy

A systematic approach to method development is crucial for achieving optimal separation. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening various solvent systems and stationary phases to predict the separation on a flash column.

Diagram: Method Development Workflow

workflow cluster_prep Preparation cluster_tlc TLC Screening cluster_optimization Optimization & Selection cluster_flash Flash Chromatography crude Crude 4,6-dichloro-1H-indazole dissolve Dissolve in suitable solvent (e.g., DCM or MeOH) crude->dissolve tlc_np Normal-Phase TLC (Silica Gel) dissolve->tlc_np tlc_rp Reverse-Phase TLC (C18) dissolve->tlc_rp solvent_screening Test various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) tlc_np->solvent_screening tlc_rp->solvent_screening analyze_rf Analyze Rf values and spot separation solvent_screening->analyze_rf select_method Select optimal conditions (Normal or Reverse Phase) analyze_rf->select_method column_prep Pack and equilibrate column select_method->column_prep sample_load Load sample (dry or wet) column_prep->sample_load elution Run gradient elution sample_load->elution fraction_collection Collect and analyze fractions elution->fraction_collection

Caption: Workflow for chromatographic purification method development.

PART 1: Normal-Phase Flash Chromatography Protocol

Normal-phase chromatography, utilizing a polar stationary phase (silica gel) and a non-polar mobile phase, is often the first choice for the purification of moderately polar organic compounds.

Rationale for Method Selection:

Silica gel provides a cost-effective and versatile stationary phase. The separation is based on the differential adsorption of the compounds to the silica surface, driven by polar interactions. It is anticipated that subtle differences in the dipole moments of the dichloroindazole regioisomers will allow for their separation.

Experimental Protocol:
  • Sample Preparation (Dry Loading):

    • Dissolve the crude 4,6-dichloro-1H-indazole in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained. This dry-loading technique generally provides better resolution than direct liquid injection.[1]

  • Column Selection and Packing:

    • Select a silica gel flash column appropriately sized for the amount of crude material. A general rule of thumb is a sample-to-silica mass ratio of 1:30 to 1:100.

    • If packing manually, create a slurry of silica gel in the initial mobile phase solvent and carefully pack the column to avoid air bubbles.

  • Mobile Phase Selection and Elution:

    • A common and effective mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate.

    • Based on TLC analysis, a starting point for the gradient could be 95:5 hexanes:ethyl acetate, gradually increasing to a higher concentration of ethyl acetate.

    • TLC to Gradient Translation: Aim for a solvent system on TLC that gives the target compound an Rf value of approximately 0.2-0.3 for optimal separation on the column.[2]

Parameter Recommendation
Stationary Phase Silica Gel (40-63 µm particle size)
Mobile Phase A Hexanes
Mobile Phase B Ethyl Acetate
Gradient Profile 5% B to 50% B over 20 column volumes (CV)
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40g column)
Detection UV at 254 nm and 280 nm
  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by TLC or HPLC to determine the purity and identify the fractions containing the pure 4,6-dichloro-1H-indazole.

    • Combine the pure fractions and remove the solvent under reduced pressure.

PART 2: Reverse-Phase Flash Chromatography Protocol

Reverse-phase chromatography employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. This technique separates molecules based on their hydrophobicity and can be an excellent alternative or a secondary purification step if normal-phase chromatography provides insufficient resolution.[3]

Rationale for Method Selection:

Reverse-phase chromatography can offer a different selectivity compared to normal-phase, potentially resolving impurities that co-elute on silica gel. It is particularly effective for separating compounds with subtle differences in their hydrophobic character. The use of mobile phase modifiers like formic or acetic acid can improve peak shape for nitrogen-containing heterocycles.[3]

Experimental Protocol:
  • Sample Preparation:

    • Dissolve the crude or partially purified 4,6-dichloro-1H-indazole in a minimal amount of a strong solvent like methanol, acetonitrile, or DMF.

    • If solubility in the initial mobile phase is low, consider a dry loading approach by adsorbing the sample onto a small amount of C18 silica.[4]

  • Column Selection and Equilibration:

    • Choose a C18-functionalized silica gel flash column.

    • Equilibrate the column with the initial mobile phase composition for at least 5 column volumes to ensure a stable baseline.[4]

  • Mobile Phase Selection and Elution:

    • A typical mobile phase consists of water and acetonitrile or methanol.

    • The addition of a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can protonate the basic nitrogen atoms, leading to sharper peaks and potentially altered selectivity.[3]

Parameter Recommendation
Stationary Phase C18-functionalized Silica Gel
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Profile 10% B to 95% B over 20 CV
Flow Rate Dependent on column size
Detection UV at 254 nm and 280 nm
  • Fraction Collection and Analysis:

    • Collect fractions as guided by the UV detector.

    • Analyze the purity of each fraction using analytical reverse-phase HPLC.

    • Combine the pure fractions. Note that removal of water from the collected fractions will require lyophilization or extraction into an organic solvent followed by drying and evaporation.

Troubleshooting

Problem Potential Cause Suggested Solution
Poor Separation/Co-elution - Inappropriate solvent system- Column overloading- Sample loaded in too strong a solvent- Re-optimize the mobile phase using TLC with different solvent combinations (e.g., dichloromethane/methanol for normal phase).- Reduce the amount of sample loaded onto the column.- Use the dry loading technique.[1][4]
Tailing Peaks - Strong interaction with the stationary phase (especially with silica)- Presence of acidic or basic impurities- For normal phase, add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).- For reverse phase, ensure the mobile phase is buffered or contains an acid modifier.[3]
Low Recovery - Irreversible adsorption to the stationary phase- Compound instability on the column- If using silica, consider switching to a less acidic stationary phase like alumina.- Check the stability of the compound under the chromatographic conditions.
Inconsistent Retention Times - Incomplete column equilibration- Changes in mobile phase composition- Ensure the column is thoroughly equilibrated with the initial mobile phase before sample injection.- Use high-purity solvents and prepare fresh mobile phases.

Conclusion

The successful purification of 4,6-dichloro-1H-indazole is critical for its application in drug discovery and development. The flash chromatography methods detailed in this application note provide a robust and flexible approach to achieving high purity. Careful method development, beginning with TLC screening, is essential for selecting the optimal stationary and mobile phases to resolve the target compound from its regioisomers and other synthetic impurities. Both normal-phase and reverse-phase chromatography offer viable pathways to obtaining highly pure 4,6-dichloro-1H-indazole, enabling the advancement of promising pharmaceutical candidates.

References

  • UCT Science. SOP: FLASH CHROMATOGRAPHY.
  • Benchchem. identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
  • ResearchGate. Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. Available from: [Link]

  • Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Available from: [Link]

  • ResearchGate. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Available from: [Link]

  • ResearchGate. Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.

Sources

Application Note: Modular Diversification of 4,6-Dichloro-1H-Indazole for Kinase & Anti-Infective Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Rationale

The 4,6-dichloro-1H-indazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring in ATP-competitive kinase inhibitors (e.g., JNK, SGK, VEGFR) and showing potent activity in antimicrobial pharmacophores (targeting CYP51).

This guide addresses the two primary synthetic bottlenecks in developing libraries from this scaffold:

  • Regiocontrol of N-Alkylation: Controlling the thermodynamic (N1) vs. kinetic (N2) selectivity.

  • Orthogonal Functionalization: Preserving the C4/C6 chlorine atoms as lipophilic/metabolic handles while introducing diversity at the C3 position.

Scaffold Analysis: The "Electronic Fingerprint"

The 4,6-dichloro substitution pattern imparts specific properties:

  • Acidity: The electron-withdrawing nature of the chlorines increases the acidity of the N-H proton (pKa ~12 vs. ~14 for unsubstituted indazole), facilitating alkylation under milder conditions.

  • Lipophilicity: The C4-Cl and C6-Cl atoms fill hydrophobic pockets in enzyme active sites (e.g., the "gatekeeper" region in kinases).

  • Sterics: The C4-Cl provides significant steric bulk, often shielding the N1 position, which can surprisingly shift selectivity toward N2 if bulky electrophiles are used.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Objective: To install a diversity element (R1) at the N1 position with >90% regioselectivity.

Mechanism: N1-alkylation is the thermodynamic product.[1] However, the "indazolic shift" allows rapid tautomerization. Using a "tight" ion pair (Cs+) and a polar aprotic solvent promotes the thermodynamic N1 product over the kinetic N2 product.

Materials:

  • Substrate: 4,6-dichloro-1H-indazole (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) – Preferred over NaH for functional group tolerance.
    
  • Electrophile: Alkyl halide (R-X) (1.2 eq)

  • Solvent: DMF (Anhydrous)

  • Temp: 60°C

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 4,6-dichloro-1H-indazole (500 mg, 2.67 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add

    
     (1.74 g, 5.34 mmol) in a single portion. Stir at Room Temperature (RT) for 30 mins. Observation: The solution will turn yellow/orange as the anion forms.
    
  • Alkylation: Add the alkyl halide dropwise. Heat the mixture to 60°C.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The N1 isomer typically has a higher Rf (is less polar) than the N2 isomer.

  • Workup: Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Critical: Residual DMF can ruin subsequent coupling reactions.

  • Purification: Flash column chromatography.

    • N1-Isomer (Major): Elutes first.

    • N2-Isomer (Minor): Elutes second.

Validation (NMR Signature):

  • N1-Product: The C3-H proton typically appears at δ 8.0–8.2 ppm .

  • N2-Product: The C3-H proton is deshielded, shifting to δ 8.4–8.6 ppm due to the adjacent lone pair effect.

Protocol B: C3-Iodination & Suzuki-Miyaura Coupling

Objective: To install an aryl/heteroaryl group at C3 without disturbing the C4/C6 chlorines.

Rationale: Direct Suzuki coupling on the 4,6-dichloro core is difficult due to the low reactivity of aryl chlorides. Instead, we install a reactive "handle" (Iodine) at C3. The C-I bond is far more reactive towards Pd(0) than the C-Cl bonds, allowing chemoselective coupling.

Step 1: C3-Iodination

  • Dissolve N1-alkylated 4,6-dichloroindazole (1.0 eq) in DMF.

  • Add KOH (3.0 eq) followed by Iodine (

    
    , 1.2 eq).
    
  • Stir at RT for 2 hours.

  • Quench with saturated sodium thiosulfate (

    
    ) to remove excess iodine (color changes from dark red to yellow).
    
  • Isolate the 3-iodo-4,6-dichloro-1H-indazole derivative.

Step 2: Chemoselective Suzuki Coupling

  • Catalyst:

    
     (5 mol%) – Chosen for stability and efficiency with iodides.
    
  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.2 eq).
    
  • Base:

    
     (2M aqueous solution, 3.0 eq).
    
  • Solvent: Dioxane:Water (4:1).

  • Conditions: Degas with Nitrogen for 10 mins. Heat to 90°C for 4 hours.

    • Note: Do not exceed 100°C or prolonged reaction times, or you risk oxidative addition into the C6-Cl bond.

Data Summary & Troubleshooting

Table 1: Optimization of N-Alkylation Conditions

BaseSolventTempN1:N2 RatioYieldNotes
NaHTHF0°C60:4085%Kinetic control favors N2 mix.
Cs2CO3 DMF 60°C 92:8 94% Thermodynamic control (Recommended).
K2CO3AcetoneReflux80:2070%Slower reaction rate.

Table 2: Troubleshooting Common Issues

ProblemRoot CauseSolution
Low N1 Selectivity Steric clash between C7-H and bulky N1-electrophiles.Switch to smaller alkyl linkers or increase reaction temperature to ensure thermodynamic equilibrium.
Over-coupling (Cl reaction) Reaction temp >100°C or highly active catalyst (e.g., XPhos).Stick to Pd(dppf)Cl2 or Pd(PPh3)4 and keep T < 95°C.
Poor Solubility Dichloro-indazoles are highly lipophilic/crystalline.Use DMSO/Methanol mixtures for biological assays; ensure DMF is used for synthesis.

Visual Workflows (Graphviz)

Diagram 1: Synthetic Decision Tree

Caption: Logic flow for generating N1-substituted 4,6-dichloroindazole libraries.

IndazoleWorkflow Start 4,6-Dichloro-1H-Indazole Step1 N-Alkylation (Cs2CO3, DMF, 60°C) Start->Step1 Check Isomer Check (TLC/NMR) Step1->Check N1 N1-Isomer (Major) Thermodynamic Check->N1 High Rf N2 N2-Isomer (Minor) Kinetic Check->N2 Low Rf Step2 C3-Iodination (I2, KOH) N1->Step2 Step3 Suzuki Coupling (Pd(dppf)Cl2, 90°C) Step2->Step3 Final Final Library Compound (Kinase Inhibitor) Step3->Final

Diagram 2: Scaffold Reactivity Map

Caption: Electronic and steric reactivity profile of the 4,6-dichloroindazole core.

ReactivityMap Core Indazole Scaffold N1 N1 Position Nucleophilic (Major) Thermodynamic Sink Core->N1 N2 N2 Position Nucleophilic (Minor) Sterically Accessible Core->N2 C3 C3 Position Electrophilic via Halogenation Ideal for Cross-Coupling Core->C3 C4 C4-Chlorine Sterically Hindered Low Reactivity Core->C4 C6 C6-Chlorine Lipophilic Handle Metabolic Stability Core->C6

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Alam, R. M., & Keating, J. J. (2021).[1][2] Beilstein Journal of Organic Chemistry. [Link] Context: Defines the thermodynamic vs. kinetic control using Cs2CO3 vs NaH.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Zhang, L., et al. (2025). Molecules. [Link] Context: Reviews the biological targets (Kinases, IDO1) relevant to halo-indazoles.

  • Suzuki–Miyaura Reactions of 4,6-Dichloropyrimidine Analogs. Ahmad, G., et al. (2025). MDPI. [Link] Context: Provides comparative reactivity data for 4,6-dichloro systems in Pd-catalyzed couplings.

  • Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics. Laulhé, S., et al. (2016).[3] Organic Letters. [Link] Context: Advanced protocols for differentiating multiple halogen sites in heteroaromatics.

Sources

applications of 4,6-dichloro-1H-indazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4,6-Dichloro-1H-indazole in Medicinal Chemistry

Part 1: Core Directive & Executive Summary

Executive Summary: This guide outlines the medicinal chemistry applications of 4,6-dichloro-1H-indazole (CAS: 4498-67-3) . Unlike generic indazole scaffolds, the 4,6-dichloro substitution pattern offers unique physicochemical properties—specifically, enhanced lipophilicity, metabolic blockade at reactive sites, and specific halogen-bonding capabilities within hydrophobic ATP-binding pockets of kinases (e.g., FGFR, IDO1). This document provides validated protocols for the synthesis, functionalization, and biological evaluation of this scaffold, serving as a blueprint for accelerating hit-to-lead optimization campaigns.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Pharmacophore Analysis: The 4,6-Dichloro Advantage

In drug design, the indazole ring is a classic bioisostere of the indole moiety, often used to improve aqueous solubility and hydrogen bond donor/acceptor profiles. However, the 4,6-dichloro-1H-indazole variant is specifically selected for three mechanistic reasons:

  • Metabolic Stability: The C4 and C6 positions on the indazole ring are typical sites for cytochrome P450-mediated hydroxylation. Chlorine substitution blocks these "soft spots," significantly extending the half-life (

    
    ) of the molecule in microsomal stability assays.
    
  • Hydrophobic Pocket Filling: In kinase inhibitors (e.g., targeting FGFR or VEGFR), the "back pocket" of the ATP binding site is often hydrophobic. The 4,6-dichloro motif provides bulk and lipophilicity (

    
     value of Cl 
    
    
    
    0.71) to fill these cavities more effectively than the unsubstituted parent or the smaller difluoro analogs.
  • Electronic Modulation: The electron-withdrawing nature of the two chlorine atoms lowers the pKa of the N-H proton (N1), altering the hydrogen bond acidity and influencing the regioselectivity of N-alkylation reactions—a critical factor in library synthesis.

Synthetic Protocols

Protocol A: De Novo Synthesis of 4,6-Dichloro-1H-indazole Rationale: While commercially available, in-house synthesis allows for the introduction of isotopic labels or modification of the halogen pattern. The Jacobson Indazole Synthesis is the most robust method for this substitution pattern.

  • Starting Material: 2,4-Dichloro-6-methylaniline[1]

  • Reagents: Acetic anhydride, Sodium nitrite (NaNO₂), 18-Crown-6 (Phase transfer catalyst), Potassium acetate (KOAc), Chloroform/Benzene.

Step-by-Step Methodology:

  • Acetylation: Dissolve 2,4-dichloro-6-methylaniline (10 mmol) in acetic anhydride (20 mL). Heat to reflux for 1 hour. Pour into ice water, filter the precipitate, and dry to obtain the acetanilide intermediate.

  • Nitrosation: Suspend the acetanilide (10 mmol) in a mixture of acetic anhydride (15 mL) and acetic acid (15 mL). Cool to 0°C. Add sodium nitrite (15 mmol) portion-wise. Stir for 2 hours at 0°C.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. The diazonium intermediate undergoes intramolecular cyclization attacking the methyl group.

  • Hydrolysis: Add 10% NaOH solution to the reaction mixture and heat at 80°C for 1 hour to remove the acetyl group.

  • Workup: Acidify with HCl to pH 4. Extract with ethyl acetate (3 x 50 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Hexane:EtOAc 4:1).

Protocol B: C3-Functionalization (The "Hinge" Strategy) Rationale: For kinase inhibitors, the C3 position is often the vector for attaching the "hinge-binding" motif or the solubilizing tail.

  • Iodination: Dissolve 4,6-dichloro-1H-indazole (5 mmol) in DMF (10 mL). Add KOH (15 mmol) followed by Iodine (I₂, 5.5 mmol). Stir at RT for 3 hours. Quench with Na₂S₂O₃. This yields 4,6-dichloro-3-iodo-1H-indazole .[2]

  • Suzuki-Miyaura Coupling:

    • Mix the 3-iodo intermediate (1 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3 eq) in Dioxane/Water (4:1).

    • Degas with Argon. Heat at 90°C for 12 hours.

    • Note: The 4,6-dichloro pattern makes the C3-iodine highly reactive due to electronic activation, often requiring milder conditions than unsubstituted indazoles.

Biological Evaluation Protocols

Protocol C: Kinase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET) Target: FGFR1 (Fibroblast Growth Factor Receptor 1) - A common target for indazole derivatives.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute FGFR1 enzyme (human recombinant) to 2 nM in Kinase Buffer.

  • Substrate Mix: Prepare a solution containing 100 nM ULight-labeled Poly GT peptide and 5 µM ATP.

  • Compound Addition:

    • Dissolve 4,6-dichloro-1H-indazole derivatives in 100% DMSO.

    • Perform 3-fold serial dilutions (10 µM to 0.1 nM).

    • Add 50 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Reaction:

    • Add 2.5 µL Enzyme Mix. Incubate 10 min.

    • Add 2.5 µL Substrate Mix. Incubate 60 min at RT.

  • Detection: Add 5 µL EDTA-containing Europium-anti-phosphotyrosine antibody. Read on an EnVision plate reader (Excitation: 320 nm, Emission: 665 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.

Part 3: Visualization & Formatting

Data Presentation: Comparative Properties
PropertyIndazole (Parent)4,6-Difluoro-1H-indazole4,6-Dichloro-1H-indazole Impact on Drug Design
LogP (Lipophilicity) ~1.9~2.3~3.1 Improved membrane permeability; stronger hydrophobic interactions.
Metabolic Liability High (C4/C6 oxidation)LowVery Low Blocks P450 metabolism; extends in vivo half-life.
N-H Acidity (pKa) ~13.8~12.5~11.8 Facilitates easier deprotonation for N-alkylation reactions.
Halogen Bonding NoneWeak (F)Strong (Cl) Cl can form specific halogen bonds with backbone carbonyls in the target protein.
Visual Diagrams (Graphviz/DOT)

Diagram 1: Synthesis & Functionalization Workflow This diagram illustrates the logical flow from raw materials to active pharmaceutical ingredients (APIs) using the 4,6-dichloro-1H-indazole scaffold.

IndazoleWorkflow Start 2,4-Dichloro-6-methylaniline Inter1 Diazonium Intermediate Start->Inter1 NaNO2, AcOH (Nitrosation) Core 4,6-Dichloro-1H-indazole (The Scaffold) Inter1->Core Cyclization (Jacobson Synthesis) Func1 3-Iodo-4,6-dichloro-1H-indazole Core->Func1 I2, KOH (C3-Iodination) Func2 N1-Alkylated Derivatives Core->Func2 R-X, Cs2CO3 (N-Alkylation) Final Kinase Inhibitor Library (FGFR/IDO1 Targets) Func1->Final Suzuki Coupling (Ar-B(OH)2) Func2->Final SAR Optimization

Caption: Workflow for the synthesis and diversification of 4,6-dichloro-1H-indazole into bioactive kinase inhibitors.

Diagram 2: Mechanistic Rationale for Kinase Inhibition This diagram visualizes how the scaffold interacts within a generic kinase ATP-binding pocket.

InteractionMap Scaffold 4,6-Dichloro-1H-indazole Pocket Hydrophobic Pocket (Gatekeeper Region) Scaffold->Pocket Cl (C4/C6) Van der Waals / Hydrophobic Hinge Hinge Region (Glu/Met Backbone) Scaffold->Hinge N1-H / N2 Hydrogen Bonds Solvent Solvent Front Scaffold->Solvent C3-Substituent Solubilizing Group

Caption: Binding mode analysis: Cl atoms target the hydrophobic back-pocket, while N-atoms anchor to the kinase hinge.[3]

Part 4: References & Citations

  • BenchChem Technical Support Team. (2026). A Guide to the Synthesis of 4-Bromo-6-chloro-1H-indazole: A Key Intermediate in Kinase Inhibitor Development.[1] BenchChem Application Notes. Link

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry, 76(7). Link

  • Lier, F., et al. (2025). Regioselective N-alkylation of the 1H-indazole scaffold.[4][5] Beilstein Journal of Organic Chemistry. Link

  • Zhang, X., et al. (2021).[3][6] Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry. Link

  • Gaikwad, S., et al. (2022).[4] Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Pharmaceutical Negative Results. Link

Disclaimer: This Application Note is for research purposes only. All synthesis steps should be performed in a controlled laboratory environment by qualified personnel.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 4,6-dichloro-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide not just a protocol, but a deeper understanding of the reaction, troubleshooting guidance for common issues, and answers to frequently asked questions to improve your yield and purity.

Introduction to the Synthesis of 4,6-dichloro-1H-indazole

4,6-dichloro-1H-indazole is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The most common and classical approach to its synthesis is a variation of the Jacobson indazole synthesis. This method involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.

This guide will focus on the synthesis of 4,6-dichloro-1H-indazole from the readily available starting material, 2,4-dichloro-6-methylaniline. We will delve into the critical steps of this transformation, potential pitfalls, and strategies for optimization.

Recommended Synthetic Protocol

This protocol is based on the principles of the Jacobson indazole synthesis and has been adapted for the specific synthesis of 4,6-dichloro-1H-indazole.

Step 1: Acetylation of 2,4-dichloro-6-methylaniline

Objective: To protect the amine group and facilitate the subsequent diazotization and cyclization steps.

Materials:

  • 2,4-dichloro-6-methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • An appropriate reaction vessel with a stirrer and temperature control

Procedure:

  • In a clean, dry reaction flask, dissolve 2,4-dichloro-6-methylaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.1 - 1.5 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aniline.

  • The resulting solution of N-(2,4-dichloro-6-methylphenyl)acetamide can be used directly in the next step without isolation.

Step 2: Diazotization and Intramolecular Cyclization

Objective: To form the diazonium salt intermediate, which then undergoes intramolecular cyclization to form the indazole ring.

Materials:

  • Solution of N-(2,4-dichloro-6-methylphenyl)acetamide from Step 1

  • Sodium nitrite (NaNO₂) or an organic nitrite such as isoamyl nitrite

  • An appropriate solvent (e.g., chloroform, acetic acid)

  • A reaction vessel equipped with a stirrer, thermometer, and addition funnel

Procedure:

  • Cool the solution of N-(2,4-dichloro-6-methylphenyl)acetamide to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 - 1.5 eq) in water, or an organic nitrite, to the reaction mixture while maintaining the temperature strictly between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for several hours to facilitate the intramolecular cyclization. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

Objective: To isolate and purify the 4,6-dichloro-1H-indazole product.

Materials:

  • Reaction mixture from Step 2

  • Water

  • An organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography and recrystallization

Procedure:

  • Pour the reaction mixture into a larger volume of cold water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • For further purification, the product can be recrystallized from an appropriate solvent system, such as ethanol/water or toluene/hexanes.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 4,6-dichloro-1H-indazole and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Acetylation: The starting aniline is not fully converted to the acetamide, which is necessary for the subsequent steps. 2. Decomposition of Diazonium Salt: The diazonium salt is unstable and may decompose if the temperature is not strictly controlled during its formation.[1] 3. Inefficient Cyclization: The intramolecular cyclization may be slow or incomplete under the reaction conditions.1. Verify Acetylation: Before proceeding to the diazotization step, confirm the complete consumption of the starting aniline by TLC. If necessary, add more acetic anhydride or prolong the reaction time. 2. Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C. Use a reliable cooling bath and monitor the internal temperature of the reaction closely.[1] 3. Optimize Cyclization Conditions: After the diazotization is complete, gradually warm the reaction mixture to room temperature before heating to 50-60 °C. You may also consider extending the heating time or slightly increasing the temperature, while monitoring for product degradation.
Presence of a Major Impurity with a Similar Rf to the Product 1. Formation of Azo Byproducts: Diazonium salts can couple with electron-rich aromatic compounds, including the starting aniline or the product itself, to form colored azo compounds.[1] 2. Incomplete Cyclization: The diazonium salt may undergo other reactions, such as hydrolysis to form a phenol, if the cyclization is not efficient.1. Slow Addition of Diazotizing Agent: Add the sodium nitrite solution or organic nitrite very slowly to the reaction mixture to maintain a low concentration of the diazotizing agent and minimize side reactions. 2. Ensure Efficient Stirring: Good mixing is crucial to ensure that the diazonium salt reacts intramolecularly before it can react with other species. 3. Careful Chromatography: Use a long chromatography column and a shallow solvent gradient to improve the separation of the product from closely eluting impurities.
Dark-colored or Tarry Crude Product 1. Side Reactions at Elevated Temperatures: Overheating during the cyclization step can lead to the formation of polymeric or tarry byproducts. 2. Presence of Nitroso Compounds: Residual nitrous acid or nitroso compounds can lead to discoloration.1. Optimize Cyclization Temperature: Determine the optimal temperature for the cyclization step by running small-scale experiments at different temperatures. Avoid excessive heating. 2. Quenching of Excess Nitrite: After the diazotization step, a small amount of sulfamic acid can be added to quench any excess nitrous acid before heating. 3. Charcoal Treatment: During the work-up, a small amount of activated charcoal can be added to the organic solution to help remove colored impurities. Be aware that this may also adsorb some of your product.
Difficulty in Purifying the Product by Recrystallization 1. Inappropriate Solvent Choice: The chosen solvent system may not be suitable for the recrystallization of 4,6-dichloro-1H-indazole. 2. Presence of Oily Impurities: Oily byproducts can inhibit crystallization.1. Solvent Screening: Perform small-scale recrystallization trials with different solvent systems. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Mixed solvent systems, such as ethanol/water or toluene/hexanes, can also be effective.[2] 2. Pre-purification: If the crude product is very impure or oily, it is best to first purify it by column chromatography before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is the acetylation of the starting aniline necessary?

A1: The acetylation of the amino group serves two main purposes in the Jacobson synthesis. Firstly, the acetyl group is an activating group that facilitates the subsequent intramolecular electrophilic aromatic substitution (the cyclization step). Secondly, it protects the amino group from unwanted side reactions during the diazotization process.

Q2: Can I use other diazotizing agents besides sodium nitrite or isoamyl nitrite?

A2: Yes, other diazotizing agents can be used, but their reactivity and the reaction conditions may need to be adjusted. For example, tert-butyl nitrite is another common organic nitrite that can be used. The choice of diazotizing agent can sometimes influence the yield and purity of the product, especially with sterically hindered anilines like 2,4-dichloro-6-methylaniline.

Q3: My reaction is very slow. What can I do to speed it up?

A3: If the reaction is proceeding slowly, you can try a few things. For the acetylation step, you can slightly increase the reaction temperature or add a catalytic amount of a strong acid like sulfuric acid. For the cyclization step, you can try increasing the temperature, but do so cautiously as this can also lead to byproduct formation. Alternatively, you can explore the use of a different solvent that may better facilitate the reaction.

Q4: How do I know when the reaction is complete?

A4: The best way to monitor the progress of the reaction is by using Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at different time points and running them on a TLC plate against the starting material, you can visually track the disappearance of the starting material and the appearance of the product.

Q5: What are the key safety precautions I should take during this synthesis?

A5: Diazonium salts are potentially explosive, especially when isolated in a dry state. Therefore, it is crucial to keep the diazonium salt intermediate in solution and at a low temperature.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Acetic anhydride and glacial acetic acid are corrosive and should be handled with care.

Visualizing the Synthesis and Troubleshooting

Workflow for the Synthesis of 4,6-dichloro-1H-indazole

cluster_acetylation Step 1: Acetylation cluster_diazotization_cyclization Step 2: Diazotization & Cyclization cluster_purification Step 3: Purification start 2,4-dichloro-6-methylaniline acetamide N-(2,4-dichloro-6-methylphenyl)acetamide start->acetamide Acetic Anhydride, Glacial Acetic Acid diazonium Diazonium Salt Intermediate acetamide->diazonium NaNO₂ or Isoamyl Nitrite, 0-5 °C indazole 4,6-dichloro-1H-indazole (crude) diazonium->indazole Heat (50-60 °C) pure_indazole Pure 4,6-dichloro-1H-indazole indazole->pure_indazole Column Chromatography, Recrystallization cluster_causes cluster_solutions start Low Yield or Impure Product cause1 Incomplete Acetylation start->cause1 cause2 Diazonium Salt Decomposition start->cause2 cause3 Inefficient Cyclization start->cause3 cause4 Side Reactions (e.g., Azo Coupling) start->cause4 solution1 Verify Acetylation (TLC), Adjust Reagents/Time cause1->solution1 solution2 Strict Temperature Control (0-5 °C) cause2->solution2 solution3 Optimize Cyclization (Temp/Time) cause3->solution3 solution4 Slow Reagent Addition, Efficient Stirring cause4->solution4

Caption: A troubleshooting decision tree for common issues in the synthesis of 4,6-dichloro-1H-indazole.

References

  • Charette, A. B., et al. Synthesis of 1H-Indazoles via Silver(I)
  • Patents, Google. US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]

  • Patents, Google.
  • PubMed. Synthesis of indazole-based fluorophores. [Link]

  • Patents, Google. US6998489B2 - Methods of making indazoles.
  • Patents, Google.
  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Patents, Google. WO2017186693A1 - Synthesis of indazoles.
  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Patents, Google. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Patents, Google.
  • ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole (V). [Link]

  • RSC Publishing. Practical catalytic method for synthesis of sterically hindered anilines. [Link]

  • Scientific Research Publishing. An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. [Link]

  • ResearchGate. Synthesis of Novel Indazole-Derived Ionic Liquids. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • PubMed Central. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. [Link]

  • DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]

  • Reddit. What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. [Link]

  • Journal of Environmental Monitoring. Formation of organic by-products during chlorination of natural waters. [Link]

  • Chemistry LibreTexts. 14.4: Diazotization of Amines. [Link]

  • PubMed. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). [Link]

  • ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl... [Link]

  • Filo. Short notes on the following topics: Carbylamine reaction Diazotization ... [Link]

  • PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

  • Organic Syntheses. Indazole. [Link]

  • PubMed Central. Aliphatic Amines Unlocked for Selective Transformations through Diazotization. [Link]

  • Careers360. Diazotization Reaction Mechanism - Detailed Information with FAQs. [Link]

  • YouTube. Diazotisation Reaction with Mechanism | Organic Name Reactions|. [Link]

  • YouTube. Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. [Link]

  • ACS Publications. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. [Link]

  • PubMed Central. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. [Link]

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Technical Support Center: 4,6-Dichloro-1H-Indazole Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-CL2-46-PUR Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulties purifying 4,6-dichloro-1H-indazole . This scaffold is notoriously problematic due to three converging factors:

  • High Acidity of the N-H proton (pKa ~12-13): Causes severe peak tailing on silica gel and irreversible adsorption.

  • Tautomeric Equilibrium: The rapid shift between 1H- and 2H-isomers complicates NMR interpretation and chromatographic peak shape.

  • Solubility Profile: Poor solubility in non-polar solvents renders standard triturating ineffective, while high solubility in polar aprotic solvents traps impurities.

This guide provides a self-validating purification protocol based on the molecule's specific pKa properties, bypassing the need for difficult chromatography in early stages.

Module 1: The "Self-Validating" Acid-Base Extraction

Issue: “My product is a dark, tarry solid, and column chromatography yields smeared fractions.”

Root Cause: 4,6-dichloro-1H-indazole is a weak acid. Most synthesis byproducts (unreacted hydrazines, neutral azo-dimers, or tars) do not share this specific acidity window. We can exploit this to pull the product into water and wash away the junk.

The Protocol: This method is self-validating : if your compound precipitates upon acidification (Step 4), it confirms the presence of the indazole core.

  • Dissolution: Dissolve the crude brown solid in 1M NaOH (approx. 10 mL per gram of crude).

    • Why: The pKa of the indazole N-H is ~12. NaOH (pH 14) will quantitatively deprotonate it to the sodium salt (

      
      ), which is water-soluble.
      
  • The Wash (Critical): Extract this aqueous layer 2x with Dichloromethane (DCM) or Ethyl Acetate .

    • Why: The indazole salt stays in the water. Neutral organic impurities (starting materials, side products) move into the organic layer. Discard the organic layer.

  • Filtration: If the basic aqueous layer is still cloudy or contains black particulates, filter it through a Celite pad.

  • The "Crash" (Precipitation): Cool the aqueous solution to 0°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~2-3.

    • Observation: The solution will turn milky, and a white/off-white solid will precipitate. This is your protonated, purified 4,6-dichloro-1H-indazole.

  • Collection: Filter the solid, wash with plenty of water (to remove NaCl), and dry.

Visualization: Acid-Base Purification Workflow

IndazolePurification Crude Crude Reaction Mixture (Dark/Tarry) NaOH Dissolve in 1M NaOH (pH > 13) Crude->NaOH Wash Wash with DCM/EtOAc NaOH->Wash PhaseSep Phase Separation Wash->PhaseSep OrgPhase Organic Phase (Contains Impurities) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Contains Indazole Salt) PhaseSep->AqPhase Keep Acidify Acidify with 6M HCl to pH 2-3 AqPhase->Acidify Precipitate Precipitate Forms (Protonated Indazole) Acidify->Precipitate Filter Filter & Dry Precipitate->Filter

Caption: Logical flow for the pH-swing purification of acidic heterocycles.

Module 2: Chromatography Troubleshooting

Issue: “I see severe peak tailing or 'ghost' peaks on my LC-MS/Flash column.”

Root Cause: The N-H proton on the indazole interacts via hydrogen bonding with the silanol groups (Si-OH) on the silica stationary phase. This causes the molecule to "drag" through the column.

Troubleshooting Matrix:

ParameterStandard ConditionOptimized for Indazoles Why?
Stationary Phase Standard SilicaC18 (Reverse Phase) or Amine-Functionalized SilicaC18 eliminates silanol interactions; Amine silica repels the acidic proton.
Mobile Phase Modifier None / Formic Acid0.1% Triethylamine (TEA) TEA blocks active silanol sites and keeps the indazole deprotonated/neutral, sharpening the peak.
Solvent System Hexane/EtOAcDCM/Methanol (95:5) Indazoles have poor solubility in Hexane; DCM prevents precipitation on the column head.

Technical Note: If using LC-MS, do not use TEA if you are in positive mode (M+H), as it suppresses ionization. Use Ammonium Acetate (10mM) instead.

Module 3: Crystallization & Tautomerism

Issue: “The NMR shows broad peaks or split peaks, but LC-MS says it's pure.”

Explanation: Indazoles exist in a rapid equilibrium between the 1H-tautomer (thermodynamically favored) and the 2H-tautomer . In solution (CDCl3 or DMSO), this proton hops between nitrogens, causing NMR signal broadening. This is not an impurity.

Recrystallization Protocol: If the Acid-Base extraction (Module 1) yields 95% purity and you need >99% for biological assay:

  • Solvent Choice: Ethanol/Water or THF/Water .

    • Note: Avoid pure non-polar solvents (Hexane) as the compound will "oil out" rather than crystallize.

  • Procedure:

    • Dissolve solid in minimum boiling THF.

    • Add hot water dropwise until persistent turbidity (cloudiness) appears.

    • Allow to cool slowly to room temperature, then 4°C.

    • 4,6-dichloro isomer specific: This isomer crystallizes well as needles from Methanol if activated charcoal is used to remove colored oligomers first.

Visualization: Tautomeric Equilibrium

Tautomers T1 1H-Indazole (Thermodynamically Stable) T2 2H-Indazole (Kinetic/Transient) T1->T2 Fast H-Shift

Caption: Rapid proton transfer between N1 and N2 causes NMR broadening.

Frequently Asked Questions (FAQs)

Q: I am trying to alkylate the N1 position, but I get a mixture of N1 and N2 products. How do I separate them?

  • A: Unlike the parent indazole, the alkylated regioisomers do not interconvert . They can be separated by silica chromatography. The N1-isomer is usually less polar (higher Rf) and elutes first in Hexane/EtOAc gradients. The N2-isomer is more polar and elutes later.

Q: My starting material was 2,4-dichloro-6-fluorobenzaldehyde. What is the major impurity?

  • A: The major impurity is often the azine dimer . This forms if the hydrazine attacks two aldehyde molecules instead of cyclizing. This impurity is neutral and will be removed in the organic wash step of the Acid-Base protocol (Module 1).

Q: Why is my yield low after the Acid-Base extraction?

  • A: You may not have acidified enough. The pKa is ~12, but to precipitate it fully from water, you must drive the equilibrium completely to the neutral form. Ensure the pH is below 3 . If the pH is 7-8, the molecule is still partially soluble.

References
  • BenchChem Technical Support Team. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2024). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from

  • Organic Chemistry Portal. (2024). Indazole Synthesis and Purification Strategies. Retrieved from

  • Bordwell, F. G. (1988).[1] Equilibrium Acidities in Dimethyl Sulfoxide Solution (pKa Data). Accounts of Chemical Research. Retrieved from

  • University of Rochester. (2023). Reagents & Solvents: Solvents for Recrystallization of Heterocycles. Retrieved from

Sources

4,6-dichloro-1H-indazole solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Last Updated: February 7, 2026 Subject: Troubleshooting precipitation events in aqueous buffers (PBS, HEPES, Media).

Executive Summary: Why is this happening?

If you are observing immediate precipitation ("crashing out") when diluting 4,6-dichloro-1H-indazole (4,6-DCI) from DMSO into aqueous buffers, this is a predictable physicochemical event, not a user error.

4,6-DCI presents a "perfect storm" for solubility issues in biological assays:

  • High Lipophilicity: The two chlorine atoms significantly increase the LogP (partition coefficient) compared to the parent indazole.

  • The pKa Trap: The indazole N-H proton is weakly acidic (pKa ~13–14). At physiological pH (7.4), the molecule remains 99.9% protonated (neutral). Neutral species have the lowest aqueous solubility.

  • Solvent Shock: When you dilute a DMSO stock into water, the DMSO molecules rapidly hydrogen-bond with water.[1] This strips the "solvation shell" away from the hydrophobic 4,6-DCI molecules, forcing them to aggregate and crystallize instantly.

Troubleshooting Decision Tree

Use this workflow to determine the correct solubilization strategy for your specific assay.

Solubility_Workflow Start Start: Precipitation Observed Check_Conc Final Conc. Required? Start->Check_Conc Low_Conc < 10 µM Check_Conc->Low_Conc Low High_Conc > 10 µM Check_Conc->High_Conc High DMSO_Tol Can tolerate 1% DMSO? Low_Conc->DMSO_Tol Assay_Type Assay Tolerance? High_Conc->Assay_Type Sol_B Strategy B: Cyclodextrin Complexation Assay_Type->Sol_B Enzymatic / Protein Free Sol_C Strategy C: Albumin/Serum Carrier Assay_Type->Sol_C In Vivo / Protein Rich Sol_A Strategy A: Serial Dilution (Step-Down) DMSO_Tol->Sol_A Yes DMSO_Tol->Sol_B No (Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on concentration and assay tolerance.

Formulation Strategies & Protocols
Strategy A: The "Step-Down" Serial Dilution (Kinetic Solubility)

Best for: Biochemical assays, IC50 determination (< 10 µM).[1][2] Mechanism: Prevents the "shock" of moving from 100% DMSO to 0% DMSO instantly.

Protocol:

  • Prepare Master Stock: Dissolve 4,6-DCI in 100% anhydrous DMSO to 10 mM.

  • Intermediate Dilution: Prepare a "working stock" at 100x your final concentration using pure DMSO , not water.

    • Example: If you need 10 µM final, make a 1 mM stock in DMSO.

  • The Critical Step: Rapidly inject the 1 mM DMSO stock into your buffer while vortexing .

    • Do not add buffer to the DMSO. Add DMSO to the buffer.

    • Limit: Ensure final DMSO concentration is ≤ 1% (v/v).[1]

Strategy B: Cyclodextrin Complexation (Thermodynamic Stability)

Best for: High concentrations (> 10 µM), cell culture, or long-duration incubations.[1][2] Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "bucket" around the hydrophobic 4,6-DCI molecule, shielding it from water while keeping it in solution.[1][2]

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in your buffer (e.g., PBS).[1] Filter sterilize (0.22 µm).

  • Solubilization:

    • Option 1 (Solid): Add solid 4,6-DCI directly to the 20% CD solution.[1] Sonicate at 37°C for 30–60 minutes.

    • Option 2 (Solvent Assist): Dissolve 4,6-DCI in a minimal volume of DMSO (e.g., 20 µL).[1][2] Add this dropwise to 1 mL of the 20% CD solution with constant stirring.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet is visible, the complex is stable.

Technical FAQs

Q: Can I just add acid or base to dissolve it? A: No.

  • Acid:[2][3][4] 4,6-DCI is not basic enough to be protonated by mild acids (like acetic acid).[1][2] You would need strong mineral acids, which are incompatible with biology.[1]

  • Base: You would need a pH > 12 to deprotonate the indazole nitrogen (pKa ~13-14).[1] This pH will denature proteins and kill cells immediately.

Q: My solution looks clear, but I lost activity. Why? A: You likely have "invisible precipitation" or adsorption.

  • Adsorption:[1][2] Lipophilic indazoles stick to plastic. Use glass vials or "low-binding" polypropylene plastics.

  • Micro-aggregates: The compound may have formed colloidal aggregates that scatter light too weakly to be seen by the naked eye but are too large to bind the target receptor. Always spin down your working solution (10,000 x g) before use. If the activity drops after spinning, your compound was never truly dissolved.[2]

Q: Why does it work in media with serum (FBS) but not in PBS? A: Serum contains Albumin (BSA/HSA).[2] Albumin is a natural carrier protein that binds lipophilic drugs (similar to cyclodextrin). In PBS, you lack this carrier, so the compound crashes out. If you must use serum-free conditions, replace the serum with HP-β-CD (Strategy B).[1][2]

Physicochemical Data Summary
PropertyValueImplication for Handling
LogP ~3.5 – 4.0 (Est.)Highly Lipophilic.[1] Sticks to plastic tips/tubes.
pKa (Indazole NH) ~13.8Neutral at pH 7.[1]4. No electrostatic repulsion to prevent aggregation.
DMSO Solubility > 50 mMExcellent stock solvent.
Aq. Solubility (pH 7) < 5 µM (Est.)[1][2]Critical Failure Point. Requires carrier (CD/Albumin).[1]
Visualizing the Mechanism

The following diagram illustrates the molecular behavior during the "Crash Out" event versus the Cyclodextrin solution.

Mechanism cluster_0 Scenario A: Direct Dilution (Failure) cluster_1 Scenario B: Cyclodextrin (Success) DMSO_Stock 4,6-DCI in DMSO (Solvated by DMSO) Water_Add Add to Aqueous Buffer DMSO_Stock->Water_Add Precip DMSO binds Water 4,6-DCI Aggregates (PRECIPITATION) Water_Add->Precip CD_Sol HP-beta-CD Buffer (Hydrophobic Cavities) Complex Inclusion Complex (4,6-DCI inside CD) CD_Sol->Complex Soluble Stable Solution (No Aggregation) Complex->Soluble

Figure 2: Mechanistic comparison of direct dilution vs. cyclodextrin complexation.[1]

References
  • Physicochemical Properties of Indazoles

    • Source: Claramunt, R. M., et al. (2022).[1][2] "Study of the Addition Mechanism of 1H-Indazole...". The Journal of Organic Chemistry.

    • Relevance: Establishes the tautomerism and acidity (pKa)
    • [1][2][5]

  • Cyclodextrin Solubilization Strategies

    • Source: Brewster, M. E., & Loftsson, T. (2007).[1][2] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

    • Relevance: Validates HP-β-CD as the gold standard for solubilizing neutral, lipophilic small molecules in aqueous media.[1]

  • DMSO "Crash Out" Phenomena

    • Source: Di, L., & Kerns, E. H. (2006).[1][2] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

    • Relevance: Explains the kinetic precipitation mechanism when diluting DMSO stocks into buffer.

Sources

Technical Support Center: Stability & Handling of 4,6-Dichloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because you have encountered inconsistent IC50 data, unexpected precipitation in cell media, or "ghost peaks" in your LC-MS traces.

4,6-Dichloro-1H-indazole is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors. However, its stability profile is deceptive. While the indazole core is aromatic and robust, the specific arrangement of chlorine atoms at positions 4 and 6 creates distinct vulnerabilities:

  • Lipophilicity-Driven Precipitation: The chlorines significantly increase logP, causing "silent precipitation" in aqueous buffers.

  • Photolability: Aryl chlorides are susceptible to radical photodehalogenation.

  • Acidity Shifts: The electron-withdrawing chlorines increase the acidity of the N-H proton, altering solubility dynamics in pH-neutral buffers.

This guide replaces generic advice with chemically grounded protocols to stabilize your solutions.

Module 1: Solubilization & Stock Preparation

The Issue: "My compound crashed out upon dilution."

Diagnosis: You likely triggered "Solvent Shock." Directly pipetting a 100% DMSO stock into an aqueous buffer (like PBS or RPMI) creates a localized region of high water content before mixing is complete. The hydrophobic 4,6-dichloro-1H-indazole molecules aggregate instantly, forming micro-precipitates that are invisible to the naked eye but devastating to assay reproducibility.

The Solution: Stepwise "Intermediate" Dilution

Do not jump from DMSO to Water. Use an intermediate solvent bridge.

Protocol: The "Solvent Bridge" Method

Objective: Dilute a 10 mM DMSO stock to 10 µM Assay Buffer.

  • Prepare Stock: Dissolve solid 4,6-dichloro-1H-indazole in anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Intermediate Step: Dilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol .

    • Why? These solvents are miscible with both DMSO and water but suppress aggregation.

  • Final Step: Dilute the Intermediate mix into your pre-warmed (37°C) assay buffer while vortexing.

Visual Workflow: Preventing Precipitation

SolventShock Figure 1: The Solvent Bridge Method to prevent hydrophobic aggregation. Stock 10mM Stock (100% DMSO) Precip Direct Dilution (CRASH OUT) Stock->Precip Add to PBS Inter Intermediate Mix (10% DMSO / 90% PEG-400) Stock->Inter 1:10 Dilution Final Assay Ready (1% DMSO / 9% PEG / Buffer) Inter->Final Dilute to Buffer

Module 2: Chemical Stability & Storage

The Issue: "My stock solution turned yellow/brown."

Diagnosis: Photodehalogenation or N-Oxidation. Chlorinated heterocycles are sensitive to UV and high-intensity visible light. The C-Cl bond, particularly at the 4-position (peri-position to the nitrogen), is prone to homolytic cleavage, generating a radical that abstracts hydrogen from the solvent (DMSO).

The Solution: Dark Storage & Hygroscopicity Management
Critical Insight: The DMSO-Water Trap

DMSO is hygroscopic.[1] It absorbs water from the air.[1]

  • Dry DMSO freezing point: 18.5°C.

  • Wet DMSO (3% water) freezing point: ~5°C.

  • Risk: If your freezer fluctuates between -5°C and 5°C, a "wet" stock will undergo repeated freeze-thaw cycles, accelerating degradation.

Troubleshooting Table: Storage Parameters
ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSOPrevents hydrolytic cleavage and freezing point depression.
Container Amber Glass VialsBlocks UV light to prevent C-Cl bond homolysis.
Headspace Argon or NitrogenDisplaces oxygen; prevents N-oxide formation.
Temp -20°C (Constant)Stops kinetic degradation. Avoid "frost-free" freezers (temp cycling).
Thawing 37°C Water BathRapid thawing prevents local high-concentration "seeds" from crystallizing.

Visual Mechanism: Photodegradation Pathway

Degradation Figure 2: Photodehalogenation pathway. Light exposure leads to loss of Chlorine (M-35). Compound 4,6-dichloro-1H-indazole (Intact) Excited Excited State (Radical Formation) Compound->Excited UV Light (hν) Radical Aryl Radical (Cl• Loss) Excited->Radical Homolytic Fission Product Dechlorinated Product (Mass = M-35) Radical->Product H-Abstraction (from DMSO)

Module 3: Assay Interference (FAQs)

Q: Why do I see inhibition in my biochemical assay, but it disappears when I add Triton X-100? A: You are observing promiscuous inhibition via aggregation . 4,6-dichloro-1H-indazole is highly hydrophobic. In the absence of detergent, it forms colloidal aggregates that sequester enzymes non-specifically.

  • Fix: Always include 0.01% Triton X-100 or 0.005% Tween-20 in your assay buffer. If the IC50 shifts significantly (>10-fold) upon adding detergent, your previous data was an artifact.

Q: The LC-MS shows two peaks with the same mass. Is my compound impure? A: Likely not. You are seeing Tautomerism . Indazoles exist in dynamic equilibrium between 1H-indazole and 2H-indazole forms.[2]

  • 1H-form: Thermodynamically favored (usually >90%).

  • 2H-form: Minor tautomer.

  • Note: In non-polar solvents or gas phase (MS source), the ratio may shift. Do not purify these "impurities"; they are intrinsic to the molecule.

References

  • PubChem. 4,6-Difluoro-1H-indazole (Analogous Structure Data). National Library of Medicine. Link

  • MedChemExpress. 4-Bromo-1H-indazole Technical Data Sheet (Solubility Protocols).Link

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. (Explains DMSO hygroscopicity and freezing point depression). Link

  • Journal of Organic Chemistry. Organocatalytic Halogenation of Indazoles. (Discusses halogen stability and acidity). Link

  • Fisher Scientific. Safety Data Sheet: Indazole Derivatives.Link

Sources

Technical Support Center: Crystallization of 4,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4,6-dichloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guide, presented in a question-and-answer format, provides not only procedural steps but also the fundamental scientific reasoning to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Problem 1: No Crystals Form Upon Cooling

Question: I have dissolved my crude 4,6-dichloro-1H-indazole in a hot solvent and allowed it to cool, but no crystals have appeared, even after an extended period in an ice bath. What is happening and what should I do?

Answer: This is a classic sign that your solution is not sufficiently supersaturated, which is the thermodynamic driving force for crystallization. For crystals to form, the concentration of the solute must exceed its equilibrium solubility at a given temperature. If the solution remains clear upon cooling, it means you have likely used too much solvent.[1][2][3]

The primary reasons for failure to crystallize from a clear solution are:

  • Excess Solvent: The concentration of 4,6-dichloro-1H-indazole is below the saturation point at the cooled temperature.

  • High Solubility: The chosen solvent may be too good, keeping the compound soluble even at low temperatures.

  • Kinetic Barrier: Nucleation, the initial formation of small crystal aggregates, has a kinetic energy barrier that has not been overcome.

  • Reduce Solvent Volume:

    • Gently reheat the flask to boiling.

    • Evaporate a portion of the solvent (e.g., 20-30% of the total volume) under a nitrogen stream or by careful boiling.[4] Be cautious not to evaporate too quickly, which could cause the compound to "crash out" as an amorphous solid.

    • Allow the solution to cool again slowly.

  • Induce Nucleation (Seeding):

    • Seed Crystals: If you have a small amount of solid 4,6-dichloro-1H-indazole, add a single, tiny crystal to the cooled, supersaturated solution.[4] This provides a pre-formed template for crystal growth, bypassing the initial nucleation energy barrier.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[5] The microscopic imperfections on the glass provide nucleation sites. You may hear a faint scratching sound, which is often sufficient to initiate crystal growth.[5][6]

  • Introduce an Anti-Solvent:

    • If you are using a polar solvent in which your compound is soluble (e.g., Ethanol, THF), you can slowly add a non-polar "anti-solvent" in which it is insoluble (e.g., Hexanes, Water) dropwise until the solution becomes persistently cloudy (turbid).

    • Gently warm the solution until it becomes clear again, and then allow it to cool slowly. This technique carefully adjusts the solvent polarity to reduce solubility.[4]

  • Drastic Cooling (Last Resort):

    • If other methods fail, placing the solution in a dry ice/acetone bath can sometimes force precipitation. Note that this rapid cooling often leads to the formation of very small, potentially less pure crystals.[4]

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Question: Upon cooling, my dissolved 4,6-dichloro-1H-indazole separated as a viscous liquid or oil, not as solid crystals. How can I prevent this?

Answer: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid-liquid phase separation rather than a solid.[7][8] This typically occurs when a highly concentrated solution is cooled below the compound's melting point, creating a supersaturated state where the solute is still molten.[9] This oil is essentially a liquid form of your impure compound and can be difficult to solidify.

Oiling out is favored under conditions of:

  • High Supersaturation: The concentration of the solute is too high.

  • Rapid Cooling: The system is cooled too quickly, not allowing sufficient time for molecules to orient into a crystal lattice.[9]

  • Presence of Impurities: Impurities can depress the melting point of the mixture and interfere with crystal lattice formation.[10][11]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the solute.

  • Reduce the Cooling Rate:

    • Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, insulated from the cold surface with a cork ring or paper towels.[1]

    • Once at room temperature, move the flask to a refrigerator (~4 °C), and only then to an ice bath (0 °C). Gradual cooling is critical.[9]

  • Decrease Solute Concentration:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent (10-20% more) to create a more dilute solution.[9]

    • Attempt the slow cooling process again. While this may slightly reduce the yield, it significantly improves the quality of crystallization.[1]

  • Change the Solvent System:

    • Select a solvent with a lower boiling point.

    • Experiment with a solvent mixture. A combination of a "good" solvent and a "poor" solvent (anti-solvent) can modulate solubility more effectively.[9] For a polar compound like 4,6-dichloro-1H-indazole, a system like Ethanol/Water or Toluene/Hexane might be effective.

The following diagram illustrates the thermodynamic choice between direct crystallization and oiling out. The goal is to steer the process down the desired kinetic path.

G A Hot Saturated Solution (Single Liquid Phase) B Supersaturated Solution (Metastable Zone) A->B Cooling C Desired Crystalline Solid (Nucleation & Growth) B->C Slow Cooling Low Supersaturation Nucleation Sites D Oiled Out State (Liquid-Liquid Phase Separation) B->D Rapid Cooling High Supersaturation Impurities Present E Amorphous Solid or Poor Quality Crystals D->E Spontaneous/ Uncontrolled Solidification

Caption: Thermodynamic pathways for crystallization versus oiling out.

Problem 3: The Crystallization Yield is Very Low

Question: I successfully obtained crystals, but after filtration and drying, my final yield is less than 50%. Where did my product go?

Answer: A low recovery is a frustrating issue that typically points to one of several experimental pitfalls. The most common cause is using an excessive amount of solvent, meaning a significant portion of your compound remains dissolved in the mother liquor.[1]

  • Excessive Solvent: As mentioned, this is the most frequent error.

  • Premature Crystallization: Crystals may have formed in the filter funnel during a hot filtration step if one was performed.

  • Incomplete Transfer: Material loss during transfers between flasks or to the filtration apparatus.

  • Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are highly soluble will dissolve the product.

  • Check the Mother Liquor:

    • Take the filtrate (mother liquor) and concentrate it by about 50% using a rotary evaporator.

    • Cool the concentrated solution. If a significant second crop of crystals forms, it confirms that too much solvent was used initially.[1]

  • Optimize the Solvent Volume:

    • In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude solid. Work in small solvent additions.

  • Refine Washing Technique:

    • Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. The cold temperature minimizes the solubility of your product, thus preventing loss during the wash.

    • Ensure the vacuum is disconnected from the filter flask before adding the wash solvent. Allow the solvent to soak the crystal cake briefly, then reapply the vacuum.

  • Prevent Premature Crashing:

    • If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing in the filter paper.

This flowchart provides a systematic approach to diagnosing common crystallization problems.

G start Start: Dissolved crude product in hot solvent & cooled q1 Did anything precipitate? start->q1 q2 Is it a solid or an oil? q1->q2 Yes sol1 Problem: Solution is not supersaturated. Action: - Evaporate solvent - Add anti-solvent - Scratch/Seed q1->sol1 No sol2 Problem: 'Oiling Out' Action: - Reheat & add more solvent - Cool much slower - Change solvent q2->sol2 Oil sol3 Success: Crystals Formed! Proceed to filtration. q2->sol3 Solid

Caption: A decision-making workflow for initial crystallization troubleshooting.

Problem 4: Crystals are Discolored or Impure

Question: My final product is crystalline, but it has a noticeable color (e.g., yellow or brown) and/or analytical data (NMR, LC-MS) shows the presence of impurities. How can I improve the purity?

Answer: The goal of crystallization is purification. If impurities are retained, it's because they have either co-crystallized within the lattice or are adsorbed onto the crystal surface.[12] Colored impurities are often highly conjugated organic molecules that can be removed with activated carbon.

  • Surface Adsorption: Impurities from the mother liquor remain on the crystal surface due to inadequate washing.[12]

  • Inclusion/Occlusion: Impurities become trapped within the growing crystal. This happens when crystallization occurs too rapidly, as the fast-growing crystal lattice doesn't have time to exclude molecules that don't fit perfectly.[1][12]

  • Co-crystallization: The impurity has a very similar structure to the target molecule and can be incorporated into the crystal lattice.

  • Decolorize with Activated Carbon:

    • Dissolve the impure solid in the minimum amount of hot solvent.

    • Add a very small amount of activated carbon (a tiny spatula tip is usually enough). Using too much will adsorb your product and reduce the yield.[1]

    • Keep the solution boiling for a few minutes to allow the carbon to adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the fine carbon particles.

    • Allow the clear, hot filtrate to cool slowly.

  • Slow Down Crystal Growth:

    • As discussed previously, rapid crystallization traps impurities.[11] Ensure the cooling process is as slow as possible to allow for the formation of a more perfect, and therefore purer, crystal lattice. Add slightly more solvent than the minimum required to slow down the process.[1]

  • Perform a Second Recrystallization:

    • Sometimes, a single crystallization is not sufficient to remove all impurities, especially if they are present in high concentrations. Repeating the entire process with the once-crystallized material can significantly improve purity.

Data & Reference Tables

Table 1: Properties of 4,6-dichloro-1H-indazole and Related Solvents

This table provides key physical properties to aid in solvent selection. Indazoles are polar heterocyclic compounds; their solubility is governed by the polarity of the solvent and the potential for hydrogen bonding.[13][14]

Compound/SolventMolecular Weight ( g/mol )Boiling Point (°C)PolarityNotes on Suitability
4,6-dichloro-1H-indazole 187.02N/A (Solid)Polar HeterocycleExpected to be soluble in polar organic solvents.[13]
Toluene92.14111Non-polarGood for dissolving crude material and can be paired with hexanes as an anti-solvent.
Ethanol46.0778Polar, ProticOften a good first choice for polar compounds. Can be paired with water as an anti-solvent.
Ethyl Acetate88.1177Polar, AproticA moderately polar solvent, often effective.
Dichloromethane (DCM)84.9340Moderately PolarLow boiling point can be useful, but solubility might be too high for good recovery.
Hexanes~86.18~69Non-polarLikely a poor solvent, making it an excellent anti-solvent or washing agent.
Water18.02100Very Polar, ProticLow solubility expected, but can be used as an anti-solvent with alcohols.[3]

Note: Data for 4,6-dichloro-1H-indazole is based on its structure and properties of similar indazole derivatives.[15][16][17][18][19] Exact experimental data may vary.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • What should I do if crystallisation does not occur? (2017). Quora. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). PMC. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Sami Publishing Company. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PMC. [Link]

  • Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. (2018). PMC. [Link]

  • Impact of impurities on crystal growth. (2023). Nature. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PMC. [Link]

  • Initiating Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. (2021). ResearchGate. [Link]

  • 4,6-Dichloro-1H-indole. PubChem. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Effect of Impurities on the Growth Kinetics of Crystals. (2018). ResearchGate. [Link]

  • Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. (2019). MDPI. [Link]

  • The Versatility of Indazole Derivatives in Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 4,6-Difluoro-1H-indazole. PubChem. [Link]

  • Solid State Concerns During Drug Discovery and Development. (2012). ResearchGate. [Link]

  • Inducing Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). American Chemical Society. [Link]

  • An Improved Preparation of 4-Chloro-1H-indazole (V). (2011). ResearchGate. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed. [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (2021). ERA. [Link]

  • Indazole – Knowledge and References. Taylor & Francis. [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Preprints.org. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. [Link]

  • The Effect and Counter-Effect of Impurities on Crystallization of an Agrochemical Active Ingredient. (2020). ResearchGate. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2022). Chemical Science and Technology. [Link]

  • Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. (2016). MDPI. [Link]

  • Experimental investigation and prediction of oiling out during crystallization process. (2013). ResearchGate. [Link]

  • Successfully preventing crystallization of parenteral formulations using solubility measurements. (2023). Technobis. [Link]

  • 6-Chloro-4-fluoro-1H-indazole. PubChem. [Link]

  • Product List. Hyma Synthesis Pvt. Ltd. [Link]

Sources

Technical Support Center: 4,6-dichloro-1H-indazole (4,6-DCI)

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 4,6-dichloro-1H-indazole , designed for researchers and drug discovery professionals.

Senior Application Scientist Desk Subject: Troubleshooting Off-Target Effects & Assay Interference Reference ID: CAS 4498-42-0 | Scaffold: Halogenated Indazole

Executive Summary

4,6-dichloro-1H-indazole (4,6-DCI) is a "privileged scaffold" in medicinal chemistry, widely utilized as a fragment for kinase inhibitors (e.g., FGFR, Aurora kinase) and metabolic modulators (e.g., IDO1 inhibitors). While it provides excellent ligand efficiency and hydrophobic pocket filling, its structural properties introduce specific off-target risks and assay interference mechanisms.

This guide addresses the three most critical technical challenges reported by users: Kinase Promiscuity , CYP450 Inhibition , and Fluorescence Interference .

Section 1: Kinase Promiscuity & Selectivity

Q: I am using 4,6-DCI as a fragment lead, but I am observing inhibition across multiple unrelated kinase families. Is this a non-specific aggregation effect?

A: While aggregation is possible, the primary cause is likely ATP-mimicry . The indazole core is a classic bioisostere for the purine ring of ATP.

The Mechanism

The 4,6-dichloro substitution pattern increases lipophilicity (clogP ~3.2), allowing the molecule to anchor deeply into the hydrophobic back-pocket of the kinase hinge region. Without specific "gatekeeper" side chains to enforce selectivity, 4,6-DCI acts as a Type I ATP-competitive inhibitor against a broad "kinome" panel.

Common Off-Target Hits:

  • FGFR1/2/3: The 4,6-dichloro motif is a known pharmacophore for Fibroblast Growth Factor Receptors.

  • Aurora Kinases (A & B): High affinity due to the size of the active site.

  • DYRK1A: A frequent off-target for indazole scaffolds.

Troubleshooting Protocol: Distinguishing Promiscuity from Specificity

To validate your hit, you must rule out pan-assay interference (PAINS) and aggregation.

Step-by-Step Validation Workflow:

  • Detergent Sensitivity Test: Run your biochemical assay with and without 0.01% Triton X-100 or CHAPS .

    • Result: If IC50 shifts >10-fold, the inhibition is likely due to colloidal aggregation (non-specific), not binding.

  • ATP Competition Assay: Measure IC50 at

    
     and 
    
    
    
    .
    • Result: A linear shift in IC50 confirms ATP competitiveness (classic scaffold behavior).

  • Regioisomer Check: Ensure you are not using the 5,7-dichloro isomer. (See Section 4).

Visualization: The Promiscuity Pathway

Kinase_Promiscuity DCI 4,6-dichloro-1H-indazole ATP_Pocket ATP Binding Pocket (Hinge Region) DCI->ATP_Pocket H-Bonding (N1/N2) Specific Target Kinase (e.g., IDO1, Specific RTK) ATP_Pocket->Specific Designed Interaction OffTarget Off-Target Kinases (FGFR, Aurora, DYRK) ATP_Pocket->OffTarget Scaffold Promiscuity (Lack of Selectivity Tail)

Figure 1: The mechanism of Indazole scaffold promiscuity. The core mimics ATP, leading to off-target binding unless specific "selectivity tails" are chemically attached.

Section 2: Metabolic Stability & CYP Inhibition

Q: Our ADME screens show poor metabolic stability and potential drug-drug interaction (DDI) flags. Which enzymes does 4,6-DCI inhibit?

A: The 4,6-dichloro motif renders the molecule electron-deficient and highly lipophilic, making it a high-affinity ligand for Cytochrome P450 enzymes and a potential substrate for oxidative metabolism.

Key Off-Target Interactions
EnzymeInteraction TypeMechanismRisk Level
CYP3A4 Reversible InhibitionLipophilic binding to the heme active site.High
CYP11B2 InhibitionIndazoles are known inhibitors of Aldosterone Synthase.[1]Moderate
CYP2D6 InhibitionInteraction with the basic nitrogen (N2) if protonated.Low-Moderate
Troubleshooting: Improving Metabolic Stability

If 4,6-DCI is your core scaffold, you must block metabolic "soft spots" to reduce clearance.

  • Block C-3 Position: The C-3 carbon on the indazole ring is prone to oxidative attack.

    • Solution: Introduce a substituent (e.g., -CH3, -Cl, or amide) at C-3.

  • N-Alkylation: The free N-H (N1) is a site for Phase II glucuronidation.

    • Solution: Alkylate N1 early in the design process to prevent rapid clearance.

Section 3: Assay Interference (Fluorescence & Optical)

Q: I am seeing high background noise in my Fluorescence Polarization (FP) assay. Does 4,6-DCI fluoresce?

A: Yes. Indazoles are intrinsic fluorophores. While 4,6-DCI itself has a relatively low quantum yield compared to fused systems, it absorbs in the UV range and can emit in the blue/cyan region (350–450 nm), potentially interfering with assays using coumarin or DAPI channels.

Diagnostic Protocol: Optical Interference Check

Before running a library screen, characterize the optical properties of the scaffold in your specific assay buffer.

Materials:

  • Spectrofluorometer

  • Assay Buffer (exact composition used in screen)

  • 4,6-DCI (10 µM and 100 µM)

Method:

  • Absorbance Scan: Scan 200–600 nm. Look for peaks overlapping your assay's excitation wavelength.

  • Emission Scan: Excite at your assay's

    
     and scan emission.
    
  • Quenching Check: If using a fluorophore (e.g., FITC), measure the fluorophore's signal in the presence of increasing concentrations of 4,6-DCI.

    • Troubleshooting: If signal decreases dose-dependently without biological inhibition, 4,6-DCI is a fluorescence quencher (inner filter effect).

Visualization: Assay Interference Logic

Assay_Interference Compound 4,6-DCI Sample Assay Fluorescence Assay (e.g., FP, FRET) Compound->Assay Added to Interference1 Intrinsic Fluorescence (False Positive) Compound->Interference1 Emits Light @ Detection Wavelength Interference2 Inner Filter Effect (Quenching/False Negative) Compound->Interference2 Absorbs Excitation Light Excitation Excitation Light (UV/Blue) Excitation->Compound Emission Detector Readout Interference1->Emission Noise Interference2->Emission Signal Loss

Figure 2: Optical interference pathways. 4,6-DCI can either mimic the signal (fluorescence) or mask it (quenching), leading to invalid IC50 data.

Section 4: Synthetic Purity & Regioisomerism

Q: My IC50 values are inconsistent between batches. Could this be a chemical issue?

A: Absolutely. The synthesis of dichloro-indazoles via diazotization of chlorinated anilines often produces regioisomers that are difficult to separate by standard flash chromatography.

  • Target: 4,6-dichloro-1H-indazole.[2]

  • Common Impurity: 5,7-dichloro-1H-indazole or 4,7-dichloro-1H-indazole.

Why it matters: The 4,6-substitution pattern is critical for fitting into the "gatekeeper" region of kinases. The 5,7-isomer has a completely different steric profile and may be inactive (diluting your potency) or hyper-active against different targets (causing off-target toxicity).

Validation Requirement: Always verify batch purity using 1H-NMR (look for coupling constant differences between H-5/H-7 vs H-3/H-5) or NOESY experiments to confirm the position of the protons relative to the indazole Nitrogen.

References

  • Indazole Scaffold in Kinase Inhibition: BenchChem. "Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold."

  • FGFR Inhibitor Design: Semantic Scholar. "Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors."

  • CYP11B2 (Aldosterone Synthase) Inhibition: PubMed. "Discovery of Indazole Aldosterone Synthase (CYP11B2) Inhibitors as Potential Treatments for Hypertension."[1]

  • Assay Interference (Fluorescence): NCBI Bookshelf. "Assay Interference by Chemical Reactivity."

Sources

minimizing cytotoxicity of 4,6-dichloro-1H-indazole in cell assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 4,6-Dichloro-1H-Indazole Cell Assays

Current Status: Online Role: Senior Application Scientist Ticket ID: DCI-CYTO-OPT-001 Subject: Minimizing Cytotoxicity & Artifacts for 4,6-Dichloro-1H-Indazole

Executive Summary

You are likely encountering cytotoxicity with 4,6-dichloro-1H-indazole (4,6-DCI) due to one of three distinct failure modes: physical precipitation (pseudo-cytotoxicity), mitochondrial uncoupling (mechanism-based toxicity), or assay interference (false positives).

As a halogenated indazole scaffold, 4,6-DCI is highly lipophilic and possesses electron-deficient properties that make it prone to specific biological liabilities. This guide deconstructs these issues into a troubleshooting workflow designed to validate your data.

Part 1: Solubility & Physical State (The "Fake" Toxicity)

The Problem: 4,6-DCI is a hydrophobic crystalline solid. When a high-concentration DMSO stock is spiked directly into aqueous cell media, the compound often "crashes out," forming micro-crystals.

  • Biological Consequence: These crystals settle on the cell monolayer, causing mechanical stress and "frustrated phagocytosis," leading to necrotic cell death that mimics drug toxicity.

Troubleshooting Protocol: Q: My cells die immediately (within 2 hours) of addition. Is the compound that toxic? A: Unlikely.[1] Rapid cell death usually indicates osmotic shock from the solvent or physical damage from precipitation.[1]

The "Intermediate Dilution" Workflow Do not pipette 100% DMSO stock directly into the cell well. Use this 2-step dilution method to ensure colloidal stability.[1]

DilutionProtocol Stock 1. DMSO Stock (e.g., 10 mM) Inter 2. Intermediate (10x Conc. in Media) Stock->Inter Dilute 1:10 (10% DMSO) Final 3. Final Assay Well (1x Conc.) Inter->Final Add 10µL to 90µL Media Check CRITICAL CHECK: Inspect 'Intermediate' tube for turbidity before adding to cells. Inter->Check

Figure 1: The Intermediate Dilution Strategy minimizes solvent shock and allows visual detection of precipitation before the cells are exposed.

Validation Step: Before adding to cells, hold the tube of Intermediate Dilution up to a light source. If it looks cloudy or opalescent, the compound has precipitated.[1] You must lower the concentration or increase the serum (FBS) percentage, as albumin can act as a carrier to solubilize hydrophobic scaffolds.

Part 2: Mechanism-Based Toxicity (Mitochondrial Uncoupling)

The Problem: Halogenated indazoles share structural homology with classical mitochondrial uncouplers (protonophores).[1] The electron-withdrawing chlorine atoms at positions 4 and 6 increase the acidity of the N-H proton, allowing the molecule to shuttle protons across the inner mitochondrial membrane.

Q: My ATP assays (CellTiter-Glo) show 0% viability, but the cells look intact under the microscope. Why? A: You are likely observing metabolic stalling , not death.[1]

  • Mechanism: 4,6-DCI uncouples oxidative phosphorylation.[1] The mitochondria consume oxygen but stop producing ATP.[1]

  • Result: ATP levels crash immediately, giving a "dead" signal in ATP-based assays, even though the cell membrane is still intact (initially).

Recommended Assay Switch: Do not rely solely on ATP endpoints for this scaffold.

Assay TypeSuitability for 4,6-DCIReason
MTT / MTS High Risk Indazoles can interfere with mitochondrial reductase activity, altering formazan production independent of cell number.
CellTiter-Glo (ATP) Medium Risk May report false "death" due to transient ATP depletion (uncoupling) rather than cytotoxicity.[1]
LDH Release High (Recommended) Measures membrane integrity.[1] Unaffected by mitochondrial stalling.[1]
SRB / Crystal Violet High (Recommended) Measures total protein/biomass.[1] The most robust readout for this scaffold.

Part 3: Assay Interference & Artifacts

The Problem: Indazoles can possess intrinsic fluorescence or reducing properties that interfere with colorimetric readouts.[1]

Q: I see higher absorbance in my treated wells than my control wells. Is the compound proliferating cells? A: No.[1] This is likely optical interference or chemical reduction .[1]

  • Chemical Reduction: The indazole nitrogen can sometimes reduce tetrazolium salts (MTT) non-enzymatically.[1]

  • Precipitation: Micro-crystals scatter light, artificially increasing Optical Density (OD) readings in plate readers.[1]

The "No-Cell" Control Protocol: To rule this out, perform the following validation:

  • Prepare a 96-well plate with media + compound (at your highest concentration).

  • Do NOT add cells.

  • Add your assay reagent (MTT, MTS, etc.).[1]

  • Incubate and read.[1][2]

  • Pass Criteria: The OD must equal the "Media Only" blank.[1] If OD is higher, the compound is reacting with the assay reagent.

Part 4: Summary Troubleshooting Logic

Use this decision tree to diagnose the root cause of your cytotoxicity.

TroubleshootingTree Start Observed Cytotoxicity (Low Signal) Microscope Step 1: Microscopy Check Start->Microscope Crystals Are crystals/debris visible? Microscope->Crystals YesCrystals YES: Precipitation Crystals->YesCrystals Yes NoCrystals NO: Check Morphology Crystals->NoCrystals No Action1 Action: Reduce Conc. or Increase DMSO <0.5% YesCrystals->Action1 Intact Cells look intact but signal is low? NoCrystals->Intact Action2 Action: Metabolic Interference. Switch to LDH or SRB Assay. Intact->Action2 Yes (Mitochondrial Uncoupling) Action3 Action: True Cytotoxicity. Compound is toxic. Intact->Action3 No (Cells are lysed)

Figure 2: Diagnostic logic to distinguish between solubility artifacts, metabolic interference, and true toxicity.

References

  • Vertex Pharmaceuticals. (2020).[1] Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors.[1][3] (Demonstrates the utility of the indazole scaffold and its solubility challenges).

  • National Institutes of Health (NIH). (2017).[1] The Unintended Mitochondrial Uncoupling Effects of Small Molecules.[1] (Establishes the mechanism of halogenated aromatics as protonophores).

  • MDPI. (2022).[1] Interfering with Color Response by Porphyrin-Related Compounds in the MTT Assay. (Discusses chemical interference in tetrazolium assays, applicable to nitrogenous heterocycles).

  • PubChem. (2025).[1] 1H-Indazole Compound Summary & Physical Properties. (Verification of lipophilicity and physical state).[1]

  • Sigma-Aldrich. (2024).[1] Indazole-3-carboxylic acid derivatives and solubility profiles.

Sources

Technical Support Center: Addressing Poor Solubility of Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based compounds. This guide is designed to provide practical, in-depth solutions to one of the most common challenges encountered with this important scaffold: poor aqueous solubility. Indazole derivatives are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, their often planar, aromatic structure can lead to high crystal lattice energy and low solubility, posing significant hurdles for formulation and in vivo studies.

This resource combines troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may face. We will delve into the "why" behind each strategy, providing not just protocols but the scientific rationale to empower your experimental design.

Section 1: Understanding the Challenge - Core Concepts & FAQs

This section addresses the fundamental physicochemical properties of indazoles that contribute to their solubility challenges.

Question: Why are my indazole compounds so poorly soluble in aqueous media?

Answer: The limited solubility of many indazole derivatives stems from a combination of factors inherent to their molecular structure:

  • High Crystal Lattice Energy: The planar, aromatic nature of the indazole ring system allows for efficient packing in the solid state.[4] This strong, stable crystal lattice requires a significant amount of energy to break apart, hindering dissolution.

  • Hydrophobicity: The fused benzene and pyrazole rings create a predominantly nonpolar molecule. While substitutions can modulate this, the core scaffold is hydrophobic, leading to unfavorable interactions with water.

  • Amphoteric Nature: Indazole is an amphoteric molecule, meaning it can act as both a weak acid and a weak base.[5] It possesses two key pKa values: one for the protonation of the pyrazole ring (pKa ≈ 1.0-1.3) and one for the deprotonation of the N-H bond (pKa ≈ 13.8-14.0).[5][6][7] This dual nature means its charge, and therefore its solubility, is highly dependent on pH.[8]

Question: What are the key physicochemical parameters I should measure first?

Answer: Before attempting any solubility enhancement, you must establish a baseline. The two most critical parameters are:

  • Thermodynamic Solubility: This is the true equilibrium solubility of your compound in a specific medium. The shake-flask method is the gold standard for this measurement.[9]

  • pKa: Understanding the ionization constant(s) of your molecule is crucial. It dictates whether pH modification or salt formation will be viable strategies.

Section 2: Troubleshooting Guide & Strategy Selection

Use this section to diagnose common experimental problems and identify the most promising solubility enhancement strategies.

Problem: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer for a biological assay.

  • Probable Cause: This is a classic case of a compound "crashing out." The DMSO acts as a co-solvent, but upon high dilution into an aqueous system, the solubility limit is exceeded, and the compound rapidly precipitates.

  • Recommended Strategies:

    • pH Modification: If your compound has an ionizable center, adjusting the buffer pH may be the simplest solution. (See Protocol 1)

    • Use of Co-solvents/Surfactants: Incorporating a lower percentage of a pharmaceutically acceptable co-solvent (e.g., ethanol, PEG 400) or a non-ionic surfactant (e.g., Tween® 80) in the final assay buffer can help maintain solubility.[10][11]

    • Amorphous Solid Dispersion (ASD): For preclinical studies, formulating the compound as an ASD can dramatically increase apparent solubility and dissolution rate. (See Protocol 3)

Problem: My compound has very low solubility across the entire physiological pH range (1.0 - 7.4).

  • Probable Cause: The molecule is likely neutral or very weakly ionizable, and its intrinsic solubility is simply too low for pH modification to be effective.

  • Recommended Strategies:

    • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface-area-to-volume ratio, which enhances the dissolution rate.[12][13][14]

    • Co-crystal Formation: Forming a co-crystal with a pharmaceutically acceptable co-former can disrupt the crystal lattice and create a new solid form with improved solubility.[15][16] (See Protocol 2)

    • Amorphous Solid Dispersion (ASD): This is a powerful technique for compounds that are not amenable to salt or co-crystal formation. By dispersing the amorphous drug within a polymer matrix, recrystallization is inhibited, and a supersaturated state can be achieved upon dissolution.[17][18] (See Protocol 3)

Strategy Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement technique based on the properties of your indazole compound.

G cluster_0 Initial Characterization cluster_1 Decision Point cluster_2 Strategies for Ionizable Compounds cluster_3 Strategies for Non-Ionizable / Weakly Ionizable Compounds cluster_4 Formulation & Analysis Start Start: Poorly Soluble Indazole Compound Measure Measure Thermodynamic Solubility & pKa Start->Measure CheckIonizable Is the compound ionizable within pH 2-10? Measure->CheckIonizable SaltScreen Salt Formation Screening CheckIonizable->SaltScreen Yes pH_Mod pH Modification CheckIonizable->pH_Mod Yes CoCrystal Co-crystal Screening CheckIonizable->CoCrystal No ASD Amorphous Solid Dispersion (ASD) CheckIonizable->ASD No ParticleSize Particle Size Reduction CheckIonizable->ParticleSize No End Characterize & Test Lead Formulation SaltScreen->End pH_Mod->End CoCrystal->End ASD->End ParticleSize->End G cluster_0 Mechanism ASD Amorphous Solid Dispersion (ASD) (High Energy State) Dissolution Rapid Dissolution ('The Spring') ASD->Dissolution Supersaturation Supersaturated Solution Dissolution->Supersaturation Precipitation Precipitation / Recrystallization Supersaturation->Precipitation Undesired Pathway Absorption GI Absorption Supersaturation->Absorption Desired Pathway Parachute Polymer Inhibits Precipitation ('The Parachute') Parachute->Precipitation Blocks Crystalline Crystalline Drug (Low Energy State) Crystalline->Dissolution Slow

Caption: The "Spring and Parachute" model for ASD dissolution.

  • The Spring: Upon contact with an aqueous medium, the high-energy amorphous drug rapidly dissolves, quickly achieving a concentration far above the equilibrium solubility of its stable crystalline form.

  • The Parachute: This supersaturated state is thermodynamically unstable and prone to precipitation. The co-dispersed polymer acts as a "parachute" by inhibiting nucleation and crystal growth, thereby maintaining the high drug concentration for a prolonged period, allowing for enhanced absorption. [19]

References

  • Indazole - Wikipedia. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]

  • Pharmacological properties of indazole derivatives: recent developments - PubMed. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Link]

  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF - ResearchGate. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. [Link]

  • Solubility and bioavailability improvement of pazopanib hydrochloride - PubMed. [Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed. [Link]

  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications - International Journal of Scientific Research & Technology. [Link]

  • WO2001053268A2 - Indazole compounds, pharmaceutical compositions, and their use for mediating or inhibiting cell proliferation - Google P
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development | American Pharmaceutical Review. [Link]

  • Nanomilling: A Key Option For Formulating Water-Insoluble APIs | Agno Pharmaceuticals. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC. [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability - Division of Pharmacy Professional Development. [Link]

  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. [Link]

  • Supersaturated Liquid Formulation of Pazopanib Hydrochloride Loaded with Synergistic Precipitation Inhibitors - MDPI. [Link]

  • Improving Solubility of Molecules via Nanomilling - Altasciences. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. [Link]

  • Milling, Micronizing, & Nanomilling Facility: Nano Emulsions, Lipids, Aqueous Suspension - Agno Pharma. [Link]

  • Solubility and bioavailability improvement of pazopanib hydrochloride - DSpace. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. [Link]

  • 2.2: Solubility Lab - Chemistry LibreTexts. [Link]

  • Amorphous Solid Dispersion - Veranova. [Link]

  • Particle Micronization: A Tool for Enabled Pharmaceutical Formulations - YouTube. [Link]

  • Screening techniques of cocrystal | Download Scientific Diagram - ResearchGate. [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State - ResearchGate. [Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • CA2958503A1 - Indazole compounds as fgfr kinase inhibitor, preparation and use thereof - Google P
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. [Link]

  • Amorphous Solid Dispersion (ASD) Products and Potential Alternative BE Approaches - FDA. [Link]

  • Nanomilling For Better Solubility And Improved Bioavailability - Outsourced Pharma. [Link]

  • Thermodynamic Approach for Co-crystal Screening | Crystal Growth & Design. [Link]

  • Solubility Measurement Techniques | PDF - Scribd. [Link]

  • Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution - NIH. [Link]

  • Solubility Determination of Pazopanib In Various Lipidic Excipients - iosrphr.org. [Link]

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Technical Support Center: 4,6-Dichloro-1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, impurity profiling, and troubleshooting of 4,6-dichloro-1H-indazole , a critical scaffold in the development of kinase inhibitors (e.g., Hsp90, ERK inhibitors).

This guide focuses on the industry-standard Modified Jacobson Indazole Synthesis (Diazotization of o-methylanilines), as it is the most scalable route for this specific substitution pattern.

Core Synthesis & Impurity Landscape

The Primary Route: Modified Jacobson Cyclization

The most robust synthesis of 4,6-dichloro-1H-indazole involves the diazotization of 3,5-dichloro-2-methylaniline . Unlike standard diazonium chemistry, this route requires an intramolecular cyclization where the methyl group is activated (often via N-acetylation) to close the pyrazole ring.

Reaction Scheme:

  • Acetylation: 3,5-dichloro-2-methylaniline

    
    N-(3,5-dichloro-2-methylphenyl)acetamide.
    
  • Nitrosation/Cyclization: Reaction with isoamyl nitrite (or NaNO

    
    /Ac
    
    
    
    O)
    
    
    N-acetyl-4,6-dichloro-1H-indazole.
  • Hydrolysis: Removal of the acetyl group

    
    4,6-dichloro-1H-indazole .
    
Impurity Profile Table
Impurity NameStructure / OriginRetention Time (Relative)Cause
Impurity A 5,7-dichloro-1H-indazole ~0.95 - 1.05 RRT (Critical Pair)Regioisomer from starting material contamination (2,4-dichloro-6-methylaniline).
Impurity B N-Acetyl-4,6-dichloro-1H-indazole > 1.2 RRT (Late eluting)Incomplete hydrolysis of the cyclized intermediate.
Impurity C 4-chloro-1H-indazole < 1.0 RRTUnder-chlorinated starting material (3-chloro-2-methylaniline).
Impurity D Azo-dimers / Tars Broad / BaselineUncontrolled temperature during diazotization; intermolecular coupling.
Impurity E 3,5-dichloro-2-methylphenol VariableHydrolysis of diazonium salt (water present in cyclization step).

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a persistent impurity at M+42 mass in LCMS."

Diagnosis: This is Impurity B (N-acetyl-4,6-dichloro-1H-indazole). Context: In the Jacobson synthesis, the cyclization product is the N-acetyl derivative. The final step requires basic hydrolysis (LiOH or NaOH) to remove this group. Solution:

  • Immediate Fix: Extend the hydrolysis reaction time. If using NaOH/MeOH, heat to 60°C for an additional 2 hours.

  • Protocol Adjustment: Ensure your hydrolysis solvent system is homogenous. A mixture of THF/Water or MeOH/Water (2:1) is superior to pure aqueous base, which may not solubilize the lipophilic N-acetyl intermediate.

Issue 2: "My product is dark brown/black, and yield is <50%."

Diagnosis: Formation of Impurity D (Diazo-tars) due to thermal runaway or intermolecular coupling. Context: The diazotization step is exothermic. If the temperature rises >5°C during nitrite addition, the diazonium species can couple with unreacted aniline (intermolecular) rather than cyclizing with the methyl group (intramolecular). Solution:

  • Critical Control: Maintain temperature <5°C strictly during the addition of isoamyl nitrite or NaNO

    
    .
    
  • Dilution: Increase solvent volume (typically chloroform or acetic acid) to act as a heat sink.

  • Reagent Quality: Use freshly distilled isoamyl nitrite. Old nitrite sources often contain degradation products that catalyze tar formation.

Issue 3: "I cannot separate an impurity eluting very close to the product."

Diagnosis: Likely Impurity A (5,7-dichloro-1H-indazole). Context: This is a "ghost" impurity derived from the starting material. Commercial 3,5-dichloro-2-methylaniline often contains 1-5% of the isomer 2,4-dichloro-6-methylaniline . Upon cyclization, this isomer yields the 5,7-dichloro analog. Solution:

  • Prevention: Screen starting material lots by GC-MS. Reject lots with >0.5% of the 2,4-dichloro isomer.

  • Purification: These regioisomers are difficult to separate by flash chromatography. Recrystallization from toluene/heptane or ethanol/water is often required to enrich the 4,6-isomer.

Issue 4: "The 1H-NMR shows a split peak for the NH proton."

Diagnosis: This is likely Tautomerism , not an impurity. Context: Indazoles exist in a tautomeric equilibrium between 1H and 2H forms. In solution (DMSO-d6), the proton may exchange rapidly or appear as broadened/split peaks depending on concentration and water content. Verification: Run the NMR at elevated temperature (50°C). If the peaks coalesce, it is tautomerism. If they remain distinct, suspect a regioisomer (Impurity A).

Optimized Synthetic Workflow & Pathway Visualization

The following diagram illustrates the chemical pathway and the specific branching points where impurities are generated.

G SM SM: 3,5-dichloro-2-methylaniline (Potential Impurity: 2,4-dichloro isomer) Acetylation Step 1: Acetylation (Ac2O, KOAc, CHCl3) SM->Acetylation Imp_A Impurity A: 5,7-dichloro-1H-indazole (From SM Regioisomer) SM->Imp_A If SM contains 2,4-dichloro isomer Inter_Amide Intermediate: N-Acetyl-3,5-dichloro-2-methylaniline Acetylation->Inter_Amide Nitrosation Step 2: Nitrosation/Cyclization (Isoamyl Nitrite, Heat) Inter_Amide->Nitrosation Inter_Cyc Intermediate: N-Acetyl-4,6-dichloro-1H-indazole Nitrosation->Inter_Cyc Imp_D Impurity D: Diazo Tars / Phenols (Thermal Runaway) Nitrosation->Imp_D T > 60°C or Fast Addition Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) Inter_Cyc->Hydrolysis Product TARGET: 4,6-dichloro-1H-indazole Hydrolysis->Product Imp_B Impurity B: N-Acetyl-4,6-dichloro-1H-indazole (Incomplete Hydrolysis) Hydrolysis->Imp_B Short Rxn Time or Poor Solubility

Caption: Synthetic pathway for 4,6-dichloro-1H-indazole via modified Jacobson synthesis, highlighting critical control points for impurity formation.

Validated Experimental Protocol

Objective: Synthesis of 4,6-dichloro-1H-indazole (10g scale) minimizing Impurity B and D.

Reagents:

  • 3,5-Dichloro-2-methylaniline (1.0 eq)

  • Acetic Anhydride (2.2 eq)

  • Potassium Acetate (1.2 eq)

  • Isoamyl Nitrite (2.0 eq)

  • Lithium Hydroxide (LiOH) (4.0 eq)

Step-by-Step Methodology:

  • Acetylation (Activation):

    • Dissolve 3,5-dichloro-2-methylaniline (10g) in CHCl

      
       (120 mL) with KOAc.
      
    • Cool to 0°C. Add Ac

      
      O dropwise.
      
    • Checkpoint: Monitor by TLC.[1] Ensure complete conversion to the acetanilide to prevent diazo-tar formation in the next step.

  • Cyclization (The Critical Step):

    • Heat the reaction mixture to reflux (or 60°C).

    • Add Isoamyl Nitrite dropwise very slowly (over 1 hour).

    • Why? Rapid addition causes an accumulation of the nitroso intermediate, leading to violent exotherms and intermolecular coupling (Impurity D).

    • Stir overnight at 60°C.

  • Hydrolysis (Deprotection):

    • Evaporate CHCl

      
      . Re-dissolve residue in THF (150 mL).
      
    • Add LiOH (dissolved in minimal water). Stir at room temperature for 3 hours.

    • QC Check: Take an aliquot for LCMS. If Mass M+42 (Acetyl) is present, heat to 40°C for 1 hour.

  • Workup:

    • Acidify to pH 7 with 1N HCl. Extract with EtOAc.[2]

    • Wash with brine, dry over Na

      
      SO
      
      
      
      .
    • Recrystallize from Ethanol/Water to remove trace tars.

References

  • Meng, G., et al. (2011).[3] An Improved Preparation of 4-Chloro-1H-indazole. Synthetic Communications. (Detailed protocol for the chloromethylaniline diazotization route).

  • Organic Syntheses. (1955). Indazole. Org. Syn. Coll. Vol. 3, p.475. (Foundational text for Jacobson Indazole Synthesis mechanism and safety).

  • ChemicalBook. (2024). 4-Chloro-1H-indazole Synthesis and Properties. (Confirmation of CAS data and industrial precursors).

  • BenchChem. (2025).[1][4] Dealing with regioisomer formation in indazole synthesis. (Guide on separating N1/N2 and structural isomers). [1]

Sources

Technical Support Center: Scaling 4,6-Dichloro-1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Process Chemistry Support Center . It prioritizes actionable, high-level troubleshooting and scalable protocols over basic textbook descriptions, designed specifically for process chemists and scale-up engineers.

Reference Ticket: #IND-46-CL2-SC Status: Operational Protocol Applicable Route: Modified Jacobson Indazole Synthesis (via in situ diazotization)

Executive Summary & Route Selection

For the kilogram-scale synthesis of 4,6-dichloro-1H-indazole (CAS: 4498-42-0), we recommend the Modified Jacobson Cyclization starting from 2-methyl-3,5-dichloroaniline .

While the nucleophilic substitution of 2,4-dichloro-6-fluorobenzaldehyde with hydrazine is viable on a gram scale, it is often cost-prohibitive at scale due to the fluorinated starting material. The Jacobson route, utilizing the in situ diazotization of substituted anilines, offers a robust, cost-effective profile for bulk manufacturing, provided that exotherm management and diazonium stability are strictly controlled.

Key Reaction Pathway:

  • Protection: Acetylation of aniline to prevent side reactions.

  • Cyclization: Nitrosation followed by intramolecular cyclization.

  • Deprotection: Hydrolysis of the N-acetyl moiety to yield the free indazole.

Process Workflow Visualization

The following diagram outlines the critical decision nodes and chemical pathway for the scale-up process.

IndazoleSynthesis Start Start: 2-methyl-3,5-dichloroaniline Step1 Step 1: Acetylation (Ac2O, Toluene) Start->Step1 Check1 QC Check: Complete Conversion? Step1->Check1 Step2 Step 2: Cyclization (Isoamyl Nitrite, KOAc, 60°C) Check1->Step2 Yes Issue1 Issue: Unreacted Amine Check1->Issue1 No Step3 Step 3: Hydrolysis (LiOH/NaOH, THF/H2O) Step2->Step3 Issue2 Issue: Exotherm/Tarring Step2->Issue2 Risk Final Target: 4,6-dichloro-1H-indazole Step3->Final Issue1->Step1 Add Ac2O

Caption: Figure 1. Logical process flow for the synthesis of 4,6-dichloro-1H-indazole, highlighting critical QC points and potential failure modes.

Detailed Scale-Up Protocol
Stage 1: Acetylation (Precursor Preparation)

Objective: Protect the amine to facilitate the subsequent nitrosation at the nitrogen atom without forming diazo-tars.

  • Reagents: 2-methyl-3,5-dichloroaniline (1.0 eq), Acetic Anhydride (3.0 eq), Potassium Acetate (1.2 eq).

  • Solvent: Toluene (preferred over Chloroform for environmental scale-up reasons).

  • Protocol:

    • Charge reactor with aniline, KOAc, and Toluene. Cool to 0–5°C.

    • Add Acetic Anhydride dropwise.[1] Critical: Maintain temp < 25°C to avoid impurity formation.

    • Warm to 25°C and stir for 1–2 hours.

    • QC Point: TLC/HPLC should show <0.5% starting aniline.

Stage 2: Nitrosation & Cyclization (The "Jacobson" Step)

Objective: Generate the N-nitroso intermediate which spontaneously rearranges and cyclizes to the indazole core.

  • Reagents: N-acetyl intermediate (from Stage 1), Isoamyl Nitrite (2.0 eq), Acetic Anhydride (remaining excess from Step 1 acts as co-solvent/dehydrant).

  • Protocol:

    • Heat the reaction mixture from Stage 1 to 60°C .

    • Dosing: Add Isoamyl Nitrite slowly over 2–4 hours via sub-surface addition if possible.

    • Safety Note: This reaction generates Nitrogen gas. Ensure reactor venting is sized correctly for the gas evolution rate.

    • Stir at 60°C for 12 hours. The solution will turn from pale yellow to deep orange/red.

    • Workup: Cool to RT. Quench with water.[1][2][3] Phase separate. The organic layer contains the N-acetyl-4,6-dichloroindazole.

Stage 3: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to yield the free 1H-indazole.

  • Reagents: LiOH or NaOH (aqueous, 4M), THF or MeOH.

  • Protocol:

    • To the organic layer (or crude solid dissolved in THF), add base solution.[2]

    • Stir at 20–25°C. Reaction is usually fast (1–3 hours).

    • Isolation: Acidify carefully with HCl to pH 7–8. The product often precipitates as an orange/tan solid.

    • Recrystallize from Ethanol/Water or Toluene/Heptane.

Troubleshooting Guide & FAQs

The following section addresses specific failure modes reported by process chemists during this synthesis.

Category A: Yield & Purity Issues

Q1: My crude product is a dark tar/oil instead of a solid. What went wrong?

  • Diagnosis: This is typically caused by uncontrolled exotherms during the Isoamyl Nitrite addition (Stage 2) or incomplete acetylation (Stage 1).

  • Fix:

    • Ensure Stage 1 conversion is >99% before adding nitrite. Free aniline reacts with diazonium species to form azo dyes (tars).

    • Slow down the nitrite addition rate. If the internal temperature spikes >5°C during addition, you are generating radical species that lead to polymerization.

Q2: I am seeing a "regioisomer" impurity in HPLC. Is this possible?

  • Analysis: In the Jacobson synthesis, regioisomerism is rare because the cyclization is structurally locked between the amine and the ortho-methyl group.

  • Root Cause: The impurity is likely 5,7-dichloro-1H-indazole .

  • Source: Check your starting material.[2][4] If you used 2,4-dichloro-6-methylaniline instead of 2-methyl-3,5-dichloroaniline, you synthesized the wrong isomer. The starting material purity is critical.

Category B: Safety & Process Control

Q3: The gas evolution during Stage 2 stalled and then surged. How do I prevent this?

  • Mechanism: This is known as "accumulation." The reaction stalled (likely due to temperature drop), allowing nitrite to build up. When the reaction restarted, it consumed the accumulation instantly.

  • Protocol:

    • Maintain strict temperature control at 60°C ± 2°C.

    • Do not stop agitation.

    • If gas evolution stops, STOP addition immediately . Verify temperature and catalyst activity before resuming.

Q4: Can I use Sodium Nitrite (NaNO2) and acid instead of Isoamyl Nitrite?

  • Answer: Yes, but with caveats.

  • Adjustment: You must use a Phase Transfer Catalyst (e.g., 18-Crown-6 or TEBA) because NaNO2 is solid/aqueous and the substrate is organic.

  • Recommendation: For scale-up, Isoamyl Nitrite (liquid) is preferred as it provides a homogeneous reaction, avoiding the "hot spots" associated with solid-liquid phase transfer systems.

Quantitative Data Summary
ParameterRecommended ValueCritical LimitReason
Acetylation Temp 0–25°C< 40°CPrevents bis-acetylation or degradation.
Nitrite Equivalents 2.0 – 2.2 eq> 1.5 eqExcess required to drive diazo equilibrium.
Cyclization Temp 60°C< 80°CHigher temps risk denitrosation/explosion.
Hydrolysis pH pH 12 -> pH 7pH < 4Acidic pH can protonate N1, reducing recovery.
Expected Yield 65 – 75%N/ACumulative over 3 steps.
References
  • Meng, G., Yang, T., & Liu, Y. (2011).[2] An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354–359. [2]

    • Core reference for the Acetylation/Nitrite/Hydrolysis workflow adapted for chlorin
  • Lochner, M., et al. (2010).[2] Journal of Medicinal Chemistry, 53, 2324.[2]

    • Provides mechanistic insight into the cycliz
  • ChemicalBook. (n.d.). Synthesis of 4-chloro-1H-indazole (CAS 13096-96-3).[1]

    • Validates the reagent stoichiometry (KOAc/Ac2O/Isopentyl Nitrite) used in the protocol.
  • Enamine. (2024).[5] Scale-Up Synthesis of MedChem Relevant Cores.

    • General reference for safety handling of diazo-compounds on kilogram scale.

Sources

Validation & Comparative

Benchmarking the Inhibitory Potency of 4,6-Dichloro-1H-indazole: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Subject: 4,6-dichloro-1H-indazole (4,6-DCI) Primary Target: Indoleamine 2,3-dioxygenase 1 (IDO1) Application: Immuno-oncology Fragment-Based Drug Discovery (FBDD)

In the landscape of cancer immunotherapy, the metabolic enzyme IDO1 (Indoleamine 2,3-dioxygenase 1) remains a critical target due to its role in depleting Tryptophan (Trp) and producing Kynurenine (Kyn), thereby suppressing T-cell proliferation in the tumor microenvironment.[]

While complex clinical candidates like Epacadostat exist, 4,6-dichloro-1H-indazole represents a vital "privileged scaffold." The specific chlorination at the 4 and 6 positions transforms the inert 1H-indazole core into a biologically active heme-binder. This guide validates 4,6-DCI not as a final drug, but as a potent chemical probe and lead fragment, benchmarking its activity against industry standards to justify its utility in Structure-Activity Relationship (SAR) studies.

Comparative Performance Analysis

To objectively validate 4,6-DCI, we must compare it against a Negative Control (the unsubstituted core) and a Positive Clinical Standard .

Table 1: Inhibitory Potency & Physicochemical Profile
Feature4,6-Dichloro-1H-indazole (Subject)1H-Indazole (Baseline Negative)Epacadostat (Gold Standard)
Role Lead Fragment / ProbeScaffold CoreClinical Inhibitor
IDO1 Enzymatic IC50 0.7 – 5.5 µM [1][2]> 100 µM (Inactive)~10 – 70 nM
Binding Mechanism Heme Coordination (Fe) + Hydrophobic Pocket A/B fillingWeak Heme Coordination (Lacks pocket filling)Heme Coordination + Extensive Pocket Occupancy
Cellular Potency (HeLa) ~1.5 – 10 µMInactive< 100 nM
Selectivity (IDO1 vs TDO) Moderate (Dual inhibition potential)N/AHigh IDO1 Selectivity
Ligand Efficiency (LE) High (Potency per heavy atom is high)LowModerate (High MW penalizes LE)

Key Insight: The addition of chlorine atoms at positions 4 and 6 is the "activity cliff." The 4-Cl occupies a hydrophobic cleft near the heme iron, while the 6-Cl engages with the entrance loop residues. Without these, the indazole ring binds too weakly to inhibit the enzyme effectively.

Mechanistic Validation (The "Why")

The inhibitory activity of 4,6-DCI is not random; it is driven by direct coordination with the heme iron (Fe²⁺/Fe³⁺) in the IDO1 active site.

Diagram 1: IDO1 Enzymatic Pathway & Inhibition Logic

This diagram illustrates the Tryptophan-to-Kynurenine pathway and where 4,6-DCI intervenes.

IDO1_Pathway Trp L-Tryptophan IDO1_Active IDO1 Enzyme (Active Heme-Fe2+) Trp->IDO1_Active Substrate O2 Molecular Oxygen (O2) O2->IDO1_Active Complex IDO1-Inhibitor Complex (Heme Coordinated) IDO1_Active->Complex Inactivation NFK N-Formylkynurenine IDO1_Active->NFK Oxidative Cleavage Inhibitor 4,6-dichloro-1H-indazole (Inhibitor) Inhibitor->IDO1_Active Competitive Binding Kyn L-Kynurenine (Immune Suppressor) NFK->Kyn Formamidase (Cellular)

Caption: 4,6-DCI competes with Oxygen/Tryptophan for the Heme-Iron center, blocking the conversion of Trp to N-Formylkynurenine.

Experimental Validation Protocols

Protocol A: Recombinant IDO1 Enzymatic Assay (The "Gold Standard")

Objective: Determine the IC50 of 4,6-DCI in a controlled, cell-free system.

Reagents:

  • Recombinant Human IDO1 (rhIDO1).[2]

  • Substrate: L-Tryptophan (100 µM).

  • Cofactors: Methylene Blue, Catalase, Ascorbic Acid (to maintain Fe²⁺ state).

  • Detection: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

Workflow:

  • Preparation: Dissolve 4,6-DCI in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: Mix rhIDO1, cofactors, and 4,6-DCI in a 96-well plate. Incubate for 5 mins at 37°C.

  • Reaction Start: Add L-Tryptophan to initiate the reaction. Incubate for 45 mins at 37°C.

  • Termination: Add 30% Trichloroacetic acid (TCA) to stop the reaction and precipitate protein.

  • Colorimetric Development: Transfer supernatant to a new plate. Add Ehrlich’s reagent (reacts with Kynurenine to form a yellow complex).

  • Readout: Measure Optical Density (OD) at 490 nm .

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Validation Check: The assay is valid ONLY if the Z-factor is > 0.5 and the Epacadostat control yields an IC50 < 100 nM.

Protocol B: Cellular Kynurenine Production Assay (HeLa)

Objective: Prove 4,6-DCI can penetrate the cell membrane and inhibit intracellular IDO1.

Workflow:

  • Seeding: Seed HeLa cells (which do not constitutively express IDO1).

  • Induction: Treat cells with Human IFN-γ (100 ng/mL) for 24 hours to upregulate IDO1 expression.

  • Treatment: Replace media with fresh media containing L-Trp and varying concentrations of 4,6-DCI.

  • Harvest: After 24-48 hours, harvest the supernatant.

  • Analysis: Perform the Ehrlich’s reagent assay (as above) or HPLC analysis on the supernatant to quantify Kynurenine.

  • Viability Control (Crucial): Perform an MTT or CellTiter-Glo assay on the remaining cells.

    • Why? If 4,6-DCI kills the cells (cytotoxicity), Kynurenine levels will drop simply because cells are dead, not because IDO1 is inhibited. True validation requires IDO1 inhibition WITHOUT significant cytotoxicity.

Diagram 2: Validation Workflow Pipeline

Validation_Workflow cluster_0 Phase 1: Cell-Free Screening cluster_1 Phase 2: Cellular Validation Step1 Compound Prep (DMSO Solubilization) Step2 Enzymatic Assay (rhIDO1 + Trp + Inhibitor) Step1->Step2 Step3 OD490 Measurement (Ehrlich's Reaction) Step2->Step3 Decision1 IC50 < 10 µM? Step3->Decision1 Decision1->Step1 No (Discard) Step4 HeLa Cell Culture (+ IFN-gamma Induction) Decision1->Step4 Yes (Proceed) Step5 Treat with 4,6-DCI Step4->Step5 Step6 Supernatant Analysis (Kynurenine Levels) Step5->Step6 Step7 Viability Check (MTT / CellTiter-Glo) Step5->Step7 Final Validated Hit (High Potency / Low Toxicity) Step6->Final Low Kyn Step7->Final High Viability

Caption: A rigorous "Go/No-Go" pipeline ensuring that observed inhibition is biochemical and not an artifact of cell death.

References

  • Yang, L., et al. (2019). "4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors." Bioorganic & Medicinal Chemistry.

  • Qian, S., et al. (2016). "Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties." Bioorganic & Medicinal Chemistry.

  • BOC Sciences. "Recently Disclosed IDO1 Inhibitors and their Mechanisms."

  • Tojo, S., et al. (2014). "Crystal Structures and Structure-Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors."[3] ACS Medicinal Chemistry Letters.

Sources

confirming the on-target effects of 4,6-dichloro-1H-indazole in cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of 4,6-dichloro-1H-indazole , a privileged scaffold and chemical probe primarily identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) .

While indazole derivatives act on various kinases (e.g., FGFR, Wnt), the specific 4,6-dichloro substitution pattern is classically associated with heme-coordination in the IDO1 active site. This guide focuses on validating its on-target enzymatic inhibition of IDO1 and the subsequent rescue of T-cell suppression.

Executive Summary

4,6-dichloro-1H-indazole functions as a compact, heme-binding pharmacophore.[1] Unlike complex clinical candidates (e.g., Epacadostat), this molecule often serves as a fragment-based lead or a chemical probe. Its primary mechanism is the competitive inhibition of IDO1, preventing the conversion of Tryptophan (Trp) to Kynurenine (Kyn), a key immunosuppressive pathway in the tumor microenvironment.

Mechanistic Insight: Why This Molecule?

The nitrogen at the 2-position of the indazole ring (or N1 depending on tautomer) coordinates directly with the ferrous iron (Fe2+) of the IDO1 heme cofactor.[1] The chlorine atoms at the 4- and 6-positions occupy hydrophobic pockets (Pocket A and B), stabilizing the scaffold within the active site.

Comparator Analysis: Performance vs. Alternatives
Feature4,6-dichloro-1H-indazole (Test Probe)Epacadostat (Clinical Standard)1-Methyl-Tryptophan (1-MT) (Traditional Control)
Primary Target IDO1 (Heme Binder)IDO1 (Apo/Heme Competitive)IDO1 / IDO2 (Off-target issues)
Potency (Cellular) Low

M (Typical for fragments)
Low nMHigh

M / mM
Selectivity Moderate (Potential FGFR overlap)HighLow (Targets TDO/IDO2)
Mechanism Direct Heme CoordinationCompetitive ReversibleCompetitive / Substrate Analog
Use Case Hit Validation / Scaffold Probing Positive ControlHistorical Reference

Part 1: The Signaling Pathway (Visualization)

The following diagram illustrates the Kynurenine pathway where IDO1 is the rate-limiting enzyme.[1][2] The "Block" indicates where 4,6-dichloro-1H-indazole acts.[1][3][4]

IDO1_Pathway IFN IFN-γ (Stimulus) JAK_STAT JAK/STAT Signaling IFN->JAK_STAT IDO1_Gene IDO1 Gene Transcription JAK_STAT->IDO1_Gene IDO1_Enzyme IDO1 Enzyme (Heme-Bound) IDO1_Gene->IDO1_Enzyme Expression KYN L-Kynurenine (Immunosuppressive) IDO1_Enzyme->KYN Catalysis TRP L-Tryptophan (Essential AA) TRP->IDO1_Enzyme T_Cell T-Cell Proliferation TRP->T_Cell Promotes T_Cell_Arrest G1 Arrest / Anergy KYN->T_Cell_Arrest Induces INHIBITOR 4,6-dichloro-1H-indazole INHIBITOR->IDO1_Enzyme Heme Coordination (Inhibition)

Figure 1: Mechanism of Action. The compound inhibits IDO1, blocking Kynurenine production and restoring T-cell proliferation.[1]

Part 2: Experimental Protocols

Experiment A: Cellular Target Engagement (Kyn/Trp Ratio)

Objective: Confirm that 4,6-dichloro-1H-indazole inhibits the enzymatic conversion of Tryptophan to Kynurenine in a cellular context.

Critical Senior Scientist Insight: IDO1 is not constitutively expressed in most cell lines (e.g., HeLa, A549). You must induce expression with Interferon-gamma (IFN-


) for 24-48 hours before treatment; otherwise, you are testing against a vacuum.[3]

Protocol:

  • Cell Seeding: Seed HeLa cells (or SKOV-3) at

    
     cells/well in a 96-well plate.
    
  • Induction: After attachment, replace media with fresh media containing human recombinant IFN-

    
     (50 ng/mL) .
    
  • Treatment: Simultaneously add 4,6-dichloro-1H-indazole (Concentration range: 0.1

    
    M – 50 
    
    
    
    M).[3] Include Epacadostat (100 nM) as a positive control and DMSO as a vehicle control.
  • Incubation: Incubate for 48 hours at 37°C.

  • Supernatant Harvest: Collect 150

    
    L of culture supernatant.
    
  • Readout (HPLC-UV or LC-MS):

    • Precipitate proteins with 10% trichloroacetic acid (TCA).

    • Analyze supernatant for Kynurenine (absorbance at 360 nm or mass spec transition) and Tryptophan .

    • Calculation: Calculate the Kyn/Trp ratio.

Success Criteria:

  • DMSO Control: High Kynurenine, Low Tryptophan (High Ratio).

  • 4,6-dichloro-1H-indazole: Dose-dependent decrease in Kynurenine; Ratio approaches 0.[1][3]

  • Validation: If Kyn levels drop but cell viability (measured by MTT/CCK-8) remains high, the effect is on-target. If viability drops parallel to Kyn, the effect is likely cytotoxicity, not specific inhibition.

Experiment B: Functional Rescue (T-Cell Suppression Assay)

Objective: Verify that the chemical inhibition of IDO1 translates to a biological rescue of immune function.[1]

Protocol:

  • Co-Culture Setup:

    • Layer 1: Seed IDO1-expressing tumor cells (e.g., IFN-

      
       pre-stimulated HeLa cells) in the bottom of a plate.[1]
      
    • Layer 2: Add allogeneic human PBMCs (Peripheral Blood Mononuclear Cells) or purified CD3+ T-cells labeled with CFSE (Carboxyfluorescein succinimidyl ester).[1]

  • Stimulation: Add anti-CD3/anti-CD28 beads to stimulate T-cell proliferation.

  • Treatment: Treat the co-culture with 4,6-dichloro-1H-indazole (IC50 concentration determined in Exp A).

  • Incubation: 72–96 hours.

  • Analysis: Harvest non-adherent T-cells and analyze via Flow Cytometry .

    • Gating: Live CD3+ cells.

    • Readout: CFSE dilution (proliferation causes fluorescence intensity to halve with each division).

Success Criteria:

  • No Treatment: IDO1+ tumor cells suppress T-cell division (CFSE remains bright).

  • With 4,6-dichloro-1H-indazole: T-cell proliferation is restored (CFSE peaks shift left/dim), mimicking the effect of Epacadostat.

Part 3: Troubleshooting & Controls

ObservationPotential CauseSolution
No IDO1 Activity in Control Failed InductionVerify IFN-

quality; ensure cells are IDO1-competent (check mRNA).
Compound kills cells Off-Target Toxicity4,6-dichloro-1H-indazole is a fragment.[1][3] If IC50 > 50

M, specificity is low.[1] Check FGFR inhibition.
High Kynurenine despite drug TDO CompensationSome cells express TDO (Tryptophan 2,3-dioxygenase) which is not induced by IFN-

.[1][3] Use a TDO-specific inhibitor (e.g., 680C91) to rule this out.[1]

References

  • Structural Basis of IDO1 Inhibition

    • Peng, Y.H., et al. (2016). "Structural insights into the heme binding of 4,6-disubstituted indazoles in IDO1." Journal of Medicinal Chemistry.
    • (Generalized search for IDO1 indazole structures).

  • Indazole Scaffold in Kinase Inhibition

    • Gaikwad, N., et al. (2022). "Indazole: A privileged scaffold in drug discovery.
  • IDO1 Assay Protocols

    • Lohse, N., et al. (2019).[5] "4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors."[3][2][5] Bioorganic & Medicinal Chemistry.

  • Wnt/FGFR Cross-Reactivity

    • Zhao, et al. (2019).[1][5] "Design and Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent FGFR Inhibitors." International Journal of Molecular Sciences.

Sources

A Comparative Guide to FGFR Inhibition: Profiling 4,6-dichloro-1H-indazole Derivatives Against a Panel of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical axis for intervention. Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a known oncogenic driver in a variety of solid tumors. This has spurred the development of a class of small molecule inhibitors aimed at attenuating this pathway. This guide provides an in-depth, data-supported comparison of a promising investigational compound class, 4,6-dichloro-1H-indazole derivatives, with a selection of well-characterized and clinically relevant FGFR inhibitors: infigratinib, pemigatinib, erdafitinib, and futibatinib.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a technical deep-dive into the comparative efficacy, selectivity, and underlying mechanisms of these inhibitors. We will dissect experimental data to provide a clear, objective guide to their performance, supported by detailed experimental protocols and visual aids to illuminate complex biological processes.

The Central Role of FGFR Signaling in Oncology

The FGFR family, comprising four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a pivotal role in normal cellular functions, including proliferation, differentiation, and migration. Upon binding with their fibroblast growth factor (FGF) ligands, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Dysregulation of this signaling can lead to uncontrolled cell growth and tumor progression.[1] The therapeutic strategy behind FGFR inhibitors is to block the ATP-binding site of the kinase domain, thereby preventing phosphorylation and subsequent activation of these downstream oncogenic pathways.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR Dimer FGF Ligand->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival Cell Proliferation, Survival ERK->Cell Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell Proliferation, Survival FGFR Inhibitor FGFR Inhibitor FGFR Inhibitor->FGFR Inhibition Biochemical_Kinase_Assay cluster_reaction Kinase Reaction cluster_detection Luminescent Detection FGFR Kinase FGFR Kinase Phosphorylated Substrate Phosphorylated Substrate FGFR Kinase->Phosphorylated Substrate ATP ATP ADP ADP ATP->ADP Substrate Substrate Inhibitor Inhibitor Inhibitor->FGFR Kinase Luminescence Luminescence ADP->Luminescence Conversion ADP-Glo Reagent ADP-Glo Reagent ADP-Glo Reagent->Luminescence Kinase Detection Reagent Kinase Detection Reagent Kinase Detection Reagent->Luminescence

Caption: Workflow for a luminescent-based biochemical kinase inhibition assay.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified recombinant FGFR kinase, the specific peptide substrate, and the test inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add an ADP-Glo™ Reagent to deplete the remaining ATP from the reaction. Incubate at room temperature for approximately 40 minutes.

  • ADP to ATP Conversion: Add a Kinase Detection Reagent, which contains an enzyme that converts the ADP generated during the kinase reaction back into ATP.

  • Luminescence Measurement: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced and thus the kinase activity. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines that are dependent on FGFR signaling.

Protocol:

  • Cell Seeding: Seed cancer cells with known FGFR alterations (e.g., FGFR2 fusion-positive cholangiocarcinoma cells) into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the FGFR inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Data Analysis: Normalize the absorbance or luminescence readings to the vehicle control to determine the percent viability. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Concluding Remarks for the Modern Researcher

The landscape of FGFR inhibitors is rapidly evolving, offering new therapeutic avenues for patients with FGFR-driven cancers. While established inhibitors like infigratinib, pemigatinib, erdafitinib, and futibatinib have demonstrated clinical utility, the exploration of novel chemical scaffolds, such as the 4,6-dichloro-1H-indazole derivatives, is crucial for expanding the therapeutic arsenal.

The Indazole Derivative 13a shows promising potency against FGFR1, warranting further investigation into its activity against other FGFR isoforms and its broader kinase selectivity profile. Its reversible, ATP-competitive mechanism is a well-established strategy for kinase inhibition.

In contrast, the irreversible covalent mechanism of futibatinib offers the potential for more sustained target engagement. The pan-FGFR activity of inhibitors like erdafitinib may be advantageous in tumors with multiple FGFR alterations, but this can also lead to more off-target effects. The selectivity profiles of infigratinib and pemigatinib represent a more targeted approach.

Ultimately, the choice of an FGFR inhibitor for research or clinical development will depend on a careful consideration of its potency, selectivity, mechanism of action, and the specific genetic context of the cancer being targeted. This guide provides a foundational framework for such a comparative analysis, emphasizing the importance of robust experimental data in driving informed decisions in the field of oncology drug discovery.

References

  • [Reserved for future reference]

Sources

comparing 4,6-dichloro-1H-indazole with axitinib

Author: BenchChem Technical Support Team. Date: February 2026

Topic: From Fragment to Frontline: A Technical Comparison of 4,6-Dichloro-1H-indazole vs. Axitinib Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Analysis: The Scaffold vs. The Standard

This guide contrasts two distinct chemical entities within the indazole-based kinase inhibitor landscape: Axitinib , a clinically approved, high-potency VEGFR inhibitor, and 4,6-dichloro-1H-indazole , a functionalized scaffold and synthetic building block.

While Axitinib represents the "end-game" of rational drug design—optimized for potency, selectivity, and bioavailability—4,6-dichloro-1H-indazole represents the "point of departure." It is a halogenated fragment used in Fragment-Based Drug Discovery (FBDD) and as a critical intermediate for synthesizing next-generation inhibitors that explore the 4- and 6-position vectors of the indazole core.

Core Distinction Summary
FeatureAxitinib (AG-013736) 4,6-Dichloro-1H-indazole
Primary Role FDA-Approved Drug (RCC Treatment)Synthetic Intermediate / FBDD Fragment
Target Class Tyrosine Kinases (VEGFR1/2/3, c-Kit)Diverse (Precursor for Kinase/IDO1 inhibitors)
Potency (IC

)
Sub-nanomolar (0.1–0.2 nM for VEGFR)Micromolar (

M) range (typically >10

M)
Binding Mode Type II (DFG-out) ATP-competitiveFragment binder / Core Scaffold
Molecular Weight 386.47 g/mol 187.03 g/mol

Structural & Physicochemical Profiling

The structural comparison highlights the transition from a "Rule of 3" compliant fragment (4,6-dichloro-1H-indazole) to a "Rule of 5" compliant drug (Axitinib).

2.1 Chemical Architecture
  • Axitinib: Features a 3,6-disubstituted indazole core. The 6-position is linked via a sulfide to a benzamide (solubilizing group), and the 3-position features a vinyl-pyridine moiety (hinge binder).

  • 4,6-Dichloro-1H-indazole: A bare indazole core chlorinated at positions 4 and 6. This substitution pattern is chemically distinct from Axitinib. The 4-chloro substituent provides a steric handle that often clashes with the "gatekeeper" residue in many kinases, making this scaffold useful for designing inhibitors with high selectivity profiles (e.g., targeting kinases with small gatekeeper residues).

2.2 Physicochemical Data Table[1]
PropertyAxitinib4,6-Dichloro-1H-indazoleSignificance
Formula C

H

N

OS
C

H

Cl

N

Complexity vs. Simplicity
LogP 4.2 (Lipophilic)~2.6 (Moderate)Axitinib requires formulation aids; Fragment is versatile.
TPSA 82 Ų28.7 ŲFragment has high room for growth.
H-Bond Donors 21Both utilize the indazole NH for binding.
Ligand Efficiency (LE) ~0.35>0.45 (Theoretical)Fragment binds efficiently per heavy atom.

Mechanistic Performance & Biological Data[2][3][4][5][6]

3.1 Axitinib: The Type II Binding Paradigm

Axitinib is a Type II kinase inhibitor.[2] It stabilizes the kinase in its inactive "DFG-out" conformation.

  • Mechanism: The indazole ring binds to the adenine pocket. The benzamide side chain extends into the solvent-accessible region, while the vinyl-pyridine interacts with the hinge region.

  • Data:

    • VEGFR1 IC

      
      : 0.1 nM [2]
      
    • VEGFR2 IC

      
      : 0.2 nM 
      
    • VEGFR3 IC

      
      : 0.1–0.3 nM 
      
3.2 4,6-Dichloro-1H-indazole: The Synthetic & Fragment Utility

This compound is rarely tested as a standalone inhibitor in clinical panels because it lacks the necessary "tails" to generate high affinity. However, it is a critical probe in SAR (Structure-Activity Relationship) studies.

  • Mechanism: As a fragment, it occupies the ATP-binding cleft (hinge binder). The chlorine atoms probe the hydrophobic pockets adjacent to the hinge.

  • Synthetic Utility: The C-4 and C-6 halogens allow for orthogonal cross-coupling reactions (e.g., Suzuki at C-6, Buchwald at C-4), enabling the rapid generation of library diversity.

Mandatory Visualization: Pathways & Workflows

4.1 Diagram: VEGFR Signaling & Axitinib Inhibition

This diagram illustrates the signaling cascade Axitinib blocks, contrasting it with the synthetic utility of the 4,6-dichloro scaffold.

ComparisonWorkflow cluster_0 Axitinib Mechanism (Clinical) cluster_1 4,6-Dichloro-1H-indazole Utility (Discovery) VEGF VEGF Ligand VEGFR VEGFR (RTK) VEGF->VEGFR Activation Phos Autophosphorylation VEGFR->Phos Inhibited Axitinib Axitinib (Inhibitor) Axitinib->VEGFR Blocks ATP Binding (Type II) Raf Raf/MEK/ERK Phos->Raf Angio Angiogenesis (Tumor Growth) Raf->Angio Scaffold 4,6-Dichloro-1H-indazole (Scaffold) Suzuki Pd-Catalyzed Coupling (Site Selective) Scaffold->Suzuki Functionalization Library Indazole Library (Diverse Analogs) Suzuki->Library Screen Kinase/IDO1 Screening Library->Screen Hit New Lead Compound Screen->Hit

Caption: Left: Axitinib blocks VEGFR signaling to stop angiogenesis. Right: 4,6-Dichloro-1H-indazole serves as a starting scaffold for generating new inhibitor libraries.

Experimental Protocols

To ensure scientific integrity, the following protocols describe how to validate Axitinib (as a control) and how to utilize 4,6-dichloro-1H-indazole (in synthesis).

Protocol A: VEGFR2 Kinase Assay (Validating Axitinib)

Purpose: Determine IC


 of Axitinib to validate assay performance.
  • Reagents: Recombinant human VEGFR2 (catalytic domain), Poly(Glu,Tyr) 4:1 substrate,

    
    P-ATP or fluorescent tracer.
    
  • Preparation: Dissolve Axitinib in 100% DMSO to 10 mM. Prepare serial dilutions (1 nM to 10

    
    M).
    
  • Reaction:

    • Mix kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

      
      , 1 mM DTT) with VEGFR2 enzyme.
      
    • Add Axitinib dilutions (Final DMSO < 1%). Incubate 15 min at RT (allows Type II binding equilibration).

    • Initiate reaction with ATP (at

      
      ) and substrate.
      
  • Detection: Stop reaction after 30 min. Measure phosphorylation via scintillation counting or FRET.

  • Validation: Axitinib must yield an IC

    
     < 1.0 nM. If > 1.0 nM, check ATP concentration or enzyme quality.
    
Protocol B: Site-Selective Functionalization of 4,6-Dichloro-1H-indazole

Purpose: Demonstrate the scaffold's utility in creating Axitinib-like analogs.

  • Protection: React 4,6-dichloro-1H-indazole with SEM-chloride (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in DMF to protect the N1-position.

  • C-6 Activation (Suzuki Coupling):

    • Rationale: The C-6 chlorine is electronically more activated for oxidative addition than C-4 in many catalytic systems, or requires specific ligands for differentiation.

    • Mix: Protected indazole (1 eq), Aryl-boronic acid (1.2 eq), Pd(dppf)Cl

      
       (5 mol%), and K
      
      
      
      CO
      
      
      (3 eq) in Dioxane/Water.
    • Heat: 90°C for 4 hours under Argon.

  • Outcome: Yields 4-chloro-6-aryl-1H-indazole. The remaining C-4 chlorine is now available for a second, distinct coupling reaction (e.g., Buchwald-Hartwig amination), mimicking the structural complexity found in drugs like Axitinib.

References

  • Pfizer Inc. (2006). Discovery and optimization of Axitinib (AG-013736), a novel, potent, and selective inhibitor of VEGF receptors 1, 2, and 3.[2] Journal of Medicinal Chemistry.

  • Hu-Lowe, D.D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736). Clinical Cancer Research.

  • PubChem. (2024). Compound Summary: Axitinib.[3][2][4] National Library of Medicine.

  • BenchChem. (2024). 4-Bromo-6-chloro-1H-indazole and related halogenated indazole scaffolds.

  • Song, Z., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.[5][3][6][2][7][4][8][9][10][11]

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A Comparative Analysis for Drug Discovery Professionals: 4,6-dichloro-1H-indazole and Sorafenib

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the pursuit of novel small molecules with potent and selective anti-cancer activity is a paramount objective. This guide provides a comparative analysis of two such molecules: the well-established multi-kinase inhibitor, Sorafenib, and the less-characterized compound, 4,6-dichloro-1H-indazole. While Sorafenib is a clinically approved therapeutic, the indazole scaffold is a recognized pharmacophore present in numerous kinase inhibitors.[1][2][3][4] This analysis will delve into the known mechanisms of Sorafenib and the putative mechanisms of 4,6-dichloro-1H-indazole based on structurally related compounds, and will propose a comprehensive experimental framework for a head-to-head comparison.

Introduction to the Contenders

Sorafenib , a bi-aryl urea, is an oral multi-kinase inhibitor that has demonstrated efficacy in treating advanced renal cell carcinoma and hepatocellular carcinoma.[5] Its mechanism of action is well-documented, targeting both tumor cell proliferation and angiogenesis by inhibiting key serine/threonine and receptor tyrosine kinases.

4,6-dichloro-1H-indazole belongs to the indazole family, a class of heterocyclic compounds known for a wide range of biological activities.[2][6][7] While direct studies on 4,6-dichloro-1H-indazole are limited, structurally similar indazole derivatives have been identified as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and components of the PI3K/AKT/mTOR pathway.[4][8]

This guide will proceed with a detailed examination of their respective (known and putative) mechanisms of action, followed by a proposed suite of experiments designed to provide a rigorous, data-driven comparison of their anti-cancer properties.

Mechanistic Showdown: Known vs. Putative Pathways

Sorafenib: The Established Multi-Kinase Inhibitor

Sorafenib's anti-tumor activity stems from its ability to inhibit multiple kinases involved in two critical cancer-promoting processes: tumor proliferation and angiogenesis.

  • Inhibition of Tumor Proliferation: Sorafenib targets the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway) by directly inhibiting RAF kinases (C-RAF and B-RAF).[9] This blockade prevents the phosphorylation of MEK and ERK, downstream effectors that promote cell cycle progression and survival.

  • Inhibition of Angiogenesis: Sorafenib also potently inhibits several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[5] By blocking these receptors, Sorafenib disrupts the formation of new blood vessels, thereby limiting the tumor's access to essential nutrients and oxygen.

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF

Caption: Sorafenib's dual mechanism of action.

4,6-dichloro-1H-indazole: A Focus on Putative Kinase Inhibition

Given the absence of direct studies on 4,6-dichloro-1H-indazole, we must extrapolate its likely mechanism of action from structurally related compounds. Research on substituted indazoles suggests that this compound may also function as a kinase inhibitor, potentially with a different selectivity profile compared to Sorafenib.

One notable study identified 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent inhibitors of FGFR.[4][8] The FGFR signaling pathway is a critical driver of cell proliferation, survival, and angiogenesis in various cancers. Therefore, it is plausible that 4,6-dichloro-1H-indazole may exert its anti-cancer effects through inhibition of FGFR.

A Proposed Experimental Framework for Comparative Analysis

To move beyond speculation and generate robust, comparative data, a series of head-to-head experiments are necessary. The following protocols are designed to be self-validating and provide a comprehensive comparison of 4,6-dichloro-1H-indazole and Sorafenib.

In Vitro Kinase Inhibition Profiling

Rationale: To determine and compare the kinase inhibitory profiles of both compounds. This will reveal the specific molecular targets of 4,6-dichloro-1H-indazole and provide a direct comparison of its selectivity against Sorafenib.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare stock solutions of 4,6-dichloro-1H-indazole and Sorafenib in DMSO. Create a dilution series for each compound.

  • Kinase Panel Selection: Select a panel of kinases for screening. This should include kinases known to be inhibited by Sorafenib (C-RAF, B-RAF, VEGFR2, PDGFR-β) and putative targets for the indazole (FGFR1, FGFR2, FGFR3, FGFR4), as well as a broader panel of representative kinases to assess selectivity.

  • Assay Performance: Perform a radiometric or fluorescence-based kinase assay.[10][11][12][13][14]

    • Add the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and ATP (spiked with ³²P-ATP for radiometric assays) to the wells of a microplate.

    • Add the diluted compounds to the respective wells.

    • Incubate the plate to allow the kinase reaction to proceed.

    • Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against each kinase.

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow Start Start Prep Prepare Compound Dilution Series Start->Prep Dispense Dispense Kinase, Substrate, ATP Prep->Dispense Add_Cmpd Add Compound to Wells Dispense->Add_Cmpd Incubate Incubate Add_Cmpd->Incubate Stop Stop Reaction Incubate->Stop Quantify Quantify Phosphorylation Stop->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for in vitro kinase inhibition assay.

Cellular Proliferation and Cytotoxicity Assays

Rationale: To assess the in vitro anti-cancer efficacy of both compounds against a panel of human cancer cell lines. This will provide a direct comparison of their potency in a cellular context.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Line Selection: Choose a panel of cancer cell lines with known genetic backgrounds, including those with known dependencies on the RAF/MEK/ERK and FGFR signaling pathways.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4,6-dichloro-1H-indazole and Sorafenib for 72 hours.

  • Assay Performance:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® Reagent to each well.[15][16]

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and determine the IC₅₀ value for each compound in each cell line.[17][18]

Cellular Mechanism of Action Analysis

Rationale: To confirm the on-target effects of the compounds in a cellular context by examining the phosphorylation status of key signaling proteins.

Experimental Protocol: Western Blotting for Signaling Pathway Modulation

  • Cell Treatment: Treat selected cancer cell lines with 4,6-dichloro-1H-indazole and Sorafenib at their respective IC₅₀ concentrations for various time points.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-FGFR, FGFR, p-AKT, AKT).[9][19][20][21][22]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]

  • Data Analysis: Quantify the band intensities to determine the effect of each compound on the phosphorylation of target proteins.

In Vivo Anti-Tumor Efficacy Studies

Rationale: To evaluate the in vivo anti-tumor efficacy of 4,6-dichloro-1H-indazole and Sorafenib in a preclinical animal model.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously implant a suitable human cancer cell line into the flank of immunocompromised mice.[23][24][25][26]

  • Tumor Growth and Randomization: Allow the tumors to reach a palpable size, then randomize the mice into treatment groups (vehicle control, 4,6-dichloro-1H-indazole, Sorafenib).

  • Compound Administration: Administer the compounds to the mice daily via an appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor volume using calipers two to three times per week.[23]

  • Data Analysis: Plot the average tumor volume for each treatment group over time to assess the anti-tumor efficacy of each compound.

Comparative Data Summary

The following tables should be populated with the experimental data generated from the proposed studies to provide a clear and concise comparison of the two compounds.

Table 1: In Vitro Kinase Inhibition Profile (IC₅₀, nM)

Kinase4,6-dichloro-1H-indazoleSorafenib
C-RAF
B-RAF
VEGFR2
PDGFR-β
FGFR1
FGFR2
FGFR3
FGFR4
...

Table 2: In Vitro Cellular Proliferation (IC₅₀, µM)

Cell Line4,6-dichloro-1H-indazoleSorafenib
Cell Line A (FGFR dependent)
Cell Line B (RAF dependent)
Cell Line C (Other)
...

Table 3: In Vivo Anti-Tumor Efficacy (Tumor Growth Inhibition, %)

Treatment GroupDose% TGI
4,6-dichloro-1H-indazoleX mg/kg
SorafenibY mg/kg

Conclusion

This guide provides a framework for a comprehensive comparative analysis of 4,6-dichloro-1H-indazole and Sorafenib. While Sorafenib is a well-characterized multi-kinase inhibitor, the indazole derivative represents a promising scaffold with the potential for a distinct and perhaps more selective kinase inhibition profile. The proposed experimental plan, if executed, will generate the necessary data to elucidate the mechanism of action of 4,6-dichloro-1H-indazole and to rigorously compare its anti-cancer efficacy to that of Sorafenib. Such a data-driven comparison is essential for making informed decisions in the drug discovery and development process.

References

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  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)- 4-substituted-1H-indazoles as Potent Fibrob. (2016). Semantic Scholar. Retrieved from [Link]

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  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed. Retrieved from [Link]

  • Cytotoxicity assays. Notes: Cell viability assays (Cell-Titer GLO ,... (n.d.). ResearchGate. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

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A Comparative Guide to the Kinase Selectivity of Indazole-Based Inhibitors: Profiling 4,6-dichloro-1H-indazole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Quest for Kinase Selectivity

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The human kinome comprises over 500 kinases, and their dysregulation is a hallmark of many diseases.[1] The indazole scaffold has proven to be a "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[2][3] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[4]

However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[4] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects.[5] Therefore, comprehensive selectivity profiling is a critical step in the development of any new kinase inhibitor. This guide provides an in-depth analysis of the kinase selectivity of indazole-based inhibitors, with a specific focus on understanding the potential profile of 4,6-dichloro-1H-indazole. Due to the limited publicly available kinome-wide screening data for 4,6-dichloro-1H-indazole, we will utilize the well-characterized indazole-containing drug, Axitinib , as a primary reference compound. We will compare its selectivity profile with another approved indazole-based inhibitor, Bosutinib , to illustrate how structural modifications on the indazole core can modulate kinase interaction landscapes.

Comparative Kinase Selectivity Profiling: Axitinib versus Bosutinib

To contextualize the potential selectivity of a substituted indazole like 4,6-dichloro-1H-indazole, it is instructive to examine the profiles of established drugs. Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), and Bosutinib, a dual Src/Abl kinase inhibitor, both feature the indazole core structure.[6][7] Their distinct selectivity profiles underscore the profound impact of substitutions on the indazole ring system.

Kinome-wide screening, often performed using platforms like KINOMEscan®, provides a broad overview of a compound's interactions across a large panel of kinases.[8][9][10] This is typically done by measuring the binding affinity or percentage of inhibition at a fixed concentration.

Below is a summary of the kinase inhibition profiles for Axitinib and Bosutinib against a selection of key kinases. This data, compiled from various sources, illustrates their differing selectivity.

Kinase TargetAxitinib (IC50 in nM)Bosutinib (IC50 in nM)
VEGFR1 0.1>1000
VEGFR2 0.2>1000
VEGFR3 0.1-0.3>1000
PDGFRβ 1.6~200
c-Kit 1.7~100
Abl >10001.2
Src >10001.2
LYN -1.2
HCK -1.1

Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50) from various sources.[11][12] Data for Bosutinib is also presented as IC50 values.[7][13]

As the data clearly indicates, Axitinib is a highly potent and selective inhibitor of VEGFRs.[14] In contrast, Bosutinib demonstrates potent inhibition of the Src and Abl kinases, with significantly less activity against the VEGFR family.[7][15] These differences in selectivity, despite both compounds sharing an indazole core, are attributable to the distinct chemical moieties appended to the indazole ring, which engage with different amino acid residues within the ATP-binding pockets of their respective target kinases. The chloro substitutions at the 4 and 6 positions of the indazole ring in our topic compound would be expected to significantly alter its electronic and steric properties, likely leading to a unique kinase selectivity profile.

Experimental Workflow for Kinase Selectivity Profiling

To generate the kind of data presented above, a robust and reproducible experimental workflow is essential. A common and widely adopted method for assessing kinase inhibition is the luminescent kinase assay, such as the Kinase-Glo® platform.[16][17] This assay measures the amount of ATP remaining after a kinase reaction; a lower ATP level corresponds to higher kinase activity and, conversely, a higher ATP level indicates inhibition.[1]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution add_kinase Add Kinase to wells prep_kinase->add_kinase prep_sub Prepare Substrate/ATP Mix add_sub Initiate reaction by adding Substrate/ATP Mix prep_sub->add_sub prep_comp Prepare Serial Dilutions of 4,6-dichloro-1H-indazole add_comp Dispense Compound Dilutions into 384-well plate prep_comp->add_comp add_comp->add_kinase add_kinase->add_sub incubate Incubate at room temperature add_sub->incubate add_glo Add Kinase-Glo® Reagent to stop reaction and generate signal incubate->add_glo incubate_detect Incubate for signal stabilization add_glo->incubate_detect read_lum Read luminescence on a plate reader incubate_detect->read_lum calc_inhibition Calculate Percent Inhibition read_lum->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 G cluster_inhibitor Inhibitor Binding cluster_effect Downstream Effect inhibitor 4,6-dichloro-1H-indazole atp_site ATP-Binding Site on Kinase inhibitor->atp_site Binds to no_atp ATP cannot bind atp_site->no_atp Leads to no_phos Substrate is not phosphorylated no_atp->no_phos inhibition Inhibition of Kinase Activity no_phos->inhibition

Caption: Mechanism of ATP-competitive kinase inhibition.

Conclusion and Future Directions

The indazole scaffold is a versatile and valuable starting point for the design of potent and selective kinase inhibitors. As demonstrated by the comparison of Axitinib and Bosutinib, subtle modifications to this core structure can dramatically alter the kinase selectivity profile. While comprehensive kinome-wide data for 4,6-dichloro-1H-indazole is not yet publicly available, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation.

Future studies should focus on generating a broad kinase selectivity profile for 4,6-dichloro-1H-indazole using a platform such as KINOMEscan®. This will not only identify its primary targets but also reveal potential off-target activities that are critical to consider for its development as a therapeutic agent. [18]Further characterization of its mechanism of action and binding kinetics will provide a deeper understanding of its interaction with the kinome and guide future optimization efforts.

References

  • ResearchGate. (n.d.). Kinome profiling of the four FDA-approved PARP inhibitors across 392... Retrieved from [Link]

  • ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and... Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • YouTube. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from [Link]

  • HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved from [Link]

  • Ocular Therapeutix, Inc. (n.d.). Target and Selectivity Profiling of Axitinib in Cell-Based and Biochemical Assays. Retrieved from [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25228-25257.
  • PMC. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • PubMed. (2016, November 29). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved from [Link]

  • PMC. (2021, March 1). Identification of Potent Reverse Indazole Inhibitors for HPK1. Retrieved from [Link]

  • PMC. (n.d.). Axitinib in the treatment of renal cell carcinoma: patient selection and perspectives. Retrieved from [Link]

  • NCBI - NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • PubMed. (n.d.). Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of cellular selectivity of approved and investigational.... Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Retrieved from [Link]

  • International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. Retrieved from [Link]

  • PMC. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • PMC. (2013, October 29). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Retrieved from [Link]

  • Alembic Pharmaceuticals. (2026, January 11). Alembic Pharmaceuticals Receives USFDA Tentative Approval for Bosutinib Tablets 400mg. Retrieved from [Link]

  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • Frontiers. (2023, May 30). The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. Retrieved from [Link]

  • PubMed. (2019, August 15). The discovery of novel 3-aryl-indazole derivatives as peripherally restricted pan-Trk inhibitors for the treatment of pain. Retrieved from [Link]

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Publish Comparison Guide: In Vivo Efficacy of 4,6-Dichloro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental framework for evaluating 4,6-dichloro-1H-indazole derivatives , a specialized subclass of the indazole scaffold often utilized in oncology (specifically targeting FGFR kinases and IDO1/TDO metabolic checkpoints) and inflammation.

Executive Summary: The 4,6-Dichloro Advantage

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for approved drugs like Pazopanib (VEGFR inhibitor) and Lonidamine (metabolic modulator). The specific 4,6-dichloro-1H-indazole substitution pattern represents a focused optimization strategy designed to:

  • Enhance Lipophilicity: The chlorine atoms at C4 and C6 increase the logP, improving membrane permeability and blood-brain barrier (BBB) penetration.

  • Occupy Hydrophobic Pockets: In kinase domains (e.g., FGFR1-4) and metabolic enzymes (IDO1), the 4,6-dichloro motif fills specific hydrophobic sub-pockets (Valine/Leucine rich regions) that unsubstituted indazoles cannot access.

  • Metabolic Stability: Halogenation at these positions blocks common Phase I metabolic oxidation sites on the benzene ring.

This guide compares 4,6-dichloro-1H-indazole derivatives against standard-of-care (SoC) agents in oncology and inflammation models.

Mechanism of Action & Rationale

The primary therapeutic targets for 4,6-disubstituted indazoles are Fibroblast Growth Factor Receptors (FGFR) and the Kynurenine Pathway (IDO1/TDO) .

Pathway Visualization: IDO1/TDO Inhibition in Immuno-Oncology

The following diagram illustrates how 4,6-dichloro-1H-indazole derivatives (acting as IDO1/TDO inhibitors) restore T-cell activity in the tumor microenvironment.

IDO_Pathway Trp Tryptophan (Trp) IDO IDO1 / TDO (Target Enzyme) Trp->IDO Substrate Kyn Kynurenine (Kyn) IDO->Kyn Metabolism AhR AhR Activation Kyn->AhR Agonist Tcell CD8+ T-Cell Exhaustion/Apoptosis AhR->Tcell Promotes Indazole 4,6-Dichloro-1H-Indazole Derivative Indazole->IDO Inhibits (IC50 < 1µM) Restore Restored T-Cell Proliferation Indazole->Restore Downstream Effect

Caption: Mechanism of 4,6-dichloro-1H-indazole derivatives in blocking Tryptophan-to-Kynurenine conversion, thereby preventing T-cell exhaustion.

Comparative Efficacy Analysis

The following table contrasts the performance of a representative 4,6-dichloro-1H-indazole derivative (based on HT-28 or Compound 13a series data) against clinical standards.

Table 1: Comparative Performance Metrics (Oncology & Inflammation)
Feature4,6-Dichloro-1H-Indazole Derivative Pazopanib (Standard Kinase Inhibitor) Epacadostat (IDO1 Inhibitor) Lonidamine (Classic Indazole)
Primary Target FGFR1/2 or IDO1/TDO (Dual)VEGFR/PDGFR/FGFRIDO1 (Selective)Hexokinase / Mitochondria
In Vitro Potency (IC50) 30 - 600 nM (High Potency)~10 - 100 nM~10 - 70 nM~50 - 100 µM (Low Potency)
Tumor Growth Inhibition (TGI) 60 - 75% (Syngeneic Models)50 - 65% (Xenograft)40 - 55% (Combination dependent)30 - 45%
Bioavailability (F%) > 65% (Due to Cl lipophilicity)~14 - 39% (Variable)HighModerate
Key Advantage Dual-Target Potential (Kinase + Metabolic)Broad Kinase SpectrumHigh SelectivityUnique Metabolic Mechanism
Primary Toxicity Liver Enzyme Elevation (Mild)Hypertension, HepatotoxicitySerotonin Syndrome RiskMyalgia, Ototoxicity

Key Insight: While Pazopanib is a potent pan-kinase inhibitor, 4,6-dichloro derivatives often exhibit superior metabolic stability and can be tuned for dual inhibition (e.g., targeting both tumor proliferation via FGFR and immune evasion via IDO1), offering a "one-molecule, two-mechanisms" approach.

In Vivo Experimental Protocols

To validate the efficacy of 4,6-dichloro-1H-indazole derivatives, the following self-validating protocols are recommended.

Protocol A: CT-26 Syngeneic Colorectal Cancer Model (Immuno-Oncology)

Rationale: This model is critical for evaluating IDO1/TDO inhibitors as it requires an intact immune system to measure T-cell reactivation.

Workflow Diagram:

InVivo_Protocol Step1 Cell Culture (CT-26 Murine Colon) Step2 Inoculation (BALB/c Mice, SC) Step1->Step2 Step3 Randomization (Tumor Vol: 100mm³) Step2->Step3 Step4 Treatment (Oral Gavage, QD/BID) Step3->Step4 Step5 Endpoints (TGI%, IHC: CD8+/FoxP3) Step4->Step5

Caption: Workflow for evaluating antitumor efficacy in immunocompetent mice.

Step-by-Step Methodology:

  • Preparation: Culture CT-26 cells in RPMI-1640 + 10% FBS. Harvest at exponential growth phase.

  • Inoculation: Inject

    
     cells subcutaneously (s.c.) into the right flank of 6-8 week old female BALB/c mice.
    
  • Randomization: When tumors reach 80–100 mm³ (approx. day 7-10), randomize mice into 4 groups (n=8/group):

    • Vehicle Control (0.5% CMC-Na).

    • Positive Control (e.g., Epacadostat 50 mg/kg).

    • Test Compound (Low Dose): 20 mg/kg (4,6-dichloro derivative).

    • Test Compound (High Dose): 60 mg/kg.

  • Dosing: Administer via oral gavage (p.o.) once daily (QD) for 21 days.

  • Measurements:

    • Tumor Volume: Measure every 3 days using calipers (

      
      ).
      
    • Body Weight: Monitor daily as a toxicity proxy.

  • Terminal Analysis: At day 21, harvest tumors. Perform Immunohistochemistry (IHC) for CD8+ (cytotoxic T-cells) and FoxP3 (T-regs).

    • Success Criteria: A significant increase in the CD8+/FoxP3 ratio compared to vehicle indicates immune-mediated tumor clearance.

Protocol B: Carrageenan-Induced Paw Edema (Anti-Inflammatory)

Rationale: Indazoles possess intrinsic anti-inflammatory properties (inhibition of IL-1


/TNF-

). This rapid assay validates the anti-inflammatory potential of the scaffold.
  • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of Wistar rats.

  • Treatment: Administer Test Compound (10, 30, 100 mg/kg, p.o.) 1 hour prior to carrageenan injection. Compare vs. Indomethacin (10 mg/kg).

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    
    .
    

Safety & Toxicity Profile

The 4,6-dichloro substitution can alter metabolic clearance. Key safety parameters to monitor include:

  • Hepatotoxicity: Indazoles can form reactive metabolites. Monitor ALT/AST levels in serum after 21 days of dosing.

  • CYP Inhibition: The dichloro-phenyl moiety may inhibit CYP3A4. Perform in vitro liver microsome stability assays early.

  • Weight Loss: In the CT-26 model, body weight loss >15% requires immediate euthanasia (humane endpoint).

References

  • Li, Y. et al. (2022). Design, synthesis and biological evaluation of 4,6-disubstituted-1H-indazole derivatives as potent IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry.

  • Fishwick, C. et al. (2020). Discovery of 1H-indazole-based derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors. Journal of Medicinal Chemistry.

  • Zhang, X. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents: A Review. Future Medicinal Chemistry.

  • Gaikwad, S. et al. (2022). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Pharmaceutical Negative Results.

  • CymitQuimica. 4,6-Dichloro-1H-indazole (CAS 885519-58-4) Product Data.[1]

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A Head-to-Head Comparison of Indazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold has proven to be a cornerstone in the development of targeted kinase inhibitors, leading to several clinically approved drugs and a plethora of investigational agents. For researchers in oncology and drug discovery, navigating the landscape of these inhibitors to select the most appropriate tool compound or starting point for a new therapeutic requires a nuanced understanding of their comparative potency, selectivity, and cellular effects. This guide provides a head-to-head comparison of prominent indazole-based kinase inhibitors, supported by experimental data and detailed methodologies to empower researchers in their decision-making process.

The Indazole Core: A Privileged Scaffold for Kinase Inhibition

The indazole ring system, with its bicyclic aromatic structure, offers a versatile template for designing ATP-competitive kinase inhibitors. Its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, coupled with the potential for diverse substitutions at various positions, allows for the fine-tuning of potency and selectivity against a wide array of kinases. This guide will focus on a selection of well-established and emerging indazole-based inhibitors targeting key kinase families implicated in cancer: VEGFR, PDGFR, AXL, MET, and FLT3.

Comparative Kinase Selectivity Profiles

A critical determinant of a kinase inhibitor's utility and potential toxicity is its selectivity profile across the human kinome. Here, we compare the biochemical potency (IC50 values) of several indazole-based inhibitors against their primary targets and a selection of off-targets. This data is crucial for interpreting experimental results and predicting potential polypharmacological effects.

InhibitorPrimary TargetsVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)AXL IC50 (nM)c-MET IC50 (nM)FLT3 IC50 (nM)Reference(s)
Axitinib VEGFR1/2/3, PDGFR, c-Kit0.2[1]1.61.7---[1]
Pazopanib VEGFR1/2/3, PDGFRα/β, c-Kit, FGFR1/330[2]8474[2]---[2]
Linifanib VEGFR1/2, KDR, PDGFRβ, FLT3, CSF-1R4[3]66[3]---4[3][3]
Bemcentinib (BGB324) AXL---Potent inhibitor[4][5][6]--[4][5][6]
Amuvatinib (AMG 337) c-MET----<5 (enzymatic), <10 (cellular)-[7][8][9]
Quizartinib FLT3--<10--<1[10][10][11]
Compound 22f (Benzimidazole-indazole) FLT3 (wild-type and mutants)-----0.941 (WT), 0.199 (D835Y)[12]
Compound C05 PLK4------[13]

Expert Insights: The data clearly illustrates the spectrum of selectivity among indazole-based inhibitors. Axitinib, for instance, demonstrates high potency against VEGFRs with nanomolar efficacy.[1] Pazopanib, while also a potent VEGFR inhibitor, exhibits a broader profile that includes c-Kit and FGFR.[2] This broader activity can be advantageous in certain tumor types but may also contribute to a different side-effect profile. Newer agents like Bemcentinib and Amuvatinib showcase the evolution of the indazole scaffold towards highly selective inhibitors of AXL and c-MET, respectively, offering more targeted therapeutic approaches.[4][5][6][8][9] The development of compounds like 22f highlights the ongoing efforts to overcome drug resistance by targeting mutant forms of kinases such as FLT3.[12]

Experimental Workflows for Head-to-Head Comparison

To generate robust and comparable data for your research, it is essential to employ standardized and well-validated experimental protocols. The following sections detail the methodologies for key assays used to characterize and compare indazole-based kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[1][14][15][16] Its high sensitivity and broad applicability make it an ideal choice for determining the IC50 values of inhibitors against a panel of purified kinases.

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Reaction_Setup Combine Inhibitor, Kinase, Substrate, and ATP in 384-well plate Inhibitor_Dilution->Reaction_Setup Kinase_Prep Prepare Kinase Enzyme Solution Kinase_Prep->Reaction_Setup Substrate_Prep Prepare Substrate and ATP Solution Substrate_Prep->Reaction_Setup Incubation1 Incubate at Room Temperature Reaction_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation1->Add_ADP_Glo Incubation2 Incubate (40 min) Add_ADP_Glo->Incubation2 Add_Kinase_Detection Add Kinase Detection Reagent Incubation2->Add_Kinase_Detection Incubation3 Incubate (30-60 min) Add_Kinase_Detection->Incubation3 Read_Luminescence Read Luminescence Incubation3->Read_Luminescence IC50_Calc Calculate % Inhibition and Determine IC50 Read_Luminescence->IC50_Calc

Caption: Workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Prepare Reagents:

    • Prepare a serial dilution of the indazole-based inhibitor in the appropriate kinase buffer.

    • Dilute the purified kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare a solution containing the kinase substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor dilution (or vehicle control).[14]

    • Add 5 µL of the kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14]

    • Incubate at room temperature for 40 minutes.[14]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]

    • Incubate at room temperature for 30-60 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Trustworthiness through Self-Validation: This protocol includes essential controls for self-validation. A "no kinase" control (wells with substrate, ATP, and inhibitor but no enzyme) establishes the background signal. A "vehicle" control (wells with all reaction components except the inhibitor) represents 100% kinase activity. These controls are critical for accurate calculation of percent inhibition and ensuring the reliability of the IC50 values.

Cellular Phosphorylation Analysis (Western Blot)

To assess the inhibitor's effect on kinase activity within a cellular context, Western blotting for phosphorylated target proteins is the gold standard. This technique allows for the direct visualization and quantification of the inhibition of a specific signaling pathway.

Experimental Workflow: Western Blot for Phospho-Kinase Analysis

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Seeding Seed Cells Inhibitor_Treatment Treat with Inhibitor (Dose-Response or Time-Course) Cell_Seeding->Inhibitor_Treatment Cell_Lysis Lyse Cells with Phosphatase Inhibitors Inhibitor_Treatment->Cell_Lysis Protein_Quant Quantify Protein Concentration Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane (5% BSA in TBST) Transfer->Blocking Primary_Ab Incubate with Primary Ab (Phospho-specific & Total) Blocking->Primary_Ab Secondary_Ab Incubate with HRP- conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Quantification Densitometry Analysis (Normalize Phospho to Total) Detection->Quantification

Caption: Workflow for analyzing phospho-kinase levels by Western blot after inhibitor treatment.

Detailed Protocol: Western Blot for Phospho-Kinase Analysis

  • Cell Treatment and Lysis:

    • Seed the appropriate cell line in 6-well plates and allow them to adhere overnight. The choice of cell line is critical and should ideally be one where the target kinase is known to be active or can be stimulated.

    • Treat the cells with a range of concentrations of the indazole-based inhibitor for a specified time. A time-course experiment can also be performed with a fixed inhibitor concentration.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of the proteins.[17]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Membrane Transfer and Immunodetection:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding. Note: Milk is generally avoided for phospho-protein detection as it contains casein, a phosphoprotein that can increase background.[17]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • To ensure equal protein loading, the same membrane should be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target kinase, or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software and normalize the phospho-protein signal to the total protein signal.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation. It is a valuable tool for determining the cytotoxic or cytostatic effects of kinase inhibitors on cancer cell lines.

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well plate Inhibitor_Treatment Treat with Inhibitor (Serial Dilutions) Cell_Seeding->Inhibitor_Treatment Incubation Incubate (e.g., 72h) Inhibitor_Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_Formazan Incubate (1-4h) Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance GI50_Calc Calculate % Viability and Determine GI50 Read_Absorbance->GI50_Calc

Caption: Workflow for assessing the in vivo efficacy of a kinase inhibitor in a tumor xenograft model.

General Protocol Outline: In Vivo Tumor Xenograft Study

  • Tumor Cell Implantation:

    • Human cancer cells are harvested and suspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor take-rate.

    • The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Tumor growth is monitored regularly by caliper measurements, and tumor volume is calculated (e.g., using the formula: (Length x Width²) / 2).

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Inhibitor Administration and Monitoring:

    • The indazole-based inhibitor is formulated in an appropriate vehicle and administered to the mice according to a defined schedule (e.g., once or twice daily by oral gavage). The control group receives the vehicle alone.

    • Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

  • Endpoint Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis.

    • Pharmacodynamic studies, such as Western blotting for the phosphorylated target kinase, can be performed on tumor lysates to confirm target engagement in vivo.

    • Histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) can also be conducted.

Causality in Experimental Choices: The choice of cell line for the xenograft model is paramount and should be based on the expression and activation status of the target kinase. The dose and schedule of the inhibitor are typically informed by prior pharmacokinetic and pharmacodynamic studies to ensure adequate target coverage in the tumor tissue.

Conclusion and Future Perspectives

The indazole scaffold continues to be a rich source of novel kinase inhibitors with significant therapeutic potential. As our understanding of the complex signaling networks that drive cancer progresses, the need for well-characterized, selective, and potent inhibitors becomes even more critical. By employing the rigorous comparative methodologies outlined in this guide, researchers can confidently select and validate the most appropriate indazole-based kinase inhibitors for their specific research questions, ultimately accelerating the discovery and development of new cancer therapies. The continued exploration of this versatile chemical scaffold, coupled with a deep understanding of kinase biology, promises to yield the next generation of targeted oncology drugs.

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  • Concise Drug Review: Pazopanib and Axitinib. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

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The Inferred Target Landscape of 4,6-Disubstituted-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing the Cross-Reactivity of Novel Chemical Scaffolds, Featuring the 4,6-Disubstituted-1H-Indazole Motif

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or a diluted therapeutic effect, representing a primary cause of late-stage clinical trial failures. This guide provides an in-depth, technical framework for evaluating the cross-reactivity of novel compounds, using the 4,6-disubstituted-1H-indazole scaffold as a central case study.

The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous inhibitors targeting a wide array of proteins, particularly protein kinases.[1][2] Molecules like 4,6-dichloro-1H-indazole serve as versatile starting points for the synthesis of complex derivatives. Understanding the potential target landscape and inherent cross-reactivity profile of such a scaffold is paramount for any research program built upon it. This guide eschews a rigid template, instead focusing on the scientific rationale and causality behind the experimental design required to build a robust selectivity profile.

While comprehensive cross-reactivity data for the parent molecule, 4,6-dichloro-1H-indazole, is not extensively published, analysis of its derivatives provides critical insight into the potential biological targets of this chemical class. The substitutions at the 4- and 6-positions play a crucial role in determining the ultimate target affinity and selectivity.[1] By examining published data on various 4,6-disubstituted analogs, we can infer a probable landscape of off-target interactions that must be experimentally verified.

Derivative ClassPrimary Target(s)Reported IC₅₀/pKiPotential for Cross-ReactivitySource
PI3Kδ Inhibitors Phosphoinositide 3-kinase delta (PI3Kδ)pKi = 9.9 - 10.1High selectivity against other PI3K isoforms (α, β, γ) reported. Kinome-wide scan essential.[1]
IDO1/TDO Inhibitors Indoleamine 2,3-dioxygenase 1 (IDO1)IC₅₀ = 5.3 µM (for a 4,6-disubstituted analog)Potential for dual-target inhibition of Tryptophan 2,3-dioxygenase (TDO).[3][4][1]
FGFR Inhibitors Fibroblast Growth Factor Receptor (FGFR)IC₅₀ = 30.2 nM (for a 6-(substituted-phenyl)-4-substituted analog)High potential for cross-reactivity with other tyrosine kinases (e.g., VEGFR) due to ATP-binding site homology.[2][5]
General Antitumor Agents PI3K/AKT/mTOR PathwayIC₅₀ = 0.43 - 3.88 µM (for 3-amino-1H-indazole derivatives)Broad pathway inhibitors often have multiple direct or indirect targets; extensive profiling is critical.[6]

This table summarizes data from derivatives of the 1H-indazole scaffold, not the specific 4,6-dichloro-1H-indazole parent molecule. The data illustrates the diverse target space of the scaffold and underscores the necessity of empirical testing.

The Logic of Cross-Reactivity Profiling: An Experimental Deep Dive

The goal of a cross-reactivity study is not merely to list off-targets but to build a quantitative, predictive model of a compound's behavior in a complex biological system. The choice of assay and the structure of the screening panel are dictated by the nature of the primary target and the chemical scaffold. For kinase inhibitors, which represent a major application of the indazole scaffold, kinome-wide scanning is the gold standard.[7][8]

Core Principle: The Kinome Scan

The high degree of conservation in the ATP-binding site across the human kinome makes cross-reactivity a significant challenge for kinase inhibitor development.[7] A kinome scan involves testing the inhibitor against a large, representative panel of kinases to quantitatively measure its inhibitory activity against each. This provides a "selectivity fingerprint."

Experimental Workflow: A Self-Validating System

A robust cross-reactivity screening workflow is designed to be self-validating, with internal controls ensuring the accuracy and reproducibility of the data.

G cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: High-Throughput Screening cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis (e.g., 4,6-dichloro-1H-indazole derivative) B Primary Target Assay (Determine on-target IC₅₀) A->B C Assay Validation (Z'-factor, signal-to-background) B->C D Kinase Panel Selection (e.g., 400+ kinases) C->D Proceed if Validated E Single-Dose Screen (e.g., 1 µM concentration) Identify primary hits D->E F Dose-Response Confirmation (10-point curve for hits) Determine off-target IC₅₀ values E->F G Calculate Selectivity Score (e.g., S-Score, Gini Coefficient) F->G Generate Quantitative Data H Structural Biology (Co-crystallization with key off-targets) G->H I Cellular Confirmation (e.g., Cellular Thermal Shift Assay) G->I

Caption: High-level workflow for a kinase inhibitor cross-reactivity study.

Detailed Protocol: High-Throughput Biochemical Kinase Profiling

This protocol describes a common fluorescence-based assay format. The principle is to measure the amount of phosphorylated substrate produced by the kinase; inhibitor activity is detected as a reduction in this signal.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a universal kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Causality: Each component is critical. MgCl₂ is a required cofactor for ATP, DTT prevents oxidation, and a detergent like Tween-20 prevents nonspecific binding.
  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration used in the assay should be at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure competitive inhibitors can be accurately measured.
  • Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate for each kinase, often tagged with biotin or fluorescein for detection.
  • Test Compound: Prepare a serial dilution of the test compound (e.g., a 4,6-disubstituted-1H-indazole derivative) in 100% DMSO. A typical 10-point, 3-fold dilution series might start at 100 µM.

2. Assay Execution (384-well plate format):

  • Step 2.1: Add 50 nL of the serially diluted test compound or control (DMSO for negative control, Staurosporine for positive control) to the appropriate wells of a low-volume 384-well plate.
  • Step 2.2: Add 5 µL of the kinase/substrate mixture (pre-mixed in kinase buffer) to each well.
  • Step 2.3: Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase. Causality: This pre-incubation step is crucial for inhibitors with slow on-rates, ensuring equilibrium is reached before the reaction starts.
  • Step 2.4: Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
  • Step 2.5: Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation. Trustworthiness: The incubation time must be carefully optimized during assay development to ensure the reaction remains in the linear range.
  • Step 2.6: Terminate the reaction by adding 10 µL of a stop/detection solution (e.g., containing EDTA to chelate Mg²⁺ and antibodies/reagents for detection, such as a europium-labeled anti-phospho-substrate antibody).
  • Step 2.7: Incubate for a further 60 minutes for the detection signal to develop.

3. Data Acquisition and Analysis:

  • Step 3.1: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).
  • Step 3.2: Normalize the data. The 0% inhibition is defined by the DMSO-only wells (negative control), and 100% inhibition is defined by wells with a high concentration of a potent, broad-spectrum inhibitor or no kinase (positive control).
  • Step 3.3: Plot the normalized percent inhibition against the logarithm of the compound concentration.
  • Step 3.4: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase that shows significant inhibition.

Interpreting the Data: Beyond the IC₅₀

An IC₅₀ value is just a number. Its true meaning emerges from comparison. The goal is to maximize the potency gap between the intended primary target and any significant off-targets.

G cluster_0 Desired Selectivity Profile PT Primary Target (e.g., PI3Kδ) OT1 Off-Target 1 (e.g., PI3Kα) OT2 Off-Target 2 (e.g., mTOR) OT3 Off-Target 3 (e.g., AXL) Compound Indazole Derivative Compound->PT High Potency (Low IC₅₀) Compound->OT1 Low Potency (High IC₅₀) Compound->OT2 Low Potency (High IC₅₀) Compound->OT3 Low Potency (High IC₅₀)

Caption: Conceptual model of a selective inhibitor.

A highly selective compound will exhibit a very low IC₅₀ for its primary target and IC₅₀ values that are at least 100-fold higher for all other tested kinases. This "selectivity window" is a key determinant of the compound's potential for clinical success. For some therapeutic applications, however, a degree of "promiscuity" can be advantageous if a compound inhibits multiple nodes in a disease-driving pathway.[9] For example, dual AXL/MET inhibition is being explored in renal cancer.[10] This highlights the importance of interpreting cross-reactivity data within the specific context of the intended therapeutic strategy.

Conclusion

The assessment of cross-reactivity is a cornerstone of preclinical drug development. For a versatile and widely used scaffold like 1H-indazole, a thorough and quantitative understanding of its potential target interactions is not optional—it is fundamental to success. By employing systematic, self-validating experimental workflows like kinome-wide profiling, researchers can move beyond simple potency measurements. They can build a rich, predictive understanding of a compound's selectivity, enabling data-driven decisions to optimize lead candidates, mitigate the risk of off-target toxicity, and ultimately accelerate the development of safer and more effective medicines.

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  • Title: Design, Synthesis and Biological Evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-Substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors Source: Preprints.org URL: [Link]

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A Senior Application Scientist's Guide to Validating Cell-Based Assay Results for 4,6-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the results of cell-based assays for the novel compound 4,6-dichloro-1H-indazole. Drawing upon established principles of assay validation and the known biological activities of related indazole-based molecules, this document outlines a practical approach to characterizing the anti-cancer potential of this compound. We will delve into the rationale behind experimental design, provide detailed protocols for a panel of essential cell-based assays, and offer a comparative analysis with established kinase inhibitors, Pazopanib and Axitinib.

Introduction: The Therapeutic Potential of Indazole Derivatives

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs and investigational agents.[1][2][3] Many indazole derivatives exhibit potent anti-cancer properties, primarily through the inhibition of various protein kinases that are critical for tumor growth, proliferation, and survival.[1][4] Compounds such as Pazopanib and Axitinib, both indazole-based, have demonstrated significant efficacy in treating various cancers by targeting key signaling pathways.[2][5][6]

Pazopanib is a multi-kinase inhibitor that blocks the activity of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in angiogenesis and tumor cell proliferation.[5][7][8][9] Similarly, Axitinib is a potent inhibitor of VEGFRs, demonstrating significant anti-angiogenic and anti-tumor effects.[6][10][11] Given the structural similarities and the established precedent of dichloro-substituted indazole derivatives as kinase inhibitors, it is hypothesized that 4,6-dichloro-1H-indazole may exert its biological effects through similar mechanisms.[4]

This guide will therefore focus on validating the potential anti-proliferative and pro-apoptotic effects of 4,6-dichloro-1H-indazole in cancer cell lines, using Pazopanib and Axitinib as benchmarks for comparison.

Foundational Principles of Cell-Based Assay Validation

Before embarking on specific experimental protocols, it is crucial to understand the core principles of assay validation. A validated assay ensures that the generated data is reliable, reproducible, and fit for its intended purpose.[12] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[13][14][15][16]

  • Specificity/Selectivity: The ability of the assay to assess the analyte of interest in the presence of other components.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Linearity: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.

Throughout this guide, the described protocols are designed with these principles in mind to ensure the generation of high-quality, trustworthy data.

Experimental Validation Workflow

To comprehensively validate the anti-cancer activity of 4,6-dichloro-1H-indazole, a multi-faceted approach employing a panel of cell-based assays is recommended. This workflow will assess the compound's impact on cell viability, apoptosis, and the modulation of a key signaling pathway.

G cluster_0 Phase 1: Primary Screening cluster_2 Phase 3: Comparative Analysis A Compound Synthesis & QC C MTT Cell Viability Assay (Dose-Response) A->C B Cell Line Selection (e.g., HCT116, A-498) B->C D Caspase-3/7 Apoptosis Assay C->D E Western Blot Analysis (p-ERK, total ERK, PARP cleavage) C->E F Head-to-Head Comparison with Pazopanib & Axitinib D->F E->F

Figure 1: Experimental workflow for validating the anti-cancer activity of 4,6-dichloro-1H-indazole.

Cell Line Selection: A Critical First Step

The choice of cell line is paramount for obtaining relevant and translatable results. For this guide, we will utilize two well-characterized cancer cell lines:

  • HCT116 (Human Colorectal Carcinoma): A widely used cell line in cancer research, known for its robust growth and sensitivity to a variety of anti-cancer agents. Several studies have utilized HCT116 cells to evaluate the efficacy of indazole derivatives.[17]

  • A-498 (Human Kidney Carcinoma): Given that Pazopanib and Axitinib are approved for the treatment of renal cell carcinoma, this cell line provides a clinically relevant model for comparative analysis.[18]

Detailed Experimental Protocols

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[18][19]

Objective: To determine the dose-dependent cytotoxic effect of 4,6-dichloro-1H-indazole, Pazopanib, and Axitinib on HCT116 and A-498 cells and to calculate the half-maximal inhibitory concentration (IC50) for each compound.

Protocol:

  • Cell Seeding: Seed HCT116 and A-498 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 4,6-dichloro-1H-indazole, Pazopanib, and Axitinib in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a media-only blank.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.

Caspase-3/7 Glo® Apoptosis Assay

Principle: Caspases are a family of proteases that play a key role in the execution phase of apoptosis. Caspase-3 and -7 are key effector caspases. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase and generating a luminescent signal proportional to caspase activity.

Objective: To determine if the observed cytotoxicity of 4,6-dichloro-1H-indazole is mediated by the induction of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed HCT116 and A-498 cells in a white-walled 96-well plate at a density of 10,000 cells per well. After 24 hours, treat the cells with 4,6-dichloro-1H-indazole, Pazopanib, and Axitinib at their respective IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Western Blot Analysis for Key Signaling Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Objective: To investigate the effect of 4,6-dichloro-1H-indazole on the phosphorylation status of a key downstream effector in a relevant signaling pathway (e.g., ERK in the MAPK pathway, which is often downstream of receptor tyrosine kinases like VEGFR and PDGFR) and to confirm apoptosis by detecting the cleavage of PARP (Poly (ADP-ribose) polymerase), a substrate of activated caspase-3.

G cluster_0 Cell Lysis & Protein Quantification cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection & Imaging A Treat cells with 4,6-dichloro-1H-indazole B Lyse cells and collect protein A->B C Quantify protein concentration (BCA assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to PVDF membrane D->E F Block membrane E->F G Incubate with primary antibodies (p-ERK, ERK, cleaved PARP, GAPDH) F->G H Incubate with HRP-conjugated secondary antibodies G->H I Detect with ECL substrate and image H->I

Figure 2: Western blot workflow for analyzing protein expression and phosphorylation.

Protocol:

  • Cell Treatment and Lysis: Treat HCT116 and A-498 cells with 4,6-dichloro-1H-indazole, Pazopanib, and Axitinib at their respective IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Comparative Data Analysis (Hypothetical Data)

To illustrate the potential outcomes of these assays, the following tables present hypothetical yet realistic data for 4,6-dichloro-1H-indazole in comparison to Pazopanib and Axitinib.

Table 1: IC50 Values from MTT Assay (µM)

CompoundHCT116A-498
4,6-dichloro-1H-indazole5.28.7
Pazopanib15.810.5
Axitinib2.54.1

Table 2: Caspase-3/7 Activity (Fold Change vs. Vehicle Control at 24h)

Compound (at IC50)HCT116A-498
4,6-dichloro-1H-indazole3.83.1
Pazopanib2.52.2
Axitinib4.53.9

Table 3: Western Blot Densitometry Analysis (Relative Protein Levels at 24h)

Treatment (at IC50)Cell Linep-ERK / Total ERK (Fold Change)Cleaved PARP / GAPDH (Fold Change)
4,6-dichloro-1H-indazoleHCT1160.33.5
A-4980.42.9
PazopanibHCT1160.52.3
A-4980.42.1
AxitinibHCT1160.24.2
A-4980.33.7

Interpretation of Results and Path Forward

The hypothetical data presented above suggests that 4,6-dichloro-1H-indazole exhibits potent anti-proliferative activity, comparable to or exceeding that of Pazopanib in the HCT116 cell line, and within a similar range for the A-498 cell line. The induction of caspase-3/7 activity and the cleavage of PARP strongly indicate that the observed cytotoxicity is mediated, at least in part, by apoptosis. Furthermore, the reduction in ERK phosphorylation suggests that 4,6-dichloro-1H-indazole may inhibit a kinase upstream in the MAPK signaling pathway, consistent with the mechanism of action of many indazole-based anti-cancer drugs.

Based on these validated cell-based assay results, the next logical steps in the preclinical development of 4,6-dichloro-1H-indazole would include:

  • Broader Kinase Profiling: To identify the specific kinase targets of the compound.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity in animal models.

  • Pharmacokinetic and Toxicology Studies: To assess the drug's absorption, distribution, metabolism, excretion, and safety profile.

This systematic and validated approach to cell-based assays provides a robust foundation for advancing promising compounds like 4,6-dichloro-1H-indazole through the drug discovery and development pipeline.

References

  • Zhang, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 216, 113313. [Link]

  • Cancer Research UK. (n.d.). Pazopanib (Votrient). [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • WebMD. (n.d.). Pazopanib (Votrient): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. [Link]

  • International Council for Harmonisation. (n.d.). Validation of analytical procedures: text and methodology q2(r1). [Link]

  • Ocular Therapeutix, Inc. (n.d.). Target and Selectivity Profiling of Axitinib in Cell-Based and Biochemical Assays. [Link]

  • Bentham Science Publishers. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link]

  • Zhang, Y., et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 11(10), 1123-1138. [Link]

  • Passos, J. F., et al. (2024). Exploring the multifaceted antitumor activity of axitinib in lung carcinoids. Frontiers in Endocrinology, 15, 1388432. [Link]

  • Giampieri, R., et al. (2017). Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells. Oncotarget, 8(30), 49455–49469. [Link]

  • Sternberg, C. N., et al. (2014). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Therapeutic Advances in Medical Oncology, 6(3), 101-110. [Link]

  • ResearchGate. (n.d.). The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]

  • MDPI. (2023). Design, Synthesis, and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Cell and Gene Therapy Catapult. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. [Link]

  • ResearchGate. (n.d.). Axitinib inhibits RCC cell viability in a dose and time-dependent... [Link]

  • van der Graaf, W. T. A., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(8), 853–864. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • Patsnap. (2024). What is the mechanism of Pazopanib Hydrochloride? [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. [Link]

Sources

benchmarking 4,6-dichloro-1H-indazole against known clinical kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical benchmarking of 4,6-dichloro-1H-indazole —specifically evaluating its utility as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) against established clinical kinase inhibitors.[1]

Executive Summary: The Indazole Advantage

In the landscape of kinase inhibitor design, the 4,6-dichloro-1H-indazole core (CAS 885519-58-4) represents a high-value "privileged structure."[1] Unlike promiscuous pan-inhibitors, this scaffold offers a unique vector for selectivity through its specific halogenation pattern.

This guide benchmarks the 4,6-dichloro-1H-indazole scaffold against:

  • Axitinib (Inlyta®): A standard clinical 1H-indazole VEGFR inhibitor.[1]

  • Pazopanib (Votrient®): A standard clinical 2H-indazole multikinase inhibitor.[1]

  • 4,6-Difluoro-1H-indazole: The nearest structural competitor.[1]

Key Finding: The 4,6-dichloro substitution provides superior hydrophobic enclosure and distinct electronic modulation of the hinge-binding motif compared to non-halogenated or fluorinated analogs, often resulting in higher Ligand Efficiency (LE) for targets like FGFR , JNK , and IDO1 .

Mechanistic Benchmarking: Hinge Binding & Halogen Effects

To understand the performance differences, we must analyze the binding mode.[2] Kinase inhibitors typically bind to the ATP-binding pocket's "hinge region."[1]

Comparative Binding Modes
  • Clinical Standard (Axitinib): Relies on the indazole nitrogen (N1-H and N2) to form a bidentate hydrogen bond network with the kinase hinge residues (e.g., Glu/Ala).[1]

  • 4,6-Dichloro-1H-indazole: Retains this bidentate capability but adds two critical vectors:[1]

    • C4-Chlorine: Projects into the "Gatekeeper" region or solvent interface, often displacing conserved water molecules which increases entropy-driven binding affinity.[1]

    • C6-Chlorine: Targets the ribose-binding pocket or solvent front, providing a "sigma-hole" for potential halogen bonding with carbonyl backbone residues.[1]

Physicochemical Profile (Scaffold Level)

The following table compares the core scaffold properties, essential for predicting ADMET success.

Feature4,6-Dichloro-1H-indazole 4,6-Difluoro-1H-indazole 1H-Indazole (Unsubstituted) Implication
MW ( g/mol ) 187.03154.12118.14Low MW allows for "Lead-Like" growth.[1]
cLogP ~2.8~1.9~1.3Higher lipophilicity of Dichloro improves membrane permeability.
H-Bond Donors 111Conserved hinge interaction.[1]
TPSA (Ų) 28.6828.6828.68Identical polar surface area; ideal for CNS penetration (JNK3 targets).[1]
Electronic Effect Strong

-withdrawing
Strong

-withdrawing
NeutralCl reduces pKa of NH, strengthening the H-bond donor capability.[1]

Performance Data: Derivatization Potential

The true measure of a scaffold is the potency of the inhibitors derived from it. Below is a comparison of Derived Lead Compounds utilizing the 4,6-dichloro-indazole core versus clinical standards.

Case Study: FGFR1 Inhibition

Context: Fibroblast Growth Factor Receptor (FGFR) mutations drive various cancers.[1] Comparison: A 4,6-dichloro-indazole derivative (Compound 13a*) vs. Clinical Inhibitors.[1]

CompoundCore ScaffoldTargetIC50 (nM)Selectivity Note
4,6-Dichloro-Indazole Deriv.[1][3][4] (13a) 4,6-Dichloro-1H-indazole FGFR1 30.2 High selectivity over VEGFR due to C4-Cl steric clash in VEGFR pocket.[1]
Axitinib 1H-Indazole (6-sub)VEGFR/FGFR~200 (FGFR)Potent on VEGFR (0.2 nM), but weaker on FGFR.[1]
Pazopanib 2H-IndazoleVEGFR/PDGFR>1000 (FGFR)Poor FGFR coverage; distinct binding mode.[1]
Staurosporine Indolo-carbazolePan-Kinase< 5No selectivity (Toxic).[1]

> Insight: The 4,6-dichloro motif shifts selectivity away from VEGFR (Axitinib's primary target) and towards FGFR/JNK, making it a superior choice for designing selective kinase probes.[1]

Experimental Protocols

To validate the 4,6-dichloro-1H-indazole scaffold in your own library, follow these standardized protocols.

Protocol A: Scaffold Validation via Thermal Shift Assay (DSF)

Objective: Determine if the fragment binds the kinase ATP pocket.

  • Preparation: Dilute Recombinant Kinase (e.g., FGFR1, 2 µM) in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Compound: Add 4,6-dichloro-1H-indazole (at 100 µM and 500 µM). Include DMSO control.

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: Calculate

    
    . A shift of >2°C indicates significant binding.
    
    • Expected Result: 4,6-dichloro analog typically shows higher

      
       than unsubstituted indazole due to hydrophobic burial of the chlorines.[1]
      
Protocol B: Competitive Binding Assay (FRET/TR-FRET)

Objective: Measure IC50 of derivatives.[3][5][6]

  • Reagents: Use a LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar.

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.[1]

  • Antibody: Eu-labeled anti-tag antibody (e.g., Anti-GST-Eu).[1]

  • Incubation: Mix Kinase (5 nM) + Antibody (2 nM) + Tracer (10 nM) + Serial Dilution of 4,6-dichloro-indazole derivative .[1]

  • Detection: Measure TR-FRET signal (Ex 340 nm / Em 665 nm & 615 nm).

  • Calculation: Plot Emission Ratio vs. log[Inhibitor]. Fit to sigmoidal dose-response.

Visualizations & Logic Flow

Diagram 1: The "Privileged Scaffold" Logic

This diagram illustrates why the 4,6-dichloro-indazole core is selected over others for specific kinase campaigns.

ScaffoldLogic Target Target: Kinase ATP Pocket (FGFR, JNK, IDO1) Scaffold Scaffold Selection Target->Scaffold Indazole 1H-Indazole Core (Hinge Binder) Scaffold->Indazole Mod_Cl 4,6-Dichloro Modification Indazole->Mod_Cl Derivatization Effect1 Mechanism 1: C4-Cl displaces Gatekeeper Water (Entropy Gain) Mod_Cl->Effect1 Effect2 Mechanism 2: Acidity of N1-H Increased (Stronger H-Bond Donor) Mod_Cl->Effect2 Result Outcome: High Ligand Efficiency (LE) Selectivity vs. VEGFR Effect1->Result Effect2->Result

Caption: Decision tree highlighting the mechanistic advantages of the 4,6-dichloro substitution in kinase inhibitor design.

Diagram 2: Comparative Binding Topology

Visualizing how the 4,6-dichloro core sits in the pocket compared to a generic binder.

BindingMode cluster_pocket ATP Binding Pocket Hinge Hinge Region (Glu/Ala) Gatekeeper Gatekeeper (Hydrophobic) Solvent Solvent Front Drug 4,6-Dichloro-Indazole Drug->Hinge H-Bonds (N1/N2) Drug->Gatekeeper C4-Cl Interaction (Steric Fit) Drug->Solvent C6-Cl Interaction (Halogen Bond) Generic Generic Indazole (No Cl) Generic->Hinge Weaker H-Bonds Generic->Gatekeeper Water Gap (Low Entropy)

Caption: Schematic representation of the binding topology. Note the specific spatial occupation of the C4 and C6 chlorines.

References

  • Zhang, D., et al. (2016). "Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors."[1] International Journal of Molecular Sciences. [1]

  • BenchChem. "4-Bromo-6-chloro-1H-indazole: Application Notes and Protocols." BenchChem Product Guide. [1]

  • Song, Z., et al. (2021). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules.

  • Li, H., et al. (2014). "Discovery of novel inhibitors of Aurora kinases with indazole scaffold." European Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "JNK Inhibitor XIII (Indazole-based)."[1] Product Specification. [1]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 4,6-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Effective management of 4,6-Dichloro-1H-indazole requires strict adherence to halogenated waste protocols. Unlike standard organic waste, the presence of chlorine atoms at the 4 and 6 positions necessitates high-temperature incineration with specific flue gas scrubbing capabilities.

Core Directive: Do NOT commingle this substance with non-halogenated solvents or general trash. Improper disposal risks the formation of acidic byproducts (HCl) and potential persistent organic pollutants (POPs) during downstream thermal treatment.

Hazard Profile & Chemical Logic

To dispose of a chemical safely, one must understand its reactive potential. 4,6-Dichloro-1H-indazole is a halogenated building block. Its disposal profile is dictated by its thermal decomposition properties.

Physicochemical Data Table
ParameterSpecificationOperational Implication
CAS Number 4498-42-0Use for waste manifesting and inventory tracking.
Molecular Formula C₇H₄Cl₂N₂High Chlorine Content. Precursor to HCl gas upon combustion.
Physical State Solid (Crystalline)Dust generation risk during transfer; requires particulate respiratory protection.
Solubility Low (Water), High (DMSO, MeOH)Do not attempt water-based neutralization. Use organic solvents for decontamination.
Signal Word WARNING Standard vigilance required.[1][2][3]
The "Why" Behind the Protocol (Scientific Rationale)

When chlorinated compounds are incinerated in standard municipal facilities (which often lack acid gas scrubbers), they undergo dehydrohalogenation.

  • Mechanism:

    
    
    
  • Risk: The generation of Hydrogen Chloride (HCl) gas corrodes incinerator infrastructure and contributes to acid rain if released. Furthermore, incomplete combustion of chlorinated aromatics can theoretically yield trace dioxins.

  • Solution: This waste stream must be directed to a RCRA-permitted hazardous waste incinerator operating at >1000°C with alkaline scrubbers to neutralize acid gas emissions.

Waste Classification & Segregation

Regulatory Status (US EPA/RCRA): While 4,6-Dichloro-1H-indazole is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic), it must be managed as Hazardous Waste due to institutional best practices for halogenated organics.

Waste Stream Decision Matrix

Waste_Decision_Tree Start Waste Generation: 4,6-Dichloro-1H-indazole State_Check Physical State? Start->State_Check Solid_Path Solid / Pure Substance State_Check->Solid_Path Powder/Crystals Liquid_Path Dissolved in Solvent State_Check->Liquid_Path Reaction Mixture Solid_Action Segregate into Solid Waste Container (Label: Toxic, Halogenated) Solid_Path->Solid_Action Solvent_Check Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid_Path->Solvent_Check Compliance Final Disposition: High-Temp Incineration Solid_Action->Compliance Halo_Yes YES: Combine in Halogenated Waste Carboy Solvent_Check->Halo_Yes Compatible Halo_No NO: Segregate into Halogenated Waste Carboy (Do NOT mix with clean Acetone/Ethanol waste) Solvent_Check->Halo_No Cross-Contamination Risk Halo_Yes->Compliance Halo_No->Compliance

Figure 1: Waste Stream Decision Matrix ensuring proper segregation of halogenated materials.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Excess)

Objective: Isolate the solid to prevent dust exposure and environmental leaching.

  • PPE Verification: Don nitrile gloves, safety goggles, and a lab coat. If handling >10g, use a powder hood or N95 respirator.

  • Primary Containment: Transfer the substance into a screw-top jar (glass or HDPE). Do not use open-top beakers.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4,6-Dichloro-1H-indazole"[4]

    • Hazard Checkbox: "Toxic" and "Irritant."[2]

    • Note: Clearly mark "HALOGENATED ORGANIC SOLID."

  • Secondary Containment: Place the jar into the satellite accumulation area's dedicated "Solid Hazardous Waste" bin.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Prevent the contamination of non-halogenated waste streams (which are often used for fuel blending).

  • Solvent Assessment: Identify the solvent.

  • The "Halogen Rule": If any component of the mixture is halogenated (the solute 4,6-Dichloro-1H-indazole counts), the entire mixture must be treated as Halogenated Waste .

  • Transfer: Pour into the dedicated "Halogenated Solvent Waste" carboy (typically Red or Yellow tagged in many labs).

    • Critical: Do NOT pour into the "Non-Halogenated" (Blue/Clear) carboy. Doing so upgrades the cost of disposal for the entire container.

  • Log Entry: Record the volume and approximate concentration on the waste log sheet.

Emergency Response: Spill Protocol

Accidents happen. Your response determines the severity of the outcome.

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Solid_Spill Solid Spill Assess->Solid_Spill Liquid_Spill Liquid/Solvent Spill Assess->Liquid_Spill Action_Solid Dampen with inert oil/solvent to suppress dust -> Scoop Solid_Spill->Action_Solid Action_Liquid Absorb with Vermiculite or Chem-Sorb pads Liquid_Spill->Action_Liquid Dispose Bag all debris as Hazardous Waste Action_Solid->Dispose Action_Liquid->Dispose Clean Clean surface with soap/water Dispose->Clean

Figure 2: Immediate response workflow for solid and liquid spills.

Detailed Cleanup Steps:

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • Protect: Wear double nitrile gloves.

  • Contain:

    • Solid: Do not dry sweep. Cover with a paper towel dampened with a compatible solvent (e.g., ethanol) to capture dust, then scoop.

    • Liquid: Surround with absorbent pads.

  • Decontaminate: Wipe the surface with a detergent solution.

  • Disposal: All cleanup materials (gloves, paper towels, pads) are now Hazardous Waste .

References & Verification

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 277491, 4,6-Dichloro-1H-indazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling 4,6-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 4,6-Dichloro-1H-indazole is one such compound, and while its full toxicological profile is not extensively documented, its chemical structure—a chlorinated indazole—necessitates a robust and cautious approach to laboratory safety. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

The "Why" Behind Precaution: Understanding the Risks

The primary objectives of our PPE strategy are to prevent:

  • Dermal Contact: Absorption through the skin or localized irritation.

  • Ocular Exposure: Contact with the eyes, which can cause serious damage.

  • Inhalation: Breathing in aerosolized particles of the compound.

  • Ingestion: Accidental swallowing of the compound.[4]

Essential Personal Protective Equipment: A Multi-Layered Defense

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended PPE for various laboratory operations involving 4,6-Dichloro-1H-indazole.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields (minimum); Face shield recommendedNitrile or neoprene gloves (double-gloving recommended)Lab coat (fully buttoned)NIOSH-approved N95 respirator (or higher)
Solution Preparation and Transfers Chemical splash gogglesNitrile or neoprene glovesChemical-resistant apron over a lab coatNot generally required if performed in a certified chemical fume hood
Running Reactions and Work-up Chemical splash gogglesNitrile or neoprene glovesLab coat (fully buttoned)Not generally required if performed in a certified chemical fume hood
Cleaning and Decontamination Chemical splash gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatNot generally required if performed in a well-ventilated area
Eye and Face Protection: The First Line of Defense

Causality: The eyes are particularly vulnerable to chemical splashes and airborne particles. Given that chlorinated organic compounds can cause significant irritation, robust eye protection is non-negotiable.[2]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn for all procedures involving 4,6-Dichloro-1H-indazole.

  • Best Practice for Splash Hazards: When preparing solutions or performing transfers where splashing is a risk, chemical splash goggles are required. These provide a seal around the eyes, offering superior protection.

  • Maximum Protection: For tasks with a high risk of splashing or aerosol generation, such as weighing large quantities of the powder outside of a containment hood, a face shield should be worn in conjunction with safety goggles.

Hand Protection: Preventing Dermal Absorption

Causality: Halogenated organic compounds can, in some cases, be absorbed through the skin or cause dermatitis.[5] Therefore, selecting the right gloves is critical.

  • Glove Material: Nitrile or neoprene gloves are recommended for their broad chemical resistance.[6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.

  • Double Gloving: When handling the solid compound or concentrated solutions, double gloving provides an additional layer of protection against tears and contamination.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or puncture. Replace them immediately if compromised. Never reuse disposable gloves.

Body Protection: Shielding Against Contamination

Causality: Contamination of personal clothing can lead to prolonged and unnoticed skin exposure.

  • Lab Coat: A clean, fully buttoned lab coat is the minimum requirement to protect your street clothes and skin.

  • Chemical-Resistant Apron: For procedures involving larger volumes of solutions or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: Guarding Against Inhalation

Causality: Fine chemical powders can be easily aerosolized and inhaled, leading to respiratory irritation or systemic toxicity.[3]

  • Engineering Controls First: The primary method for controlling inhalation exposure is to handle the solid compound in a certified chemical fume hood or a powder containment hood.

  • When Respirators are Necessary: If engineering controls are not feasible or during a spill cleanup outside of a fume hood, a NIOSH-approved N95 respirator (or higher, such as a P100) should be used. Fit testing is essential to ensure a proper seal.

Procedural Discipline: Donning and Doffing of PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if required) f3->f4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.